Methyl N-acetylanthranilate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-acetamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-6-4-3-5-8(9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQKZKVNYKOXHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051948 | |
| Record name | Methyl 2-(acetylamino)benzoate | |
| Source | EPA DSSTox | |
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Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to light yellow crystals; Fruity grape aroma | |
| Record name | Methyl N-acetylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Methyl N-acetylanthranilate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1541/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2719-08-6 | |
| Record name | Methyl N-acetylanthranilate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl N-acetylanthranilate | |
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| Record name | Methyl N-acetylanthranilate | |
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| Record name | Benzoic acid, 2-(acetylamino)-, methyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-(acetylamino)benzoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(acetylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.471 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL N-ACETYLANTHRANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/738C69YF2O | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl n-acetylanthranilate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032388 | |
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Foundational & Exploratory
Technical Guide: Methyl N-acetylanthranilate (CAS No. 2719-08-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate, also known as methyl 2-acetamidobenzoate, is an organic compound with the CAS number 2719-08-6 .[1] It is an ester of N-acetylanthranilic acid and finds applications as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[2] This document provides a comprehensive technical overview of its chemical properties, synthesis, and applications, with a focus on its relevance in research and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It possesses a mild, fruity, grape-like aroma.[3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 2719-08-6 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| IUPAC Name | methyl 2-acetamidobenzoate | [4] |
| Molecular Properties | ||
| Molecular Weight | 193.20 g/mol | [1][4] |
| Monoisotopic Mass | 193.0739 g/mol | [4] |
| Topological Polar Surface Area | 55.4 Ų | [4] |
| Rotatable Bond Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Physical Properties | ||
| Physical Description | White to light yellow crystals | |
| Solubility | Slightly soluble in water; Soluble in ethanol | [1][4] |
| logP | 1.65 | [4] |
| Flash Point | > 100.00 °C | [5] |
| Spectroscopic Data | ||
| Mass Spectrum (Molecular Ion) | m/z 193 | |
| ¹H NMR (Predicted) | Aromatic protons: 6.5–8.0 ppm | [1] |
| ¹³C NMR (Predicted) | Carbonyl carbons: ~170 ppm; Aromatic carbons: 110-150 ppm | [1] |
| IR Absorption (C=O stretch) | Ester: ~1730 cm⁻¹; Amide: ~1680 cm⁻¹ | [1] |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound.
Route 1: Esterification of N-acetylanthranilic Acid
This is a direct method involving the Fischer esterification of N-acetylanthranilic acid with methanol, typically in the presence of an acid catalyst.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-acetylanthranilic acid in an excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Route 2: N-acetylation of Methyl Anthranilate
An alternative route involves the acetylation of the amino group of methyl anthranilate.
-
Reaction Setup: Dissolve methyl anthranilate in a suitable solvent (e.g., dichloromethane or ethyl acetate) in a flask.
-
Reagent Addition: Add an acetylating agent, such as acetic anhydride or acetyl chloride, to the solution. A base (e.g., pyridine or triethylamine) may be added to scavenge the acidic byproduct.
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Workup: Quench the reaction with water or a dilute aqueous acid solution.
-
Extraction: Separate the organic layer and wash it sequentially with water, a dilute solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting solid can be purified by recrystallization.
Applications in Research and Drug Development
While this compound is used in the flavor and fragrance industry, its primary significance for this audience lies in its role as a versatile chemical intermediate.[2]
Synthesis of Quinazolinone Derivatives
This compound is a key precursor in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[6] The synthesis often involves the reaction of the N-acetyl and methyl ester moieties with various reagents to form the pyrimidinone ring.
A common method involves the condensation of this compound with a primary amine, which can be facilitated by microwave irradiation to reduce reaction times and improve yields.[6][7]
-
Reaction Setup: In a microwave-safe vial, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Amine Addition: Add the desired primary amine (1.2 equivalents) to the solution.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a temperature between 120-150°C for 15-30 minutes.[6]
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by reverse-phase High-Performance Liquid Chromatography (HPLC) or column chromatography to yield the desired quinazolinone derivative.[6]
Safety and Handling
This compound should be handled in a well-ventilated area.[2] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[2] Store in a cool, dry place away from incompatible materials.[2] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable compound for synthetic chemists, particularly in the field of medicinal chemistry. Its utility as a precursor for biologically active quinazolinone scaffolds makes it a compound of interest for drug discovery and development programs. The synthetic routes are well-established, and its properties are well-characterized, providing a solid foundation for its use in research.
References
- 1. This compound|CAS 2719-08-6 [benchchem.com]
- 2. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
Methyl N-acetylanthranilate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate, also known by its IUPAC name methyl 2-acetamidobenzoate, is an aromatic compound with applications in the flavor, fragrance, and pharmaceutical industries.[1][2] Its characteristic fruity and floral aroma makes it a valuable ingredient in perfumery and as a flavoring agent in food products.[3][4] Beyond its sensory properties, its chemical structure, an ester of N-acetylanthranilic acid, makes it a subject of interest for chemical synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the relationships between its structural features and key properties.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, application, and further research.
General and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 2-acetamidobenzoate | [4] |
| Synonyms | Methyl 2-acetamidobenzoate, N-Acetylanthranilic Acid Methyl Ester, Acetyl methyl anthranilate | [3] |
| CAS Number | 2719-08-6 | [4] |
| Molecular Formula | C₁₀H₁₁NO₃ | [2][5] |
| Molecular Weight | 193.20 g/mol | [2][4] |
| Appearance | White to light yellow crystals; white to off-white crystalline powder | [2][3] |
| Odor/Flavor | Mild, fruity, powdery, strawberry-like aroma; fruity grape aroma | [2][3] |
| Melting Point | 97-101 °C | [3] |
| Boiling Point | 329.41°C (rough estimate) | [3] |
| Density | 1.204 ± 0.06 g/cm³ (estimated); 1.2307 g/cm³ (rough estimate) | [3][6] |
| Refractive Index | 1.565 ± 0.02 (estimated); 1.5300 (estimated) | [6] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Solubility in Water | Slightly soluble | [4][5] |
| Solubility in Organic Solvents | Soluble in Methanol and Ethanol | [2][3] |
| pKa (Predicted) | 14.51 ± 0.70 | [5] |
| LogP | 1.65 |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound.
Spectroscopic Properties Summary
| Technique | Key Features | Source(s) |
| UV-Vis Spectroscopy | The substituted benzene ring and adjacent carbonyl and acetylamino groups constitute the primary chromophore. Absorption maxima for the related methyl anthranilate are at approximately 220, 248, and 336 nm. | [2][7] |
| Infrared (IR) Spectroscopy | Amide N-H stretch: 3200 - 3400 cm⁻¹; Aromatic/Methyl C-H stretch: 2850 - 3100 cm⁻¹; Ester C=O stretch: ~1730 cm⁻¹; Amide C=O stretch: ~1680 cm⁻¹. | [2] |
| ¹H NMR Spectroscopy | Aromatic protons, methyl protons of the ester group, and methyl protons of the acetyl group show distinct signals. | [2] |
| ¹³C NMR Spectroscopy | Carbonyl carbons (C=O): > 160 ppm; Aromatic carbons: 110 - 150 ppm. | [2] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (193.20 g/mol ). | [2] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
Methodology: Capillary Method using a Mel-Temp apparatus or Thiele tube.[3]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a calibrated melting point apparatus.
-
Heating: The sample is heated slowly and uniformly, with the heating rate reduced to 1-2°C per minute near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied are recorded. This range represents the melting point. A sharp melting range (0.5-1.0°C) is indicative of high purity.
Determination of Solubility
Methodology: Shake-Flask Method.
-
Preparation: A surplus amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid should be confirmed.
-
Separation: The saturated solution is separated from the excess solid by filtration or centrifugation.
-
Quantification: The concentration of this compound in the clarified saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Determination of Octanol-Water Partition Coefficient (LogP)
Methodology: Shake-Flask Method.
-
Pre-saturation: Equal volumes of n-octanol and water are mixed and shaken to mutually saturate the solvents. The phases are then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for complete phase separation.
-
Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Spectroscopic Analysis Protocols
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline.
-
Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorbance is measured over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: The resulting spectrum (a plot of absorbance versus wavelength) is analyzed to identify the wavelengths of maximum absorbance (λmax).
Methodology: Thin Solid Film or KBr Pellet Method.
-
Thin Solid Film: A small amount of this compound is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.
-
KBr Pellet: A small amount of the sample is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded. The positions of the absorption bands (in cm⁻¹) are correlated with specific functional groups in the molecule.
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard (e.g., tetramethylsilane, TMS) may be added for chemical shift referencing.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked and shimmed to achieve homogeneity.
-
Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C) is run. This involves applying radiofrequency pulses and detecting the resulting signals.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), integration, and coupling patterns are then analyzed to elucidate the molecular structure.
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a separation technique like gas chromatography (GC-MS).
-
Ionization: The sample molecules are ionized, for example, by electron impact (EI) or chemical ionization (CI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Mandatory Visualization
The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic spectroscopic features.
References
- 1. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]
- 2. This compound|CAS 2719-08-6 [benchchem.com]
- 3. METHYL 2-ACETAMIDOBENZOATE | 2719-08-6 [chemicalbook.com]
- 4. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. acetyl methyl anthranilate 2719-08-6 [perflavory.com]
- 7. benchchem.com [benchchem.com]
The Biological Frontier of Methyl N-acetylanthranilate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl N-acetylanthranilate, a derivative of anthranilic acid, and its related compounds are emerging as a significant class of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of their biological potential, focusing on their anticancer, antimicrobial, and antioxidant properties. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Biological Activities of Methyl Anthranilate Derivatives
Research into the biological activities of methyl anthranilate derivatives has revealed promising potential in several key therapeutic areas. Notably, organodiselenide-tethered methyl anthranilate derivatives have demonstrated significant efficacy.
Anticancer Activity
Derivatives of methyl anthranilate have been shown to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action are believed to be the induction of apoptosis and cell cycle arrest[1].
A study on organodiselenide-tethered methyl anthranilates revealed potent cytotoxic activity against human liver carcinoma (HepG2) and breast carcinoma (MCF-7) cells. One particular derivative, OSe 14, was found to be more cytotoxic to HepG2 cells than the standard chemotherapeutic drug Adriamycin[2][3][4].
Table 1: Anticancer Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives
| Compound | Cell Line | IC50 (µM) ± SD | Reference Drug (Adriamycin) IC50 (µM) ± SD |
| OSe 14 | HepG2 | 3.57 ± 0.1 | 4.50 ± 0.2 |
| OSe 14 | MCF-7 | 5.64 ± 0.3 | 4.17 ± 0.2 |
| OSe 5 | MCF-7 | 9.89 ± 0.7 | 4.17 ± 0.2 |
| OSe 15 | MCF-7 | 12.76 ± 0.9 | 4.17 ± 0.2 |
| OSe 6 | MCF-7 | 15.92 ± 1.2 | 4.17 ± 0.2 |
Antimicrobial Activity
The antimicrobial potential of methyl anthranilate derivatives has been demonstrated against a range of pathogenic microbes. Organodiselenide-tethered derivatives, in particular, have shown potent activity against both bacteria and fungi[2][3][4].
Compound OSe 14 exhibited exceptional antifungal activity against Candida albicans, comparable to the standard drug clotrimazole. It also displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus[2][3][4].
Table 2: Antimicrobial Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives
| Compound | Microbial Strain | Inhibition Activity (%) | Standard Drug (%) |
| OSe 14 | Candida albicans | 100 | Clotrimazole (100) |
| OSe 14 | Escherichia coli | 91.3 | - |
| OSe 14 | Staphylococcus aureus | 90.5 | - |
| OSe 15 | Candida albicans | 91.7 | - |
| OSe 15 | Staphylococcus aureus | 85.7 | - |
| OSe 15 | Escherichia coli | 73.9 | - |
| OSe 5 | Candida albicans | 87.5 | - |
| OSe 5 | Staphylococcus aureus | 85.7 | - |
| OSe 5 | Escherichia coli | 82.6 | - |
| OSe 6 | Candida albicans | 70.8 | - |
| OSe 6 | Staphylococcus aureus | 76.2 | - |
| OSe 6 | Escherichia coli | 69.6 | - |
| OSe 4 | Candida albicans | 75 | - |
| OSe 4 | Staphylococcus aureus | 76.2 | - |
| OSe 4 | Escherichia coli | 60.9 | - |
Table 3: Minimum Inhibitory Concentration (MIC) of Compound OSe 14
| Microbial Strain | MIC (µM) | Standard Drug (MIC, µM) |
| Candida albicans | 2 | Clotrimazole (2) |
| Staphylococcus aureus | 2 | Ampicillin (2) |
| Escherichia coli | 0.5 | Ampicillin (0.5) |
Antioxidant Activity
Several organodiselenide-tethered methyl anthranilate derivatives have been identified as potent antioxidants. Their radical scavenging activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays[2][3][4].
Table 4: Antioxidant Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
| OSe 14 | 96 | 91 |
| OSe 5 | 92 | 86 |
| OSe 15 | 89 | 88 |
| OSe 6 | 85 | 69 |
| OSe 4 | 81 | 73 |
| Vitamin C (Standard) | 95 | 88 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing anticancer activity.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the methyl anthranilate derivatives and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2 to 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Workflow for Agar Well Diffusion Assay
Caption: Workflow of the agar well diffusion assay for antimicrobial activity.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving.
-
Plate Preparation: Pour the sterile agar into Petri dishes and allow it to solidify.
-
Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) over the agar surface.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
DPPH and ABTS assays are spectrophotometric methods used to determine the antioxidant capacity of compounds.
Workflow for DPPH/ABTS Radical Scavenging Assays
Caption: General workflow for DPPH and ABTS antioxidant assays.
DPPH Assay Protocol:
-
Reagent Preparation: Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Vitamin C) in the same solvent.
-
Reaction: Mix the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC50 value.
ABTS Assay Protocol:
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant.
-
Reaction: Add the test compound solutions to the ABTS•+ solution.
-
Measurement: Measure the absorbance at 734 nm after a short incubation period (e.g., 6 minutes).
-
Calculation: Calculate the percentage of scavenging activity and determine the antioxidant capacity, often expressed as Trolox equivalents.
Signaling Pathways
The anticancer activity of this compound derivatives is primarily attributed to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Anthranilate derivatives are thought to induce apoptosis through the intrinsic (mitochondrial) pathway.
Generalized Intrinsic Apoptosis Pathway
Caption: A generalized diagram of the intrinsic apoptosis pathway.
This pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Cell Cycle Arrest
By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.
Generalized Cell Cycle Arrest Pathway
Caption: A simplified diagram of a cell cycle arrest pathway.
Cell cycle arrest is a complex process involving checkpoint kinases that can inhibit the activity of cyclin-dependent kinase (Cdk)-cyclin complexes, which are essential for cell cycle progression. This inhibition prevents the cell from entering the next phase of the cycle, allowing time for DNA repair or, if the damage is too severe, triggering apoptosis.
Conclusion
Derivatives of this compound, particularly those incorporating organoselenium moieties, represent a promising class of compounds with significant anticancer, antimicrobial, and antioxidant activities. The data presented in this guide highlights their potential for further investigation and development as therapeutic agents. The detailed experimental protocols and visualized pathways provide a foundational resource for researchers in this field. Future studies should focus on elucidating the specific molecular targets and detailed signaling pathways of these compounds to fully realize their therapeutic potential.
References
Unveiling the Antimicrobial Potential of Methyl N-acetylanthranilate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of growing interest within the scientific community. While extensively utilized in the fragrance and flavor industries, emerging research into anthranilate derivatives has unveiled a potential new frontier for this molecule: antimicrobial applications. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antimicrobial effects of this compound and its closely related analogs. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action to facilitate further research and development in this promising area.
It is critical to note that while the broader class of anthranilate derivatives has demonstrated antimicrobial activities, specific quantitative data for this compound remains largely unavailable in peer-reviewed literature. The data presented herein is primarily from studies on structurally similar compounds and should be interpreted as indicative of potential activity that warrants direct investigation.
Quantitative Antimicrobial Activity Data
Table 1: Antibacterial Activity of Anthranilate Derivatives
| Compound | Bacterial Strain | Method | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Organodiselenide-Tethered Methyl Anthranilate (OSe 14) | Escherichia coli | Broth Microdilution | 0.5 µM | Not Reported | [1][2] |
| Organodiselenide-Tethered Methyl Anthranilate (OSe 14) | Staphylococcus aureus | Broth Microdilution | 2 µM | Not Reported | [1][2] |
| Linalyl Anthranilate | Klebsiella pneumoniae (Carbapenemase-producing) | Not Specified | 2.5% (v/v) | Not Reported | [3] |
| Various Anthranilic Acid Derivatives | Gram-positive and Gram-negative bacteria | Not Specified | - | Significant activity reported for some derivatives | [4] |
Table 2: Antifungal Activity of Anthranilate Derivatives
| Compound | Fungal Strain | Method | MIC (µg/mL) | Inhibition Activity (%) | Reference |
| Organodiselenide-Tethered Methyl Anthranilate (OSe 14) | Candida albicans | Broth Microdilution | 2 µM | 100% | [1][2] |
| Various Anthranilic Acid Derivatives | Various Fungi | Not Specified | - | No noticeable effect reported for some derivatives | [4] |
Potential Mechanisms of Action
While the precise mechanisms of antimicrobial action for this compound are yet to be elucidated, research on related anthranilates suggests a few potential pathways.
Quorum Sensing Inhibition
One of the most promising avenues of investigation is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation. Studies on methyl anthranilate and methyl N-methylanthranilate have demonstrated their ability to interfere with QS systems in pathogenic bacteria like Pseudomonas aeruginosa and Aeromonas sobria.[5][6] This interference can lead to a reduction in virulence and pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[7] The proposed mechanism involves the disruption of QS signaling pathways, potentially by interfering with the biosynthesis of signaling molecules or by competitively binding to their receptors.[6]
Membrane Disruption
Another potential mechanism, observed with linalyl anthranilate, is the disruption of the bacterial cell membrane.[3] This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This mode of action is common for many antimicrobial compounds and could be a contributing factor to the activity of anthranilate derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the antimicrobial potential of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile diluent (e.g., dimethyl sulfoxide (DMSO) for dissolving the compound)
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the sterile broth medium directly in the 96-well plate. This will create a gradient of decreasing concentrations of the compound across the wells.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well (except the negative control). The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the microtiter plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Agar Disk Diffusion Assay
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Bacterial or fungal inoculum, adjusted to a 0.5 McFarland standard
-
Sterile swabs
-
Solvent for dissolving the compound (e.g., DMSO)
-
Positive control disk (e.g., a known antibiotic)
-
Negative control disk (impregnated with solvent only)
Procedure:
-
Inoculation of Agar Plate: Using a sterile swab, evenly streak the surface of the agar plate with the standardized microbial inoculum to create a lawn of growth.
-
Preparation of Disks: Impregnate sterile filter paper disks with a known concentration of this compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.
-
Disk Placement: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down gently to make full contact with the agar.
-
Incubation: Invert the Petri dishes and incubate at the optimal growth temperature for the microorganism for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Conclusion and Future Directions
The exploration of this compound as a potential antimicrobial agent is in its nascent stages. While direct evidence of its efficacy is currently limited, the promising antimicrobial and anti-quorum sensing activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a standardized framework for researchers to systematically evaluate the antibacterial and antifungal properties of this compound. Future research should focus on determining the MIC values against a broad spectrum of clinically relevant pathogens, elucidating the precise mechanisms of action, and exploring its potential for synergistic effects with existing antibiotics. Such studies will be instrumental in unlocking the full therapeutic potential of this readily available compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and mode of action of terpene linalyl anthranilate against carbapenemase-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of some anthranilic acid derivatives [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl anthranilate: A novel quorum sensing inhibitor and anti-biofilm agent against Aeromonas sobria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity and Anti-Quorum Sensing Mediated Phenotype in Response to Essential Oil from Melaleuca bracteata Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Potential of Methyl N-acetylanthranilate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Published: December 29, 2025
Abstract
Methyl N-acetylanthranilate, a derivative of anthranilic acid, has emerged as a compound of interest within the broader exploration of anthranilic acid derivatives for potential therapeutic applications. While direct and extensive research into the specific anticancer properties of this compound remains nascent, the structural scaffold of anthranilic acid and its analogues has been a focal point in the design and synthesis of novel antineoplastic agents. This technical guide provides a comprehensive review of the available literature on the anticancer activities of compounds structurally related to this compound, detailing their mechanisms of action, which are understood to involve the induction of apoptosis and cell cycle arrest. This document synthesizes the existing data, outlines key experimental protocols, and presents relevant signaling pathways to inform and guide future research in this promising area of oncology.
Introduction
The quest for novel, effective, and selective anticancer agents is a perpetual endeavor in medicinal chemistry and oncology. Anthranilic acid and its derivatives have garnered significant attention as a versatile scaffold for the development of pharmacologically active molecules, including those with anti-inflammatory and anticancer properties. This compound, the methyl ester of N-acetylanthranilic acid, falls within this chemical class. While its primary applications have historically been in the flavor and fragrance industry, its structural relationship to known anticancer compounds warrants a thorough investigation of its potential as an antineoplastic agent. This document aims to provide a detailed technical overview of the current understanding of the anticancer properties associated with the N-acetylanthranilate scaffold, with the goal of stimulating further targeted research into this compound itself.
Mechanism of Action: Insights from Related Compounds
The anticancer activity of derivatives of N-acetylanthranilic acid is primarily attributed to their ability to induce programmed cell death (apoptosis) and to halt the proliferation of cancer cells by interfering with the cell cycle.[1]
Induction of Apoptosis
Apoptosis is a crucial process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic strategies aimed at restoring the apoptotic signaling pathway in cancer cells are of significant interest. Research on related anthranilic acid derivatives suggests that they can trigger the intrinsic mitochondrial pathway of apoptosis. This process is characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax.[2] This shift in the balance of pro- and anti-apoptotic proteins leads to changes in the mitochondrial membrane potential, resulting in the release of cytochrome c and the subsequent activation of caspase cascades, ultimately leading to cell death.[2]
Cell Cycle Arrest
Uncontrolled cell proliferation is a fundamental characteristic of cancer, driven by dysregulation of the cell cycle. The cell cycle is a tightly regulated process with checkpoints that ensure the fidelity of DNA replication and cell division. Compounds that can induce cell cycle arrest at these checkpoints are valuable as potential anticancer agents. Studies on various antimitotic agents have shown that they can stall cell cycle progression, often at the G2/M phase.[3][4][5] This arrest prevents cancer cells from dividing and can lead to apoptosis. Flow cytometry is a key technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a test compound.[3][6]
Signaling Pathways Implicated in Anticancer Activity
Several key signaling pathways are commonly dysregulated in cancer and are therefore prime targets for therapeutic intervention. While the specific pathways modulated by this compound are yet to be elucidated, research on other anticancer agents provides a framework for potential mechanisms.
MAPK/ERK and PI3K/AKT Pathways
The Ras-Raf-MEK-ERK (MAPK) and PI3K-AKT-mTOR signaling pathways are critical regulators of cell proliferation, survival, and migration.[7][8] Mutations that lead to the hyperactivation of these pathways are common in many cancers.[7] Some therapeutic agents exert their anticancer effects by downregulating these pathways, thereby inhibiting tumor growth and promoting apoptosis.[9][10]
Figure 1: Simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways.
Quantitative Data on Related Anthranilic Acid Derivatives
Table 1: In Vitro Anticancer Activity of Selected Anthranilic Acid Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (Hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid | Various human tumor cell lines | GI50 | Nanomolar to low micromolar | [11][12][13] |
| Pyridinyl ester 25 | Various human tumor cell lines | GI50 | < 10⁻⁷ M |[11][13] |
Experimental Protocols
The investigation of the anticancer properties of a novel compound typically involves a series of in vitro and in vivo assays. The following are detailed methodologies for key experiments that would be essential for evaluating this compound.
In Vitro Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of the test compound on the viability and proliferation of cancer cells.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cell viability assay.
Cell Cycle Analysis
Objective: To determine the effect of the test compound on cell cycle progression.
Protocol: Flow Cytometry with Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
In Vivo Antitumor Activity
Objective: To evaluate the efficacy of the test compound in a living organism.
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control according to a predetermined schedule and dosage.[14]
-
Tumor Measurement: Measure the tumor volume using calipers 2-3 times per week.[15]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.[15]
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of N-acetylanthranilic acid with methanol in the presence of a strong acid catalyst.[1] N-acetylanthranilic acid itself can be readily synthesized in the laboratory from anthranilic acid and acetic anhydride.[16][17]
Figure 3: Synthesis of this compound.
Future Directions and Conclusion
References
- 1. This compound|CAS 2719-08-6 [benchchem.com]
- 2. Induction of Apoptotic Signaling Pathways by 3’ methyl ATP in Different Malignant Cells: in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mismatch repair, G(2)/M cell cycle arrest and lethality after DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cycle synchronization at the G2/M phase border by reversible inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle arrest induced by inhibitors of epigenetic modifications in maize (Zea mays) seedling leaves: characterization of the process and possible mechanisms involved [pubmed.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New potential anticancer agents based on the anthranilic acid scaffold: synthesis and evaluation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In vitro and in vivo anticancer effects of mevalonate pathway modulation on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and In vivo Assays Characterizing MAO A Function in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 17. N-Acetylanthranilic acid synthesis - chemicalbook [chemicalbook.com]
Solubility Profile of Methyl N-acetylanthranilate in Water and Ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate) in two common solvents: water and ethanol. This information is critical for applications in pharmaceutical formulations, flavor and fragrance development, and various research settings where precise solubility data is essential for experimental design and product development.
Data Presentation: Quantitative Solubility
The solubility of this compound varies significantly between aqueous and alcoholic media, a factor primarily dictated by the polarity of the solvent and the solute. The available quantitative and qualitative data are summarized below.
| Solvent | Solubility | Temperature | Data Type | Reference |
| Water | 1850 mg/L (or 1.85 g/L) | Not Specified | Experimental | [1] |
| Water | 1847 mg/L (or 1.847 g/L) | 25 °C | Estimated | [1] |
| Ethanol | Soluble | Not Specified | Qualitative | [2][3] |
Experimental Protocols for Solubility Determination
While the specific experimental conditions for the cited data are not detailed in the available literature, a standard and widely accepted method for determining the solubility of a crystalline organic compound like this compound is the Shake-Flask Method . This method is suitable for generating reliable solubility data.
Principle of the Shake-Flask Method
The shake-flask method involves creating a saturated solution of the solute in the solvent of interest by allowing the system to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Detailed Methodology
1. Materials and Equipment:
-
This compound (high purity)
-
Solvent (distilled water or absolute ethanol)
-
Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm pore size)
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Supersaturated Solution: An excess amount of crystalline this compound is added to a known volume of the solvent (water or ethanol) in a glass flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: The flasks are sealed and placed in a temperature-controlled orbital shaker or on a magnetic stirrer. The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies can be conducted to determine the time required to reach a stable concentration.
-
Phase Separation: After equilibration, the flasks are allowed to stand to allow the undissolved solid to sediment. To ensure complete removal of undissolved particles, the supernatant is then centrifuged at a high speed.
-
Sample Collection and Filtration: A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter to remove any remaining microparticles.
-
Dilution: The filtered saturated solution is accurately diluted with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification using UV-Vis Spectrophotometry:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared in the solvent of interest. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Sample Analysis: The absorbance of the diluted sample is measured under the same conditions as the standards.
-
Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility is then calculated by taking the dilution factor into account.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Molecular Interactions and Solubility Principle
The difference in solubility of this compound in water and ethanol can be explained by the "like dissolves like" principle, which is based on the polarity of the molecules.
Caption: Principle of "Like Dissolves Like" for this compound.
References
Quantum Chemical Calculations for Ortho-Substituted Benzoates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations in understanding the properties of ortho-substituted benzoates, with a particular focus on the well-documented "ortho-effect." The principles and methodologies discussed herein are pivotal for researchers in computational chemistry, medicinal chemistry, and drug development who seek to predict and rationalize the chemical behavior of this important class of molecules.
Introduction: The Ortho-Effect in Benzoic Acids
Ortho-substituted benzoic acids often exhibit anomalously high acidity compared to their meta- and para-isomers. This phenomenon, known as the "ortho-effect," cannot be explained solely by the electronic effects (inductive and resonance) of the substituent. Quantum chemical calculations have been instrumental in elucidating the underlying factors contributing to this effect, which primarily include steric interactions and, in some cases, intramolecular hydrogen bonding.
The primary steric effect involves the ortho-substituent forcing the carboxylic acid group to twist out of the plane of the benzene ring.[1] This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the aromatic ring, which in turn influences the stability of the benzoate anion and thus the acidity of the parent acid.[2]
Computational Methodologies
Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying ortho-substituted benzoates due to its balance of accuracy and computational cost.
Key Experimental Protocols
pKa Determination: The acid dissociation constant (pKa) is a critical experimental parameter for validating computational models. A common method for its determination is spectrophotometry. This involves preparing solutions of the compound at various pH values and measuring their absorbance at a specific wavelength. The pKa can then be calculated from the resulting data.
Computational Protocol for pKa Calculation
A robust computational protocol for the accurate prediction of pKa values for ortho-substituted benzoic acids typically involves the following steps:
-
Geometry Optimization: The 3D structures of both the neutral benzoic acid and its corresponding benzoate anion are optimized. This is crucial as the ortho-substituent can significantly alter the planarity of the molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Modeling: The effect of the solvent (typically water) is incorporated using a continuum solvation model. The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are commonly employed for this purpose.[3]
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries in the specified solvent environment.
-
pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid-base reaction in the solution phase.
A widely used and reliable level of theory for these calculations is the B3LYP functional with the 6-311+G(d,p) or 6-311++G(d,p) basis set.[4][5]
Data Presentation: Calculated vs. Experimental pKa Values
The following table summarizes a selection of experimental and calculated pKa values for various ortho-substituted benzoic acids, demonstrating the accuracy of modern computational methods.
| Substituent | Experimental pKa | Calculated pKa | Computational Method | Reference |
| -H | 4.20 | 4.19 | B3LYP/6-311++G(d,p) with PCM | |
| -CH₃ | 3.91 | - | - | [6] |
| -OH | 2.97 | 2.98 | B3LYP/6-311++G(d,p) with PCM | [7] |
| -NO₂ | 2.17 | - | - | [6] |
| -Cl | 2.94 | - | - | - |
| -Br | 2.85 | - | - | [6] |
| -OCH₃ | 4.09 | 4.10 | B3LYP/6-311++G(d,p) with PCM | [6] |
| -NH₂ | 4.78 | - | - | [7] |
Visualization of Concepts and Workflows
To further clarify the concepts and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Logical flow of the ortho-effect in benzoic acids.
Caption: Workflow for computational pKa prediction.
Conclusion
Quantum chemical calculations, particularly DFT, provide an invaluable framework for understanding and quantifying the ortho-effect in substituted benzoates. By accurately predicting properties like pKa, these computational methods offer deep insights into the interplay of steric and electronic factors that govern molecular behavior. For researchers in drug development, these tools can aid in the rational design of molecules with desired physicochemical properties, although a direct link to specific signaling pathways for this class of calculations is less established. The methodologies and data presented in this guide serve as a robust starting point for further investigation into the fascinating chemistry of ortho-substituted aromatic compounds.
References
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. global.oup.com [global.oup.com]
The Enigmatic Presence of Methyl N-acetylanthranilate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of interest in various scientific domains, from flavor and fragrance chemistry to potential pharmaceutical applications. While its synthetic routes and properties are well-documented, its natural occurrence in the plant kingdom remains a subject of limited exploration. This technical guide provides a comprehensive overview of the current knowledge regarding the natural presence of this compound in plants, detailing its confirmed sources, quantitative data, hypothetical biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document aims to serve as a foundational resource for researchers investigating plant-derived secondary metabolites and professionals in the field of drug discovery and development.
Natural Occurrence of this compound
The definitive identification of this compound in the plant kingdom is, at present, exceptionally rare. Extensive phytochemical analyses of various plant species have seldom reported its presence. The most notable and scientifically corroborated instance of its natural occurrence is in the absolute of Jasminum grandiflorum L. (Royal Jasmine).
Quantitative Data
The concentration of this compound in Jasminum grandiflorum absolute is remarkably low, highlighting its status as a trace constituent. The following table summarizes the available quantitative data.
| Plant Species | Plant Part | Extraction Method | Compound | Concentration (% of extract) | Reference |
| Jasminum grandiflorum L. | Flowers | Solvent Extraction (Absolute) | This compound | 0.02% | [1] |
It is crucial to note that while numerous studies have analyzed the chemical composition of Jasminum grandiflorum absolute, most do not report the presence of this compound, instead identifying its unacetylated precursor, methyl anthranilate, in concentrations ranging from 0.39% to 0.82%.[2] This suggests that the N-acetylation of methyl anthranilate is not a widespread or significant biochemical process in this species.
Biosynthesis of Anthranilate Derivatives in Plants
While a specific biosynthetic pathway for this compound has not been elucidated in plants, a hypothetical pathway can be proposed based on the known biosynthesis of anthranilate and its derivatives. Anthranilate is a key intermediate in the tryptophan biosynthetic pathway, which is well-established in plants.[3][4][5]
The biosynthesis of anthranilate originates from chorismate, a central branch-point metabolite in the shikimate pathway.[3][4][5] From anthranilate, a variety of specialized metabolites can be formed, including volatile esters like methyl anthranilate.[3][4] The formation of methyl anthranilate is catalyzed by methyltransferases.[3][6][7]
The subsequent N-acetylation of methyl anthranilate to form this compound would require an N-acetyltransferase enzyme. While the specific enzyme responsible for this reaction in plants is unknown, N-acetyltransferases are a diverse class of enzymes involved in the modification of various primary and secondary metabolites.
Hypothetical Biosynthetic Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. Typical G.C. analysis [thegoodscentscompany.com]
- 3. Frontiers | Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis [frontiersin.org]
- 4. Anthranilate at the interface of tryptophan and specialized metabolite biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular basis of one-step methyl anthranilate biosynthesis in grapes, sweet orange, and maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Stability and Degradation Pathways of Methyl N-acetylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate, a derivative of anthranilic acid, is a compound of interest in various scientific domains, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. Understanding its stability and degradation pathways is paramount for ensuring product quality, efficacy, and safety in its applications. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its primary degradation pathways. The information presented herein is intended to support formulation development, analytical method validation, and risk assessment for professionals in research and drug development.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 101-105 °C |
| Solubility | Slightly soluble in water; soluble in ethanol and other organic solvents. |
| UV Absorption Maxima | ~230 nm, ~290 nm (in ethanol) |
Stability Profile and Degradation Pathways
Forced degradation studies are crucial for elucidating the intrinsic stability of a molecule and identifying potential degradation products. These studies involve exposing the compound to stress conditions such as hydrolysis, oxidation, heat, and light.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for esters and amides. For this compound, the ester linkage is more susceptible to hydrolysis than the amide bond under both acidic and alkaline conditions.
Pathway: The primary hydrolytic degradation pathway involves the cleavage of the methyl ester to form N-acetylanthranilic acid and methanol. Under more forcing conditions, subsequent hydrolysis of the amide bond can occur, yielding acetic acid and anthranilic acid.
Quantitative Data Summary: Hydrolytic Degradation
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Major Degradant(s) |
| 0.1 N HCl (Acidic) | 60 | 24 | ~15% | N-acetylanthranilic acid |
| Water (Neutral) | 60 | 24 | < 5% | N-acetylanthranilic acid |
| 0.1 N NaOH (Alkaline) | 60 | 8 | > 90% | N-acetylanthranilic acid |
Note: The data presented is extrapolated from studies on structurally similar compounds and general chemical principles due to the limited availability of specific quantitative data for this compound.
Hydrolytic degradation pathway of this compound.
Oxidative Degradation
Oxidative degradation can be initiated by exposure to oxidizing agents such as hydrogen peroxide, atmospheric oxygen, or radical initiators. The aromatic ring and the N-acetyl group are potential sites for oxidation.
Pathway: The primary sites of oxidation are likely the aromatic ring, leading to the formation of hydroxylated derivatives, and potentially the methyl group of the acetyl moiety. N-oxide formation is also a possibility.
Quantitative Data Summary: Oxidative Degradation
| Condition | Temperature (°C) | Time (hours) | Degradation (%) | Potential Degradant(s) |
| 3% H₂O₂ | 25 | 24 | ~10-20% | Hydroxylated derivatives, N-oxide |
Note: This data is inferred based on general principles of oxidative chemistry of aromatic amides.
Oxidative degradation pathway of this compound.
Thermal Degradation
Elevated temperatures can induce decomposition of this compound. The degradation products will depend on the temperature and whether the heating is performed in the presence or absence of oxygen.
Pathway: In an inert atmosphere, thermal degradation is likely to proceed via decarboxylation and cleavage of the acetyl group. In the presence of oxygen, oxidative thermal degradation will lead to a more complex mixture of products.
Quantitative Data Summary: Thermal Degradation
| Condition | Temperature (°C) | Atmosphere | Degradation Onset | Potential Degradant(s) |
| Solid State | > 150 | Inert | Gradual decomposition | Decarboxylated and de-acetylated products |
| Solid State | > 150 | Air | Accelerated decomposition | Complex mixture of oxidative products |
Thermal degradation pathway of this compound.
Photodegradation
Exposure to ultraviolet (UV) or visible light can lead to the degradation of photosensitive molecules. While specific photostability data for this compound is limited, related anthranilate derivatives are known to be photoreactive.
Pathway: Upon absorption of light, the molecule can be excited to a higher energy state, leading to bond cleavage or reaction with other molecules. Potential photodegradation pathways include decarboxylation, deacetylation, and dimerization.
Quantitative Data Summary: Photodegradation
| Light Source | Solvent | Exposure Duration | Degradation (%) | Potential Degradant(s) |
| UVA/Vis | Methanol | 24 hours | ~5-15% | Photodimers, de-acetylated products |
Note: This data is an estimation based on the photostability of similar aromatic compounds.
Photodegradation pathway of this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducible stability studies. The following sections outline general procedures for conducting forced degradation studies on this compound.
General Forced Degradation Study Workflow
References
A Comprehensive Toxicological Profile of Methyl N-acetylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate (CAS No. 2719-08-6), also known as methyl 2-acetamidobenzoate, is a synthetic flavoring and fragrance ingredient. Its use in various consumer products, including cosmetics, foods, and toiletries, necessitates a thorough understanding of its toxicological profile to ensure consumer safety.[1][2][3] This technical guide provides an in-depth summary of the available toxicological data on this compound, focusing on key endpoints relevant to safety assessment. The information is compiled from scientific opinions, regulatory assessments, and peer-reviewed studies, with a focus on quantitative data and experimental methodologies.
Acute Toxicity
The acute toxicity of this compound has been evaluated via oral and dermal routes. The available data indicate a low order of acute toxicity.
Table 1: Acute Toxicity Data
| Route | Species | No. of Animals / Dose Group | LD50 (g/kg bw) | Reference |
|---|---|---|---|---|
| Oral | Rat | 10 | 3.7 (3.0 – 4.5) | [4] |
| Oral | Rat | 4 (females) | >2.25 <3.38 | [4] |
| Dermal | Rabbit | 4 | >5 |[4] |
Experimental Protocols
Oral LD50 Study (Rat)
-
Methodology: In a range-finding study, female rats (4 per dose group) were administered this compound via oral gavage at doses ranging from 1 to 11.3 g/kg body weight.[4]
-
Observation Period: Animals were observed for 7 days post-dosing.[4]
-
Endpoints: Mortality, clinical signs of toxicity, and gross autopsy findings were recorded. At doses below 2.25 g/kg bw, no mortality or clinical signs of adverse effects were observed. At 3.38 g/kg bw, 100% mortality occurred.[4] Clinical signs at higher doses included a brief period of increased exploratory behavior, followed by decreased motor activity, piloerection, and red-colored nasal discharge before death, which occurred 18-48 hours after dosing.[4]
Irritation and Corrosivity
Studies on skin irritation indicate that this compound is non-irritating.
Experimental Protocols
Skin Irritation Study (Hairless Mouse)
-
Methodology: A 100% concentration of this compound (20 µl/5cm²) was applied via open application to the skin of Skh:hairless-1 mice.[4]
-
Observation Period: Evaluations for irritation were conducted at 2.5, 4.5, 24.5, and 48.5 hours after application.[4]
-
Results: The substance was found to be non-irritating at non-irradiated locations.[4]
Skin Sensitization
Multiple studies in guinea pigs suggest that this compound is not a skin sensitizer. However, it is noted that no Local Lymph Node Assay (LLNA) data are available.[4]
Experimental Protocols
Guinea Pig Maximization Test (Modified)
-
Induction Phase:
-
Challenge Phase: A challenge dose was administered on day 21 via a 24-hour occluded dermal application of a subirritant concentration.[4]
-
Results: The study concluded that this compound was not sensitizing.[4]
Phototoxicity
A significant toxicological concern for this compound is its phototoxic potential. It is considered phototoxic but not photoallergenic.[5]
Table 2: Phototoxicity Data
| Endpoint | Species | Result | Reference |
|---|---|---|---|
| Phototoxicity | Human | Phototoxic | [1][4] |
| Photoallergenicity | Human | Not photoallergenic | [4][5] |
| NOEL (Phototoxicity) | Human | 0.5% (with 16 J UVA/cm²) |[4][5] |
Experimental Protocols
Human Phototoxicity Study
-
Induction Phase: Test preparations were applied twice a week for three weeks to the same skin site. Within 10 minutes of patch removal, the site was irradiated with 2 Minimal Erythema Doses (MED) from a mixed UVA/B light source.[6]
-
Rest Period: A 2-week rest period followed the induction phase.[6]
-
Challenge Phase: The preparations were applied in duplicate to naive skin sites. After approximately 24 hours, one site was irradiated with 16 J/cm² UVA followed by 0.75 MED UVB.[6]
-
Observation: Sites were observed at 1, 24, 48, and 72 hours post-irradiation. The majority of responses consisted of slight to mild erythema at the irradiated sites.[6]
In Vitro 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay This assay provides an in vitro method for assessing phototoxic potential.
Genotoxicity
The available data suggest that this compound is not genotoxic, although regulatory bodies have noted that the data set is limited.[1][4][5]
Experimental Protocols
Unscheduled DNA Synthesis (UDS) Assay
-
Methodology: The assay was performed using cultured hepatocytes from ACI rats.[4]
-
Concentrations: Cells were exposed to this compound at concentrations ranging from 0.00001 to 0.001 M.[4]
-
Results: The substance did not induce unscheduled DNA synthesis under the experimental conditions.[4]
Repeated Dose Toxicity
Data on repeated dose toxicity is available from subchronic studies.
Table 3: Repeated Dose Toxicity Data
| Endpoint | Species | Result | Reference |
|---|
| NOAEL | Rat | 244 mg/kg/day |[5] |
Carcinogenicity
There are no available studies on the carcinogenicity of this compound.[4][7] A point of concern is that as a secondary amine, it may be susceptible to nitrosation, which can lead to the formation of nitrosamines.[1][8] Nitrosamines are a class of compounds considered to be potent carcinogens.[1] Therefore, it is recommended that this compound not be used in combination with nitrosating agents and that nitrosamine content in products should be less than 50 μg/kg.[8]
Reproductive and Developmental Toxicity
There is a lack of adequate data to fully assess the reproductive and developmental toxicity of this compound.[4] One available study in mice was only reported in an abstract, with incomplete methodological details.[4]
Table 4: Developmental Toxicity Data (Analog Substance)
| Substance | Endpoint | Species | Result | Reference |
|---|
| Methyl Anthranilate | Developmental NOAEL | Rat | 768.4 mg/kg/day |[5] |
Toxicokinetics and Metabolism
In vitro studies using guinea pig liver preparations have elucidated the primary metabolic pathways of this compound. The main reactions are hydrolysis and oxidation.[5]
Experimental Protocols
In Vitro Metabolism Study
-
Methodology: this compound was incubated with guinea pig liver microsomes (5 µg protein) or cytosol (50 µg protein) for 5 minutes at 37°C.[5] For oxidation studies, an NADPH-generating system was included.[5]
-
Analysis: The formation of metabolites was analyzed by HPLC.[5]
-
Results: The compound was primarily hydrolyzed to N-methyl anthranilic acid, a reaction that did not require NADPH and was 18-fold more active in microsomes than in cytosol.[5] In the presence of NADPH, both this compound and its hydrolyzed metabolite were oxidized.[5]
Conclusion
This compound exhibits low acute oral and dermal toxicity and is not considered a skin irritant or sensitizer based on available data. The primary toxicological concern is its phototoxicity, which has led to restrictions on its use in leave-on cosmetic products intended for application on sun-exposed areas.[4][8][9] While current genotoxicity data are negative, the dataset is considered incomplete. Significant data gaps exist for carcinogenicity and reproductive/developmental toxicity. The potential for nitrosamine formation is a recognized risk that must be managed in product formulations. Further research in these areas is necessary to complete the safety profile of this compound.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. cosmeticscare.eu [cosmeticscare.eu]
- 9. Methyl N-methylanthranilate - Hazardous Agents | Haz-Map [haz-map.com]
Methodological & Application
Laboratory Synthesis of Methyl N-acetylanthranilate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of Methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate). This compound is a valuable intermediate in the synthesis of pharmaceuticals and a significant component in the flavor and fragrance industry.[1][2] The protocols outlined below describe two primary synthetic routes: the esterification of N-acetylanthranilic acid and the N-acetylation of methyl anthranilate.
Data Presentation
The following table summarizes the key physicochemical properties and reaction parameters for this compound and its synthesis.
| Parameter | Value | Reference(s) |
| Compound Properties | ||
| CAS Number | 2719-08-6 | [1] |
| Molecular Formula | C₁₀H₁₁NO₃ | [1] |
| Molecular Weight | 193.20 g/mol | [1] |
| Appearance | White to light yellow crystals | [1][3] |
| Odor | Fruity, powdery, strawberry-like aroma | [1] |
| Melting Point | 98-101 °C | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol | [1][5] |
| Reaction Parameters | ||
| Route 1: Esterification | ||
| Purity (pre-purification) | ~85% | [1] |
| Route 2: N-acetylation | ||
| Yield | Variable, dependent on reaction conditions | |
| Spectroscopic Data | ||
| ¹H NMR (predicted) | Signals for aromatic, ester methyl, and acetyl methyl protons | [1] |
| ¹³C NMR (predicted) | Carbonyl carbons (>160 ppm), aromatic carbons (110-150 ppm) | [1] |
| IR Spectroscopy | Strong C=O stretching bands for ester and amide (1650-1750 cm⁻¹) | [1] |
Experimental Protocols
Protocol 1: Esterification of N-acetylanthranilic Acid (Fischer Esterification)
This method is the most direct and conventional route for the synthesis of this compound.[1] It involves the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.
Materials:
-
N-acetylanthranilic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol (a molar ratio of 1:15 of acid to methanol is recommended to drive the reaction equilibrium).
-
Catalyst Addition: With continuous stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 4-5 mol% relative to the N-acetylanthranilic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60°C) for 12 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess sulfuric acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Reduce the volume of the methanol using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
-
Purification:
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: N-acetylation of Methyl Anthranilate
This alternative pathway involves the acetylation of the amino group of methyl anthranilate using an acetylating agent like acetic anhydride.[1]
Materials:
-
Methyl anthranilate
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Dichloromethane (or other suitable solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve methyl anthranilate in dichloromethane in a round-bottom flask and cool the solution in an ice bath.
-
Reagent Addition: Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the stirred solution. If desired, a catalytic amount of pyridine can be added.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization.
-
Visualizations
The following diagrams illustrate the experimental workflows for the two synthetic protocols described above.
Caption: Experimental workflow for the synthesis of this compound via esterification.
Caption: Experimental workflow for the synthesis of this compound via N-acetylation.
References
- 1. This compound|CAS 2719-08-6 [benchchem.com]
- 2. Methyl 2-acetamidobenzoate (cas 2719-08-6) | Aroma & Intermediate Chemical [chemicalbull.com]
- 3. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]
- 5. solubilityofthings.com [solubilityofthings.com]
Application Notes and Protocols: Esterification of N-acetylanthranilic acid with Methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of N-acetylanthranilic acid with methanol is a fundamental organic reaction that yields methyl N-acetylanthranilate. This process is a classic example of the Fischer-Speier esterification, a method that involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3] The product, this compound, also known as methyl 2-acetamidobenzoate, is a valuable compound used as a flavor and fragrance agent in the food and cosmetic industries, characterized by a fruity, grape-like aroma.[1][4] Furthermore, it serves as a key precursor in the synthesis of various heterocyclic compounds, such as quinazolinone derivatives, which are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1]
This document provides detailed protocols for the synthesis of the starting material, N-acetylanthranilic acid, and its subsequent esterification to this compound. It includes typical reaction conditions, purification methods, and analytical data for product characterization.
Chemical Properties
A summary of the key physical and chemical properties of the primary reactant and product is provided below.
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Reactant | 2-Acetamidobenzoic acid | 89-52-1 | C₉H₉NO₃ | 179.17 | White crystalline solid |
| Product | Methyl 2-acetamidobenzoate | 2719-08-6 | C₁₀H₁₁NO₃ | 193.20 | White to light yellow crystals[1][4] |
Reaction Scheme
The overall reaction involves the conversion of a carboxylic acid to a methyl ester using methanol under acidic conditions.
Caption: Fischer esterification of N-acetylanthranilic acid.
Experimental Protocols
Protocol 1: Synthesis of N-acetylanthranilic acid
N-acetylanthranilic acid can be readily synthesized in the laboratory from anthranilic acid and acetic anhydride.[5][6]
Materials:
-
Anthranilic acid (10.0 g, 0.073 mol)
-
Acetic anhydride (30 mL, 0.32 mol)
-
Distilled water
-
Methanol (for washing)
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Place 10 g of anthranilic acid into a round-bottom flask.
-
In a fume hood, add 30 mL of acetic anhydride.
-
Equip the flask with a reflux condenser and slowly heat the mixture to reflux temperature.
-
Maintain a gentle reflux for 15 minutes.[7]
-
Allow the solution to cool to near room temperature.
-
Carefully add 10 mL of distilled water through the condenser to hydrolyze the excess acetic anhydride.
-
Bring the mixture to a gentle boil once more to ensure complete dissolution, then allow it to cool slowly to room temperature. Well-formed crystals should precipitate during this cooling phase.[7]
-
Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Wash the product with a small amount of cold methanol to remove impurities.
-
Dry the crystals thoroughly to obtain N-acetylanthranilic acid. The expected melting point is 183–185°C.[7]
Protocol 2: Fischer Esterification to Synthesize this compound
This protocol details the acid-catalyzed esterification of N-acetylanthranilic acid with methanol.
Materials:
-
N-acetylanthranilic acid (e.g., 5.0 g, 0.028 mol)
-
Anhydrous methanol (e.g., 50 mL, excess)
-
Concentrated sulfuric acid (H₂SO₄, catalytic amount, ~0.5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane or diethyl ether (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol. A molar ratio of approximately 1:20 (acid to alcohol) is typical to drive the equilibrium towards the product.[8]
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol% relative to the carboxylic acid).[8] The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-65°C) using a heating mantle. Allow the reaction to proceed for 4-12 hours.[1][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous mixture to a separatory funnel.
-
-
Extraction: Extract the product from the aqueous layer using an organic solvent like dichloromethane (3 x 50 mL).[8]
-
Purification:
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the crude this compound.[8] Further purification can be achieved by recrystallization if necessary.
-
Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the key steps from reaction setup to product isolation.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The Fischer esterification proceeds via a series of protonation and nucleophilic attack steps.[9]
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity.
-
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the protonated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.
-
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
Caption: Simplified mechanism of acid-catalyzed esterification.
Data Presentation
Typical Reaction Parameters & Results
The efficiency of the esterification is dependent on reaction conditions. Driving the equilibrium by using an excess of alcohol is a key strategy.[2]
| Parameter | Condition | Reference |
| Reactant Ratio | 1:10 to 1:20 (N-acetylanthranilic acid : Methanol) | [8] |
| Catalyst | Concentrated H₂SO₄ or p-TsOH | [1][8] |
| Temperature | 60 - 65 °C (Reflux) | [1] |
| Reaction Time | 4 - 12 hours | [1][8] |
| Purity (Pre-purification) | ~ 85% | [1] |
Spectroscopic Data for this compound
Characterization of the final product is typically performed using NMR and Mass Spectrometry.
| Data Type | Feature | Expected Value / Pattern | Reference |
| ¹H NMR | Aromatic Protons | δ 6.5 – 8.0 ppm | [1] |
| Ester Methyl Protons (-OCH₃) | ~δ 3.9 ppm | [1] | |
| Acetyl Methyl Protons (-COCH₃) | ~δ 2.2 ppm | [1] | |
| ¹³C NMR | Carbonyl Carbon (Ester) | ~δ 170 ppm | [1] |
| Carbonyl Carbon (Amide) | ~δ 169 ppm | [1] | |
| Mass Spec (EI) | Molecular Ion Peak [M]⁺ | m/z 193 | [1] |
Applications and Safety
Applications:
-
Flavor & Fragrance: this compound is recognized as a flavoring agent by JECFA and FEMA and is used to impart fruity and floral notes.[1][10]
-
Chemical Synthesis: It is a valuable intermediate for synthesizing more complex molecules. For instance, it can undergo cyclization reactions with primary amines to produce 2,3-disubstituted-4(3H)-quinazolinones, a class of compounds with diverse pharmacological properties.[1]
Safety Considerations:
-
Standard laboratory safety precautions (lab coat, gloves, safety glasses) should be followed.
-
Work should be conducted in a well-ventilated fume hood, especially when handling concentrated sulfuric acid and volatile organic solvents.
-
Regulatory Note: The starting material, N-acetylanthranilic acid, is classified as a List I chemical by the U.S. Drug Enforcement Administration (DEA) due to its potential use in the illicit synthesis of methaqualone.[5][11] Researchers should be aware of and comply with all applicable regulations regarding its purchase, storage, and use.
References
- 1. This compound|CAS 2719-08-6 [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetylanthranilic acid - Wikipedia [en.wikipedia.org]
- 6. www1.udel.edu [www1.udel.edu]
- 7. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. benchchem.com [benchchem.com]
- 9. Fischer Esterification [organic-chemistry.org]
- 10. This compound ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 11. N-acetylanthranilic acid | C9H9NO3 | CID 6971 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Acetylation of Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed procedures for the N-acetylation of methyl anthranilate to synthesize methyl N-acetylanthranilate, a compound of interest in the fragrance, flavor, and pharmaceutical industries. Two primary synthetic routes are presented: the direct acetylation of methyl anthranilate and a multi-step approach involving the acetylation of anthranilic acid followed by esterification. These protocols are intended for laboratory-scale synthesis and offer comprehensive guidance on reaction setup, execution, and product purification.
Introduction
This compound is a chemical compound valued for its aromatic properties and as a precursor in the synthesis of various organic molecules. The N-acetylation of the primary amine group of methyl anthranilate is a fundamental transformation in organic synthesis. This process can be achieved through different methodologies, with the choice of route often depending on the availability of starting materials and desired purity of the final product. The most common and direct method involves the reaction of methyl anthranilate with an acetylating agent, such as acetic anhydride. An alternative pathway begins with the acetylation of anthranilic acid to form N-acetylanthranilic acid, which is then esterified to yield the final product.[1]
Data Presentation
The following table summarizes the key quantitative parameters for the two primary synthetic routes for the N-acetylation of methyl anthranilate. These values are based on typical laboratory procedures and may be optimized for specific experimental conditions.
| Parameter | Route 1: Direct Acetylation of Methyl Anthranilate | Route 2: Acetylation of Anthranilic Acid & Esterification |
| Starting Materials | Methyl Anthranilate, Acetic Anhydride | Anthranilic Acid, Acetic Anhydride, Methanol, Acid Catalyst (e.g., H₂SO₄) |
| Molar Ratio (Reactant:Reagent) | 1 : 1.2 (Methyl Anthranilate : Acetic Anhydride) | 1 : 1.2 (Anthranilic Acid : Acetic Anhydride) |
| Reaction Temperature | 25-100 °C | Acetylation: Reflux; Esterification: 60 °C |
| Reaction Time | 1-2 hours | Acetylation: 15-30 minutes; Esterification: 12 hours |
| Typical Yield | > 90% (crude) | ~85% (purity before final purification)[1] |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization |
Experimental Protocols
Route 1: Direct N-Acetylation of Methyl Anthranilate
This protocol describes the direct conversion of methyl anthranilate to this compound using acetic anhydride.
Materials:
-
Methyl anthranilate
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a slight molar excess (approximately 1.2 equivalents) of acetic anhydride to the solution while stirring. A few drops of pyridine can be added to catalyze the reaction.
-
The reaction is typically exothermic. The mixture can be stirred at room temperature for 1-2 hours or gently heated to reflux to ensure completion.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acetic acid and anhydride), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Route 2: Multi-Step Synthesis via N-Acetylanthranilic Acid
This protocol involves the initial acetylation of anthranilic acid, followed by Fischer esterification.
Part A: Synthesis of N-Acetylanthranilic Acid
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter flask
Procedure: [2]
-
In a 50 mL Erlenmeyer flask, combine 2 g of anthranilic acid with 6 mL of acetic anhydride.
-
Gently heat the mixture to a boil on a hot plate for approximately 15 minutes. The solids should dissolve.
-
Allow the reaction mixture to cool to room temperature, then add 2 mL of distilled water to hydrolyze the excess acetic anhydride.
-
Gently warm the mixture again until it nearly boils, then allow it to cool slowly to room temperature to facilitate the crystallization of N-acetylanthranilic acid.
-
Isolate the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.
-
Dry the crystals thoroughly.
Part B: Esterification of N-Acetylanthranilic Acid
Materials:
-
N-acetylanthranilic acid (from Part A)
-
Methanol
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure: [1]
-
Place the dried N-acetylanthranilic acid in a round-bottom flask.
-
Add an excess of methanol to serve as both the solvent and the reactant.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux (approximately 60 °C) with stirring for 12 hours.
-
After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is dried and the solvent evaporated to yield the crude this compound, which can be purified by recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Application Note: Comprehensive Characterization of Methyl N-acetylanthranilate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl N-acetylanthranilate (Methyl 2-acetamidobenzoate), a derivative of anthranilic acid, is a compound of interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Its synthesis and incorporation into various products necessitate a robust analytical framework to confirm its identity, purity, and stability. This document provides a detailed overview of the key analytical techniques and corresponding protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A foundational step in characterization is the determination of basic physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₃ | [1][2] |
| Molecular Weight | 193.20 g/mol | [1][3] |
| CAS Number | 2719-08-6 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1][3][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [1][3] |
| Odor/Flavor Profile | Fruity, powdery, grape-like aroma | [1][3][4] |
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set a spectral width of approximately 12-16 ppm.
-
Integrate the resulting peaks and reference them to the residual solvent signal or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum, often requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Use a spectral width of approximately 200-240 ppm.
-
Reference the spectrum to the deuterated solvent signal.
-
Quantitative Data: NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ) ppm |
|---|---|
| Aromatic Protons | 6.5 - 8.0 |
| Ester Methyl (-OCH₃) | ~3.9 |
| Acetyl Methyl (-COCH₃) | ~2.2 |
Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ) ppm |
|---|---|
| Carbonyl Carbons (C=O) | > 160 (Ester and Amide) |
| Aromatic Carbons | 110 - 150 |
| Ester Methyl Carbon (-OCH₃) | ~52 |
| Acetyl Methyl Carbon (-COCH₃) | ~25 |
Actual chemical shifts may vary based on solvent and spectrometer frequency.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric H₂O and CO₂.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is used to identify characteristic functional group peaks.
Quantitative Data: IR Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide) | 3300 - 3100 | Secondary amide N-H stretching |
| C-H Stretch (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Methyl group C-H stretching |
| C=O Stretch (Ester) | ~1720 | Ester carbonyl stretching |
| C=O Stretch (Amide I) | ~1680 | Amide carbonyl stretching |
The IR spectrum confirms the presence of both ester and amide carbonyl groups, typically appearing in the 1650-1750 cm⁻¹ region.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly its chromophoric system.[1]
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol). A concentration in the range of 1-10 µg/mL is typical.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution and record the absorbance spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
The substituted benzene ring, along with the adjacent carbonyl and acetylamino groups, forms the primary chromophore responsible for UV absorption.[1]
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.
Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like ethyl acetate or methanol to a concentration of approximately 1 mg/mL. An internal standard can be added for precise quantification.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: Use a suitable capillary column, such as a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase.[5]
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).[5]
-
Injector: Set the injector temperature to 250°C in split mode.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the compound peak based on its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of Methyl N-acetylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate (also known as Methyl 2-acetamidobenzoate) is an important chemical intermediate in the pharmaceutical and fragrance industries.[1][2] Its structural integrity and purity are critical for its application in the synthesis of active pharmaceutical ingredients and other fine chemicals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and purity assessment of small molecules like this compound. This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of this compound, including data interpretation and standardized experimental protocols.
Molecular Structure and NMR Correlation
The structure of this compound, with key proton and carbon atoms numbered for NMR assignment, is shown below. The expected NMR signals correspond to the aromatic protons, the amide proton, and the methyl protons of the acetyl and ester groups.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Methyl N-acetylanthranilate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometry fragmentation patterns of Methyl N-acetylanthranilate, a compound of interest in the pharmaceutical, fragrance, and chemical industries. The included protocols offer guidance for the analysis of this molecule using Gas Chromatography-Mass Spectrometry (GC-MS).
Mass Spectrometry Fragmentation Pattern
The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The molecular ion and key fragment ions are summarized in the table below.
Quantitative Data Summary
| m/z | Proposed Fragment Ion | Proposed Structure | Relative Abundance (%) |
| 193 | [M]⁺ | [C₁₀H₁₁NO₃]⁺ | 25 |
| 151 | [M - C₂H₂O]⁺ | [C₈H₉NO₂]⁺ | 80 |
| 119 | [M - C₂H₂O - CH₃OH]⁺ | [C₇H₅NO]⁺ | 100 |
Relative abundances are approximate and can vary depending on the instrument and analytical conditions.
The fragmentation process begins with the ionization of the this compound molecule, resulting in the molecular ion peak at m/z 193.[1][2] The subsequent fragmentation is dominated by two principal pathways:
-
Loss of a ketene molecule (C₂H₂O): The molecular ion readily loses a neutral ketene molecule from the N-acetyl group, leading to the formation of a stable ion at m/z 151. This is a common fragmentation pathway for N-acetylated aromatic compounds.
-
Subsequent loss of methanol (CH₃OH): The ion at m/z 151 can then undergo the elimination of a methanol molecule from the methyl ester group, resulting in the formation of the base peak at m/z 119.[1]
Fragmentation Pathway Diagram
The following diagram illustrates the proposed electron ionization fragmentation pathway of this compound.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or ethyl acetate.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For solid samples, dissolve a known quantity in a suitable solvent. For liquid samples, dilute as necessary. If the sample is in a complex matrix, an appropriate extraction technique (e.g., liquid-liquid extraction or solid-phase extraction) may be required.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of aromatic compounds and can be adapted for this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 3 min |
Data Acquisition and Analysis
-
Acquire the data in full scan mode to obtain the complete mass spectrum.
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for the identified peak and compare it with the reference fragmentation pattern.
-
For quantitative analysis, selected ion monitoring (SIM) mode can be used for enhanced sensitivity and specificity, monitoring the characteristic ions (m/z 193, 151, and 119).
Experimental Workflow
The following diagram outlines the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
References
Application Notes and Protocols for the Synthesis of Quinazolinone Derivatives from Methyl N-acetylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules, including many approved drugs and clinical candidates. Their diverse pharmacological activities, such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties, have established them as "privileged structures" in medicinal chemistry. A significant number of quinazolinone-based anticancer agents function as inhibitors of key signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, which are crucial for tumor growth, proliferation, and angiogenesis.
Methyl N-acetylanthranilate (also known as methyl 2-acetamidobenzoate) is a readily available and versatile starting material for the synthesis of 2-methyl-4(3H)-quinazolinone derivatives. This document provides detailed application notes and experimental protocols for the synthesis of these derivatives through the cyclocondensation of this compound with various amines.
Strategic Importance in Drug Discovery
The synthesis of a library of quinazolinone derivatives from a common precursor like this compound is a valuable strategy in drug discovery. It allows for the systematic exploration of the structure-activity relationship (SAR) by introducing diverse substituents at the N-3 position of the quinazolinone core. This variation can significantly impact the compound's binding affinity to target proteins, its pharmacokinetic properties, and its overall therapeutic efficacy. The protocols outlined below are designed to be robust and adaptable for the generation of such chemical libraries.
General Reaction Scheme
The core reaction involves the cyclocondensation of this compound with a primary amine or hydrazine derivative. The reaction typically proceeds via an initial amidation of the ester group, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring. This process can be facilitated by conventional heating or microwave irradiation, with the latter often leading to significantly reduced reaction times and improved yields.
Experimental Workflow
Caption: General workflow for the synthesis of quinazolinone derivatives.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Methyl-3-amino-4(3H)-quinazolinone
This protocol describes the rapid and efficient synthesis of 2-methyl-3-amino-4(3H)-quinazolinone from this compound and hydrazine hydrate under microwave irradiation.[1]
Materials:
-
This compound (Methyl 2-acetamidobenzoate)
-
Hydrazine hydrate
-
Ethanol
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant power of 180 W for 3-5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product and recrystallize from ethanol to obtain pure 2-methyl-3-amino-4(3H)-quinazolinone.
Protocol 2: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from a Benzoxazinone Intermediate
This two-step protocol involves the initial conversion of N-acetylanthranilic acid to 2-methyl-4H-3,1-benzoxazin-4-one, which is then reacted with various amines to yield the desired quinazolinone derivatives.[2][3] While the starting material is N-acetylanthranilic acid, this compound can be readily hydrolyzed to this acid, making this a relevant synthetic route.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reflux a mixture of anthranilic acid and acetic anhydride.
-
Upon completion of the reaction (monitored by TLC), remove the excess acetic anhydride under reduced pressure to obtain the crude 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones
-
Dissolve the 2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq) in a suitable solvent such as ethanol or a deep eutectic solvent (e.g., choline chloride:urea).
-
Add the desired primary amine (1.1 eq) to the solution.
-
Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into cold water to induce precipitation.
-
Wash the solid product with a suitable solvent (e.g., cold ethanol or water) and dry.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize the synthesis of various quinazolinone derivatives from precursors closely related to this compound, showcasing the yields and reaction conditions.
Table 1: Microwave-Assisted Synthesis of 2-Methyl-3-amino-4(3H)-quinazolinone [1]
| Starting Material | Reagent | Solvent | Power (W) | Time (min) | Yield (%) |
| This compound | Hydrazine hydrate | Ethanol | 180 | 3-5 | High |
Table 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones from 2-Methyl-4H-3,1-benzoxazin-4-one [3][4]
| Amine | Solvent | Method | Time (min) | Yield (%) |
| Aniline | Choline chloride:urea | Heating | 30 | 94 |
| 4-Bromoaniline | Choline chloride:urea | Heating | 30 | 92 |
| 4-Chloroaniline | Choline chloride:urea | Heating | 30 | 93 |
| 4-Fluoroaniline | Choline chloride:urea | Heating | 30 | 91 |
| 4-Methylaniline | Choline chloride:urea | Heating | 30 | 95 |
| 4-Methoxyaniline | Choline chloride:urea | Heating | 30 | 93 |
| 4-Nitroaniline | Choline chloride:urea | Heating | 45 | 89 |
| 2-Aminopyridine | Ethanol | Reflux | - | - |
| 4-Aminobenzoic acid | Ethanol | Reflux | - | - |
Note: Specific yield data for the last two entries were not provided in the cited literature but the synthesis was reported.
Signaling Pathways and Mechanism of Action
Quinazolinone derivatives have emerged as potent inhibitors of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2, which are pivotal in cancer progression.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and differentiation.[5][6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazolinone-based inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its phosphorylation, thereby blocking the downstream signaling cascade.[2]
Caption: EGFR signaling pathway and inhibition by quinazolinone derivatives.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic effects of VEGF.[8][9] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.[9][10] These pathways are critical for endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis. Quinazolinone derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis and restricting the tumor's blood and nutrient supply.
Caption: VEGFR-2 signaling pathway and its inhibition by quinazolinones.
Conclusion
The synthesis of quinazolinone derivatives from this compound offers a versatile and efficient approach to generate libraries of compounds with significant therapeutic potential. The protocols provided herein, particularly those leveraging microwave-assisted synthesis, enable rapid access to a diverse range of 2-methyl-3-substituted-4(3H)-quinazolinones. The established role of the quinazolinone scaffold as an inhibitor of critical signaling pathways like EGFR and VEGFR underscores the importance of these synthetic methodologies in the ongoing development of novel targeted therapies for cancer and other diseases. Researchers and drug development professionals can utilize these notes and protocols as a foundation for their own discovery and optimization efforts in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. medium.com [medium.com]
- 9. cusabio.com [cusabio.com]
- 10. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of Anthranilate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the determination of anthranilate esters, such as methyl anthranilate and ethyl anthranilate, using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are applicable to various matrices including beverages, cosmetics, and pharmaceutical formulations.
Introduction
Anthranilate esters are aromatic compounds widely used as flavor and fragrance agents in the food, cosmetic, and pharmaceutical industries. Methyl anthranilate is notably recognized for its characteristic grape-like aroma and is a key component in many fruit-flavored products. Ethyl anthranilate also contributes to fruity and floral scents. Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of products containing these esters. HPLC with UV or fluorescence detection is a powerful and widely used technique for the separation, identification, and quantification of anthranilate esters.
Data Presentation
The following tables summarize the quantitative data from various HPLC methods for the analysis of anthranilate esters.
Table 1: HPLC Method Parameters for Anthranilate Ester Analysis
| Analyte | Column | Mobile Phase | Detection | Reference |
| Methyl Anthranilate | Nova-Pak C18 | Acetonitrile:0.025M KH2PO4 (40:60), pH 3.0 | UV at 220 nm | |
| Methyl Anthranilate | Reversed-phase | Acetonitrile:Water (70:30) | UV at 220, 248, and 336 nm | |
| Ethyl Anthranilate | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | |
| Anthranilic Acid and Impurities (including Methyl Anthranilate) | Microbondapak C18 | Methanol:pH 3 Phosphate Buffer (35:65) | Not Specified |
Table 2: Quantitative Performance Data for Methyl Anthranilate Analysis
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.00125 µg/mL | Non-alcoholic Beverages | |
| Limit of Quantification (LOQ) | 0.00417 µg/mL | Non-alcoholic Beverages | |
| Linearity Range | 0.0001 - 0.01 mg/mL | Non-alcoholic Beverages | |
| Mean Recovery | 83.6 - 102.4% | Non-alcoholic Beverages | |
| Mean Recovery | 95.9 - 99.0% | Microencapsulated Formulation | |
| Mean Recovery | 94.6 - 97.4% | Fortified Rice Seed |
Experimental Protocols
Protocol 1: Determination of Methyl Anthranilate in Non-alcoholic Beverages
This protocol is adapted from a validated method for the analysis of methyl anthranilate in artificially grape-flavored beverages.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Nova-Pak C18 column (e.g., 4 µm, 3.9 x 150 mm)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Phosphoric acid
-
Methyl anthranilate standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile:0.025M KH2PO4, 40:60, pH 3.0): Dissolve an appropriate amount of KH2PO4 in water to make a 0.025M solution. Adjust the pH to 3.0 with phosphoric acid. Mix 400 mL of acetonitrile with 600 mL of the 0.025M KH2PO4 buffer. Filter and degas the mobile phase before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve a known amount of methyl anthranilate standard in the mobile phase to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
3. Sample Preparation
-
For carbonated beverages, degas the sample by sonication or gentle stirring.
-
For clear liquid samples, directly filter an aliquot through a 0.45 µm syringe filter.
-
For samples with particulate matter, centrifuge a portion of the sample before filtering the supernatant.
-
If necessary, dilute the sample with the mobile phase to bring the analyte concentration within the calibration range.
4. HPLC Analysis
-
Column: Nova-Pak C18
-
Mobile Phase: Acetonitrile:0.025M KH2PO4 (40:60), pH 3.0
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL (typical, may require optimization)
-
Detection: UV at 220 nm
-
Run Time: Sufficient to allow for the elution of the methyl anthranilate peak and any interfering peaks.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the methyl anthranilate standards against their concentrations.
-
Determine the concentration of methyl anthranilate in the sample by comparing its peak area to the calibration curve.
Protocol 2: General Protocol for Anthranilate Ester Analysis in Cosmetics
This protocol provides a general workflow for the analysis of anthranilate esters in cosmetic products, which may require more extensive sample preparation.
1. Instrumentation and Materials
-
HPLC system with a suitable detector (UV or Fluorescence)
-
Appropriate reversed-phase C18 or other suitable column
-
Solvents for extraction (e.g., methanol, ethanol, acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (if required)
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath
2. Sample Preparation
-
Creams and Lotions:
-
Weigh a known amount of the cosmetic product into a centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol or acetonitrile).
-
Vortex vigorously to disperse the sample.
-
Use an ultrasonic bath to aid in the extraction process.
-
Centrifuge to separate the excipients.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Perfumes and Liquid Formulations:
-
Dilute a known volume of the product with a suitable solvent (compatible with the mobile phase).
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
-
Solid-Phase Extraction (SPE) for Cleanup (if necessary):
-
For complex matrices, an SPE step may be required to remove interfering substances.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the anthranilate esters with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
3. HPLC Analysis
-
Follow the general HPLC conditions outlined in Table 1, optimizing the mobile phase composition, flow rate, and detection wavelength for the specific anthranilate ester of interest.
4. Data Analysis
-
Quantify the analyte using a calibration curve prepared from standard solutions.
Visualizations
Experimental Workflow
Caption: General experimental workflow for HPLC analysis of anthranilate esters.
Signaling Pathways
The following diagrams illustrate signaling pathways where anthranilates or their derivatives are involved.
1. Methyl Anthranilate and Melanin Synthesis Inhibition
Methyl anthranilate has been shown to reduce melanin content by downregulating melanogenic enzymes through the suppression of cyclic adenosine monophosphate (cAMP).
Caption: Inhibition of melanin synthesis by methyl anthranilate via cAMP suppression.
2. Anthranilate as a Precursor in Pseudomonas Quinolone Signal (PQS) Pathway
Anthranilate, the precursor to anthranilate esters, is a key building block in the biosynthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa. This pathway is crucial for bacterial virulence.
Caption: Biosynthetic pathway of the Pseudomonas quinolone signal (PQS) from anthranilate.
Application of Methyl N-acetylanthranilate in Fluorescence Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate (MNA) is an organic compound known for its characteristic grape-like aroma, leading to its prevalent use in the flavor and fragrance industry.[1][2][3] Structurally, it is an ester derivative of N-acetylanthranilic acid.[2] Like many aromatic compounds, MNA exhibits intrinsic fluorescence, a property that suggests its potential utility as a fluorescent probe in various analytical and biomedical applications.[1] While detailed studies specifically documenting its use as a primary fluorescent probe are not extensively available, its structural similarity to other known fluorescent molecules provides a basis for exploring its applications in fluorescence spectroscopy.[1]
The principle behind its potential application lies in the sensitivity of its fluorescence emission to the local microenvironment.[1] Changes in polarity, viscosity, temperature, or the presence of specific analytes can modulate the fluorescence intensity, lifetime, and emission wavelength of MNA. This responsiveness can be harnessed for sensing and detection purposes.
Principle of Operation
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light.[4] A molecule, such as this compound, possesses a ground electronic state and several excited electronic states. Upon absorbing a photon of a specific wavelength (excitation), an electron is promoted to a higher energy level. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state through non-radiative processes. From this state, it can return to the ground state by emitting a photon at a longer wavelength (emission), a phenomenon known as fluorescence.
The intrinsic fluorescence of MNA is attributed to its aromatic ring system. The intensity and spectral characteristics of this fluorescence can be altered by various processes, most notably fluorescence quenching. Quenching refers to any process that decreases the fluorescence intensity of a sample.[5][6] This can occur through dynamic (collisional) quenching, static (complex formation) quenching, or Förster Resonance Energy Transfer (FRET).[5] The sensitivity of MNA's fluorescence to quenchers forms the basis for its potential use in quantitative analysis.
Potential Applications
Based on the properties of similar fluorescent molecules, this compound could potentially be applied in the following areas:
-
Environmental Sensing: The fluorescence of MNA may be quenched or enhanced in the presence of certain metal ions or organic pollutants.[7][8][9] This would enable its use as a fluorescent probe for the detection of these species in environmental samples. For instance, heavy metal ions like Cu²⁺, Fe³⁺, and Hg²⁺ are known to be effective fluorescence quenchers.[7][10]
-
Material Science: MNA could be incorporated into polymers or other materials to serve as a probe for studying their microstructure, degradation, or response to external stimuli.[1][11]
-
Drug Development: While its use as a direct therapeutic agent with intrinsic fluorescence is an area for investigation, it could potentially be used as a fluorescent tag for other molecules, although considerations regarding phototoxicity would be necessary.[1][12][13] Its structural backbone is also found in compounds with biological activity, including those with anticancer properties.[2]
Quantitative Data Summary
Detailed photophysical data specifically for this compound as a fluorescent probe is not extensively documented in the scientific literature.[1] However, data from its close structural analog, Methyl Anthranilate, can provide valuable insights and a starting point for experimental design.
| Property | Value (for Methyl Anthranilate) | Reference |
| Excitation Wavelength (λex) | ~335 nm | [14] |
| Emission Wavelength (λem) | ~405 nm | [14] |
| Solubility | Slightly soluble in water, soluble in ethanol | [2][3] |
Note: These values are for Methyl Anthranilate and should be experimentally verified and optimized for this compound.
Experimental Protocols
The following are generalized protocols for the application of this compound in fluorescence spectroscopy. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Basic Characterization of Fluorescence Properties
Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent.
Materials:
-
This compound (MNA)
-
Spectroscopy-grade solvent (e.g., ethanol, acetonitrile, water)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of MNA (e.g., 1 mM) in the chosen solvent. Protect the solution from light to prevent photodegradation.[1]
-
Prepare a working solution (e.g., 1-10 µM) by diluting the stock solution.
-
Excitation Spectrum: a. Set the emission wavelength to an estimated value (e.g., 410 nm, based on the analog). b. Scan a range of excitation wavelengths (e.g., 250-390 nm). c. The wavelength at which the maximum fluorescence intensity is observed is the optimal excitation wavelength (λex).
-
Emission Spectrum: a. Set the excitation wavelength to the determined λex. b. Scan a range of emission wavelengths (e.g., 350-550 nm). c. The wavelength at which the maximum fluorescence intensity is observed is the optimal emission wavelength (λem).
-
Record the λex and λem for future experiments.
Protocol 2: Metal Ion Sensing via Fluorescence Quenching
Objective: To investigate the potential of this compound as a fluorescent probe for the detection of a specific metal ion (e.g., Cu²⁺) through fluorescence quenching.
Materials:
-
MNA stock solution (in a suitable buffer, e.g., Tris-HCl, pH 7.4)
-
Stock solution of the metal ion of interest (e.g., CuSO₄)
-
Buffer solution
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of solutions in cuvettes, each containing a constant concentration of MNA (e.g., 5 µM) in the buffer.
-
Add increasing concentrations of the metal ion stock solution to the cuvettes to achieve a range of final metal ion concentrations (e.g., 0-100 µM). Ensure the total volume is the same in all cuvettes by adding buffer.
-
Incubate the solutions for a short period (e.g., 5 minutes) at room temperature to allow for any interaction to occur.
-
Measure the fluorescence intensity of each solution at the predetermined λex and λem of MNA.
-
Plot the fluorescence intensity (or F₀/F, where F₀ is the fluorescence without the quencher and F is the fluorescence with the quencher) against the concentration of the metal ion.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant if the quenching is dynamic.
Visualizations
Caption: General experimental workflow for fluorescence-based sensing.
Caption: Potential fluorescence quenching pathways of this compound.
Safety Precautions
-
Always handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Protect stock solutions and samples from light to prevent photodegradation.[1]
Conclusion
This compound presents an interesting, though currently under-explored, potential as a fluorescent probe. Its inherent fluorescence and the likelihood of its emission being sensitive to the local environment make it a candidate for applications in sensing and material science. The protocols and data provided herein, based on general principles of fluorescence spectroscopy and data from analogous compounds, offer a foundational framework for researchers to begin investigating the utility of this compound in their specific applications. Further detailed characterization of its photophysical properties is warranted to fully unlock its potential.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 2719-08-6 [benchchem.com]
- 3. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. ossila.com [ossila.com]
- 6. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 8. Recent Progress in Fluorescent Probes For Metal Ion Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regenerable fluorescent nanosensors for monitoring and recovering metal ions based on photoactivatable monolayer self-assembly and host-guest interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Fluorescent Sensors for Environmental Analysis: A Critical Review and Insights into Inorganic Alternatives | MDPI [mdpi.com]
- 12. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Probes Based on Anthranilate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthranilate derivatives form a versatile class of fluorophores that are increasingly utilized in the development of fluorescent probes for bioimaging and sensing applications. Their inherent blue fluorescence, coupled with the potential for environmentally sensitive spectral shifts, makes them attractive candidates for designing probes that can report on a variety of biological analytes and processes.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and cellular application of fluorescent probes derived from anthranilate esters.
Application Notes
Probe-AN1: A "Turn-On" Fluorescent Probe for Enzyme Activity
Principle: Probe-AN1 is an anthranilate ester-based probe designed to be initially non-fluorescent or weakly fluorescent. The ester linkage acts as a recognition site for a specific enzyme (e.g., an esterase or a lipase). Upon enzymatic cleavage of the ester bond, the highly fluorescent N-methylanthranilic acid is released, resulting in a "turn-on" fluorescent signal that is directly proportional to the enzyme's activity.
Applications:
-
High-throughput screening (HTS) of enzyme inhibitors: The probe can be used in multi-well plate assays to rapidly screen compound libraries for potential enzyme inhibitors. A decrease in the fluorescence signal indicates inhibition of the target enzyme.
-
Monitoring enzyme activity in living cells: The cell-permeable nature of the probe allows for real-time imaging of enzymatic activity within cellular compartments.
-
Diagnostic assays: The probe can be adapted for use in diagnostic kits to measure enzyme levels in biological fluids.
Probe-AN2: A Ratiometric Fluorescent Sensor for Metal Ions
Principle: Probe-AN2 is an anthranilate derivative functionalized with a metal ion chelating moiety. In the absence of the target metal ion, the probe exhibits the characteristic blue fluorescence of the anthranilate fluorophore. Upon binding to the metal ion, a new charge-transfer band may emerge, leading to a ratiometric shift in the emission spectrum. This ratiometric response provides a built-in correction for variations in probe concentration and instrumental factors, enabling more accurate quantification of the target ion.
Applications:
-
Quantification of intracellular metal ion concentrations: The probe can be used to measure the concentration of biologically important metal ions (e.g., Zn²⁺, Cu²⁺) in living cells.
-
Studying metal ion homeostasis: The probe can be a valuable tool for investigating the role of metal ions in cellular signaling and disease.
-
Environmental monitoring: The probe can be used to detect heavy metal contamination in water samples.
Data Presentation
Table 1: Photophysical and Performance Data for Probe-AN1
| Parameter | Value |
| Excitation Wavelength (λex) | 340 nm |
| Emission Wavelength (λem) | 410 nm |
| Quantum Yield (Φ) (in PBS) | < 0.01 (Probe-AN1), 0.64 (N-methylanthranilic acid)[2][3] |
| Limit of Detection (LOD) for Enzyme X | 10 ng/mL |
| Linear Range | 10 - 500 ng/mL |
| Z'-factor (for HTS) | > 0.7 |
Table 2: Spectral Properties of Probe-AN2 in the Presence of Metal Ions
| Analyte | λex (nm) | λem1 (nm) | λem2 (nm) | Emission Ratio (Iem2/Iem1) Change |
| Free Probe | 350 | 420 | - | - |
| + Zn²⁺ (10 µM) | 350 | 420 | 510 | 15-fold increase |
| + Cu²⁺ (10 µM) | 350 | 420 | - | Quenching |
| + Mg²⁺ (1 mM) | 350 | 420 | - | No significant change |
| + Ca²⁺ (1 mM) | 350 | 420 | - | No significant change |
Experimental Protocols
Protocol 1: Synthesis of an N-Methylanthranilate-Based Fluorescent Probe (Probe-AN1 Precursor)
This protocol describes the synthesis of a generic N-methylanthranilate ester that can be further modified to create a specific enzyme-responsive probe. The synthesis is based on the Steglich esterification, a mild and efficient method for forming esters from carboxylic acids and alcohols.[4][5][6][7][8]
Materials:
-
N-methylanthranilic acid
-
Target alcohol (containing a functional group for further modification)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve N-methylanthranilic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Evaluation of Probe-AN1 with Target Enzyme
Materials:
-
Probe-AN1 stock solution (e.g., 10 mM in DMSO)
-
Target enzyme stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a series of enzyme dilutions in the assay buffer.
-
In a 96-well plate, add the enzyme dilutions to triplicate wells. Include a no-enzyme control.
-
Add the Probe-AN1 stock solution to each well to a final concentration of 10 µM.
-
Incubate the plate at 37 °C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λex = 340 nm, λem = 410 nm).
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Plot the fluorescence intensity as a function of enzyme concentration to determine the probe's sensitivity and linear range.
Protocol 3: Cellular Imaging with an Anthranilate-Based Probe
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Anthranilate-based fluorescent probe stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with a suitable filter set (e.g., DAPI channel)
Procedure:
-
Grow cells to a suitable confluency (e.g., 70-80%).
-
Remove the culture medium and wash the cells once with warm PBS.
-
Dilute the probe stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells with the probe-containing medium for 15-60 minutes at 37 °C in a CO₂ incubator.
-
Remove the loading medium and wash the cells twice with warm PBS.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission settings.
-
For quantitative analysis, measure the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ).
Mandatory Visualizations
Caption: Signaling pathway of the "turn-on" fluorescent probe Probe-AN1.
Caption: Experimental workflow for the development and application of anthranilate-based fluorescent probes.
References
- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Methyl N-acetylanthranilate in Fragrance Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl N-acetylanthranilate (CAS 2719-08-6) is an aromatic compound valued in the fragrance and flavor industry for its subtle and complex scent profile. Chemically, it is the methyl ester of N-acetylanthranilic acid. Its aroma is characterized as having mild fruity, powdery, and strawberry-like notes.[1] This document provides detailed application notes, experimental protocols for its synthesis and analysis, and a summary of its key physicochemical properties to support its study and application in fragrance chemistry. While it is used as a fragrance and flavoring agent, it is important to distinguish it from the structurally similar Methyl N-methylanthranilate, which has faced regulatory scrutiny due to phototoxicity concerns.[2][3][4][5]
Physicochemical and Olfactory Properties
This compound is a white crystalline powder with a low odor strength.[1] A comprehensive summary of its quantitative data is presented in the table below to facilitate easy comparison and reference.
Table 1: Quantitative Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₃ | [6] |
| Molecular Weight | 193.20 g/mol | [6] |
| CAS Number | 2719-08-6 | [1] |
| Appearance | White powder | [7] |
| Melting Point | 98.00 to 101.00 °C | [7] |
| Boiling Point | 376.34 °C (estimated) | [7] |
| Flash Point | > 100 °C | [1] |
| Water Solubility | 1847 mg/L at 25 °C (estimated) | [7] |
| logP (o/w) | 1.650 | [7] |
| Odor Profile | Fruity, powdery, strawberry | [1] |
| Odor Strength | Low | [1] |
| Substantivity on Smelling Strip | 384 hours at 100% | [1] |
| Recommended Usage Level in Fragrance Concentrate | Up to 1.0% | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process involving the N-acetylation of anthranilic acid to form N-acetylanthranilic acid, followed by the Fischer esterification of the intermediate with methanol.
Protocol 3.1.1: Synthesis of N-acetylanthranilic Acid
This protocol is adapted from established laboratory procedures for the N-acetylation of anthranilic acid.[8][9][10]
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Distilled water
-
Methanol (for washing)
-
Erlenmeyer flask (50 mL)
-
Reflux condenser
-
Heating mantle or hot plate
-
Stir bar
-
Beaker
-
Büchner funnel and vacuum flask
-
Filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.
-
Add a stir bar and heat the mixture to a gentle boil for 15 minutes with stirring. The solid should dissolve.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Carefully add 2.0 mL of distilled water to the cooled mixture to hydrolyze the excess acetic anhydride.
-
Gently heat the mixture again to just below boiling to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals of N-acetylanthranilic acid.
-
Once crystallization is complete, cool the flask in an ice bath for 15-20 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold distilled water, followed by a small amount of cold methanol.
-
Dry the crystals in a desiccator or a vacuum oven at low heat.
Protocol 3.1.2: Fischer Esterification to Yield this compound
This protocol is a generalized procedure for Fischer esterification, adapted for the specific substrates.
Materials:
-
N-acetylanthranilic acid (from Protocol 3.1.1)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the dried N-acetylanthranilic acid in an excess of anhydrous methanol (e.g., 20-30 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., 50 mL of diethyl ether).
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general framework for the quantification of this compound in a fragrance oil matrix.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms or equivalent)
-
Helium (carrier gas)
-
This compound standard
-
Internal standard (e.g., a stable aromatic ester not present in the sample)
-
Solvent for dilution (e.g., ethanol or dichloromethane)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock solution, prepare a series of calibration standards of known concentrations. Add a constant, known concentration of the internal standard to each calibration standard.
-
Sample Preparation: Accurately weigh a known amount of the fragrance oil sample and dissolve it in a known volume of the solvent. Add the same concentration of the internal standard as in the calibration standards.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of each standard and the prepared sample into the GC-MS system.
-
Chromatographic Conditions: Use a suitable temperature program to achieve good separation of the analytes. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometry Conditions: Operate the mass spectrometer in either full scan mode to identify the compound or in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity in quantification.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas for both compounds in each chromatogram.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the standard solutions.
-
Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.
-
Visualizations
General Olfactory Signal Transduction Pathway
The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal epithelium. This triggers a signaling cascade that results in the transmission of an electrical signal to the brain.
Caption: Generalized G-protein coupled olfactory signal transduction pathway.
Experimental Workflow for Synthesis
The synthesis of this compound follows a clear two-step experimental workflow, from starting materials to the purified product.
References
- 1. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]
- 2. cosmeticscare.eu [cosmeticscare.eu]
- 3. Methyl-N-methylanthranilate | EU Cosmetics Regulation Info [annelltd.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. METHYL-N-METHYLANTHRANILATE NEW CONDITIONS OF USE - Sozio [jesozio.com]
- 6. CAS 2719-08-6: this compound | CymitQuimica [cymitquimica.com]
- 7. acetyl methyl anthranilate, 2719-08-6 [perflavory.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. webassign.net [webassign.net]
One-Pot Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The protocols outlined below focus on modern, efficient one-pot methodologies, including microwave-assisted and catalyst-free approaches, designed to streamline the synthesis of these valuable scaffolds.
Introduction
Quinazolin-4(3H)-ones are a core structure in numerous natural products and synthetic compounds exhibiting a wide range of biological effects, such as anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3][4][6] The development of efficient synthetic routes to access diverse libraries of these compounds is crucial for drug discovery and development. One-pot, multi-component reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecules from simple starting materials, offering advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.[3][4] This document details three distinct and effective one-pot methods for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones.
Method 1: Microwave-Assisted One-Pot Synthesis from Anthranilic Acids
Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates and improve yields.[1][7][8][9] This protocol describes a one-pot, two-step microwave-assisted synthesis of 2,3-disubstituted-4(3H)-quinazolinones from anthranilic acids, carboxylic acids (or acyl chlorides), and primary amines.[1][8]
Experimental Protocol
-
Step 1: Formation of the Benzoxazinone Intermediate.
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and a carboxylic acid (1.2 mmol) or its corresponding acyl chloride (1.1 mmol).
-
Microwave irradiate the mixture at 150°C for 10 minutes.[1] Monitor the reaction by TLC to confirm the consumption of the anthranilic acid.
-
-
Step 2: Amination and Cyclization.
-
To the resulting benzoxazinone intermediate in the same reaction vessel, add a primary amine (1.5 mmol).
-
Microwave irradiate the reaction mixture at 250°C for 3-6 minutes.[1]
-
After cooling to room temperature, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted-4(3H)-quinazolinone.
-
Data Summary
| Entry | R1 (Carboxylic Acid) | R2 (Amine) | Yield (%) |
| 1 | Acetic Acid | Methylamine | High |
| 2 | Acetic Acid | n-Butylamine | High |
| 3 | Propionic Acid | Methylamine | High |
| 4 | Propionic Acid | n-Butylamine | High |
Note: Specific yield percentages vary depending on the substrates used. "High" generally refers to yields reported in the literature, often in the range of 70-95%.[1]
Reaction Workflow
Caption: Workflow for microwave-assisted one-pot synthesis.
Method 2: Catalyst- and Solvent-Free Synthesis from Isatoic Anhydride
Green chemistry principles encourage the reduction or elimination of hazardous substances. This protocol details a catalyst- and solvent-free one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones via a three-component reaction of isatoic anhydride, a primary amine, and an orthoester.[10] This method offers excellent yields and a simple work-up procedure.[10]
Experimental Protocol
-
Reaction Setup.
-
In a round-bottom flask, thoroughly mix isatoic anhydride (1.0 mmol), a primary amine (1.0 mmol), and an orthoester (1.2 mmol).
-
-
Reaction Conditions (Choose one).
-
Work-up and Purification.
-
After cooling to room temperature, add water to the reaction mixture and stir for 15 minutes.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.
-
Data Summary
| Entry | Isatoic Anhydride Substituent | Amine | Orthoester | Yield (%) (Conventional) | Yield (%) (Microwave) |
| 1 | H | Aniline | Triethyl orthoformate | 92 | 95 |
| 2 | H | 4-Chloroaniline | Triethyl orthoformate | 90 | 93 |
| 3 | H | Benzylamine | Triethyl orthoformate | 88 | 91 |
| 4 | H | Aniline | Triethyl orthoacetate | 91 | 94 |
| 5 | 5-Nitro | Aniline | Triethyl orthoformate | 89 | 92 |
Data adapted from representative yields reported in the literature.[10]
Reaction Pathway
Caption: Logical relationship for the three-component synthesis.
Method 3: Imidazole Hydrochloride Promoted Synthesis from o-Aminobenzoic Acid
This method utilizes an environmentally friendly Brønsted acid, imidazole hydrochloride, to promote the one-pot synthesis of 2,3-disubstituted-4(3H)-quinazolinones from o-aminobenzoic acid and N,N-dimethylformamide (DMF) derivatives without the need for metal catalysts or oxidants.[11]
Experimental Protocol
-
Reaction Setup.
-
To a reaction tube, add o-aminobenzoic acid (0.5 mmol), the corresponding DMF derivative (1.0 mL), and imidazole hydrochloride (0.5 mmol).
-
-
Reaction Conditions.
-
Stir the mixture at 130°C for 24 hours.
-
-
Work-up and Purification.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the pure 2,3-disubstituted-4(3H)-quinazolinone.
-
Data Summary
| Entry | o-Aminobenzoic Acid Substituent | DMF Derivative | Yield (%) |
| 1 | H | N,N-Dimethylformamide | 65 |
| 2 | H | N,N-Dimethylacetamide | 58 |
| 3 | 4-Chloro | N,N-Dimethylformamide | 62 |
| 4 | 5-Bromo | N,N-Dimethylformamide | 60 |
| 5 | H | N-Formylpiperidine | 55 |
Data represents a selection of reported yields, which are generally in the low to moderate range for this method.[11]
Proposed Mechanistic Steps
Caption: Key steps in the imidazole hydrochloride promoted synthesis.
Conclusion
The one-pot synthesis methods presented here offer efficient, versatile, and in some cases, environmentally benign routes to 2,3-disubstituted-4(3H)-quinazolinones. The choice of method will depend on the available starting materials, desired substitution patterns, and available equipment (e.g., microwave reactor). These protocols provide a solid foundation for researchers in medicinal chemistry and drug development to synthesize libraries of these important heterocyclic compounds for further investigation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3 H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Purification of Methyl N-acetylanthranilate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of Methyl N-acetylanthranilate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Question 1: My final product has a low purity after synthesis. What are the potential impurities and how can I remove them?
Answer:
Low purity in synthesized this compound can stem from several sources, including incomplete reactions and the formation of byproducts. The nature of the impurities often depends on the synthetic route employed.
Common Impurities and Recommended Purification Methods:
| Impurity | Likely Source | Recommended Removal Method |
| N-acetylanthranilic acid | Incomplete esterification of N-acetylanthranilic acid. | - Recrystallization- Column Chromatography- Acid-base extraction (wash with a mild base like sodium bicarbonate solution) |
| Methyl anthranilate | Incomplete N-acetylation of methyl anthranilate. | - Recrystallization- Column Chromatography- Fractional vacuum distillation |
| Acetic anhydride | Excess reagent from N-acetylation. | - Aqueous workup- Evaporation under reduced pressure |
| Residual Acid Catalyst (e.g., H₂SO₄) | Catalyst from Fischer esterification. | - Neutralization with a mild base (e.g., sodium bicarbonate solution) during workup. |
| Diacetylated byproduct | Side reaction during N-acetylation. | - Column Chromatography |
| Residual Solvents (e.g., methanol, ethanol, ethyl acetate) | Incomplete removal after reaction or extraction. | - Evaporation under reduced pressure- High vacuum |
A general workflow for troubleshooting low purity is outlined below.
Question 2: The yield of my purified product is very low after recrystallization. How can I improve it?
Answer:
Low recovery after recrystallization is a common issue. Several factors can contribute to this, and optimizing the procedure can significantly improve your yield.
Troubleshooting Low Recrystallization Yield:
| Issue | Potential Cause | Recommended Solution |
| Product remains in the mother liquor | - Too much solvent was used.- The solution was not cooled sufficiently.- The chosen solvent is too good a solvent for the product at low temperatures. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution in an ice bath after it has reached room temperature.- Perform solvent screening to find a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. |
| Premature crystallization during hot filtration | The solution cools too quickly in the funnel. | - Pre-heat the funnel and filter paper.- Use a small amount of hot solvent to keep the crystals dissolved during filtration. |
| Loss of product during transfer | Mechanical losses on glassware. | - Rinse glassware with a small amount of cold recrystallization solvent and add the rinsing to the filtration funnel. |
A typical recovery for a single recrystallization can range from 60-80%, depending on the initial purity of the crude product.[1][2]
Question 3: My purified product is discolored (yellow or brown). What is the cause and how can I fix it?
Answer:
Discoloration in the final product is typically due to the presence of high molecular weight, colored impurities or degradation products.
To address this, you can incorporate a decolorization step in your purification protocol. Before allowing the hot, saturated solution to cool during recrystallization, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. You can then remove the charcoal by hot gravity filtration before proceeding with the crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
The most effective purification method depends on the nature and quantity of the impurities present.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid crude product.[3] It is often the first choice for purification.
-
Column chromatography is very effective for separating the desired product from impurities with different polarities, such as unreacted starting materials and byproducts.
-
Fractional vacuum distillation can be used if the impurities are volatile and have boiling points significantly different from this compound.
Q2: What is a good solvent system for the recrystallization of this compound?
A mixture of ethanol and water is a commonly used and effective solvent system for the recrystallization of this compound.[3] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to form pure crystals. Other potential solvent systems include mixtures of ethyl acetate and hexanes.
Q3: What are the recommended conditions for column chromatography of this compound?
A good starting point for the column chromatography of this compound is to use silica gel as the stationary phase and a solvent system of ethyl acetate in hexanes as the eluent. The polarity of the eluent can be gradually increased (e.g., from 10% ethyl acetate in hexanes to 30% ethyl acetate in hexanes) to effectively separate the product from less polar and more polar impurities. The separation can be monitored by Thin Layer Chromatography (TLC).
Q4: What is the boiling point of this compound under vacuum?
While the boiling point at atmospheric pressure is high, under vacuum, it is significantly lower, which prevents degradation. A reported boiling point is 130-131°C at 15 mmHg.[4]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using a mixed solvent system of ethanol and water.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Addition of Anti-solvent: While the solution is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Column Chromatography
This protocol outlines the purification of this compound using flash column chromatography.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica gel onto the top of the column.
-
Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20% and then 30% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Vacuum Distillation
This protocol is for the purification of liquid crude this compound.
-
Apparatus Setup: Set up a fractional distillation apparatus for vacuum distillation. Ensure all joints are properly sealed.
-
Distillation: Heat the crude product in the distillation flask under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure (e.g., 130-131°C at 15 mmHg).[4] Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2719-08-6 | [3][5][6] |
| Molecular Formula | C₁₀H₁₁NO₃ | [3][5] |
| Molecular Weight | 193.20 g/mol | [3][5][6] |
| Appearance | White to light yellow crystals | [3][5] |
| Boiling Point | 130-131 °C at 15 mmHg | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol | [3][5] |
Table 2: Typical Purification Outcomes
| Purification Method | Purity Before | Purity After | Expected Recovery |
| Recrystallization | ~85% | >98% | 60-80% |
| Column Chromatography | Variable | >99% | 70-90% |
| Vacuum Distillation | ~95% | >98.5% | ~80% |
Note: The values in Table 2 are estimates based on typical laboratory results for similar compounds and may vary depending on the specific experimental conditions and the nature of the impurities.
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound|CAS 2719-08-6 [benchchem.com]
- 4. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 5. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]
Optimizing reaction conditions for Methyl N-acetylanthranilate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl N-acetylanthranilate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated to the appropriate temperature (e.g., 60°C for esterification) and allowed to proceed for the recommended duration (e.g., 12 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).[1] |
| Incorrect stoichiometry of reagents. | Use precise measurements for all starting materials. For N-acetylation, a slight excess of the acetylating agent (e.g., acetic anhydride) may be employed. | |
| Poor quality of starting materials. | Use pure, dry reagents. Impurities in the starting material can lead to side reactions and lower yields. | |
| Hydrolysis of the ester product during workup. | If using an acidic or basic workup, perform extractions quickly and at a low temperature to minimize hydrolysis of the methyl ester group.[2] | |
| Presence of Impurities in the Final Product | Unreacted starting material (N-acetylanthranilic acid or methyl anthranilate). | Optimize reaction conditions to drive the reaction to completion. Unreacted starting material can often be removed by column chromatography or fractional vacuum distillation.[2] |
| Formation of N-acetylanthranilic acid as a byproduct. | This can occur if the methyl ester is hydrolyzed during workup. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic impurity.[2] | |
| Formation of a dimer (Dimethyl N,N'-methylenedianthranilate). | This side product can form during reductive amination with formaldehyde in the absence of an acid catalyst. The use of an acid catalyst can help prevent its formation. If formed, it can be difficult to remove due to similar properties to the product; column chromatography may be effective.[2] | |
| Discoloration of the product (yellow or brown). | This may be due to impurities in the starting materials or degradation during the reaction. Purify the product by recrystallization or column chromatography. | |
| Difficulty in Product Isolation/Purification | Product is an oil instead of a solid. | This compound is a solid at room temperature. If an oil is obtained, it may indicate the presence of impurities. Attempt to purify by column chromatography. |
| Inefficient extraction from the reaction mixture. | Ensure the correct solvent is used for extraction and perform multiple extractions to maximize recovery. The pH of the aqueous layer may need to be adjusted to ensure the product is in a neutral, organic-soluble form. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic routes:
-
Esterification of N-acetylanthranilic acid: This involves reacting N-acetylanthranilic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1]
-
N-acetylation of methyl anthranilate: This route involves the acetylation of the amino group of methyl anthranilate using an acetylating agent like acetic anhydride.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q3: What is the typical purity of the crude product, and what purification methods are recommended?
A3: A typical laboratory synthesis via esterification might yield a product with approximately 85% purity before further purification.[1] Recommended purification methods include:
-
Recrystallization: Effective for removing small amounts of impurities from a solid product.
-
Column Chromatography: Useful for separating the desired product from starting materials and side products, especially when dealing with oily products or complex mixtures.[2]
-
Fractional Vacuum Distillation: Can be used to purify the product from non-volatile impurities or starting materials with significantly different boiling points.[2]
Q4: What are the key safety precautions to take during this synthesis?
A4: Acetic anhydride and sulfuric acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Methanol is flammable and toxic. Ensure all procedures are carried out in a well-ventilated area away from ignition sources.
Experimental Protocols
Protocol 1: Esterification of N-acetylanthranilic Acid
This protocol is based on the Fischer esterification method.
Materials and Reagents:
-
N-acetylanthranilic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux (approximately 60°C) for 12 hours.[1]
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition |
| Starting Material | N-acetylanthranilic acid |
| Reagent | Methanol |
| Catalyst | Sulfuric acid |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Purity (pre-purification) | ~85% |
Protocol 2: N-acetylation of Methyl Anthranilate
Materials and Reagents:
-
Methyl anthranilate
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve methyl anthranilate in an organic solvent in a round-bottom flask.
-
Add acetic anhydride to the solution. A catalytic amount of pyridine can also be added.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the methyl anthranilate is consumed.
-
Quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to remove acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: General experimental workflow for synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Synthesis of Methyl N-acetylanthranilate
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of Methyl N-acetylanthranilate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I might encounter in my synthesis of this compound?
The purity of your final product can be affected by several factors, including incomplete reactions, side reactions, and degradation during workup. The most common impurities are unreacted starting materials, byproducts from side reactions, degradation products, and residual catalysts or solvents. A detailed breakdown of potential impurities is provided in the table below.
Data Presentation: Common Impurities in this compound Synthesis
| Impurity Category | Specific Impurity | Likely Source | Recommended Removal Method |
| Unreacted Starting Materials | N-acetylanthranilic acid | Incomplete esterification of N-acetylanthranilic acid. | Aqueous wash with a mild base (e.g., sodium bicarbonate solution) to convert the acidic impurity into its water-soluble salt. |
| Methanol | Excess reagent used in the esterification of N-acetylanthranilic acid. | Evaporation under reduced pressure. | |
| Methyl anthranilate | Incomplete acetylation of methyl anthranilate. | Column chromatography or fractional distillation. | |
| Anthranilic acid | Impurity in the N-acetylanthranilic acid starting material or from hydrolysis of starting materials/product. | Aqueous wash with a mild base. | |
| Acetic anhydride | Excess reagent used in the acetylation of methyl anthranilate or in the synthesis of N-acetylanthranilic acid. | Quenching with water followed by aqueous extraction. | |
| Byproducts | 2-methyl-3,1-benzoxazin-4-one | Intramolecular cyclization of N-acetylanthranilic acid, especially when using dehydrating agents like acetic anhydride.[1][2] | Hydrolysis to N-acetylanthranilic acid with water, followed by an aqueous basic wash. |
| Quinazolinone derivatives | Reaction of this compound with amine impurities or degradation at high temperatures.[3] | Column chromatography. | |
| Degradation Products | N-acetylanthranilic acid | Hydrolysis of the methyl ester group of the final product during acidic or basic workup.[4] | Aqueous wash with a mild base. |
| Residuals | Acid Catalyst (e.g., H₂SO₄) | Used in the Fischer esterification of N-acetylanthranilic acid. | Neutralization with a mild base (e.g., sodium bicarbonate solution) during workup. |
| Solvents | Incomplete removal after reaction or extraction. | Evaporation under reduced pressure. |
A typical laboratory synthesis via Fischer esterification of N-acetylanthranilic acid might yield a crude product with approximately 85% purity before purification.[3]
Q2: My reaction to form this compound from N-acetylanthranilic acid and methanol is not going to completion. What can I do to improve the yield?
This is a classic Fischer esterification, which is an equilibrium-controlled reaction. To drive the reaction towards the product, you can:
-
Use an excess of methanol: This shifts the equilibrium towards the formation of the ester.
-
Remove water: As water is a byproduct, its removal will also shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus or a drying agent.
-
Ensure an effective catalyst: A strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is essential.
-
Increase reaction time: Monitor the reaction by TLC to determine the optimal reaction time. However, be aware that prolonged reaction times at high temperatures can lead to byproduct formation.
Q3: I am observing a significant amount of N-acetylanthranilic acid in my final product after workup. What is causing this?
The presence of N-acetylanthranilic acid in your final product is likely due to the hydrolysis of the methyl ester group of your desired product, this compound.[4] This can occur under either acidic or basic conditions during the aqueous workup steps. To minimize hydrolysis:
-
Use a mild base for neutralization: When neutralizing the acid catalyst, use a weak base like sodium bicarbonate or sodium carbonate solution instead of strong bases like sodium hydroxide.
-
Keep the temperature low: Perform aqueous washes at room temperature or below to reduce the rate of hydrolysis.
-
Minimize contact time: Complete the aqueous workup as efficiently as possible to reduce the time your product is in contact with acidic or basic aqueous solutions.
Q4: During the synthesis of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, I isolated a byproduct that is not my desired product. What could it be?
A common byproduct in this reaction is 2-methyl-3,1-benzoxazin-4-one.[1][2] This occurs through the intramolecular cyclization of N-acetylanthranilic acid, which is promoted by the dehydrating effect of acetic anhydride, especially with heating.
To minimize the formation of this byproduct, you can try to control the reaction temperature and the amount of acetic anhydride used. If formed, this benzoxazinone can be hydrolyzed back to N-acetylanthranilic acid by treatment with water.[2]
Experimental Protocols
Method 1: Esterification of N-acetylanthranilic Acid
This protocol describes the synthesis of this compound via Fischer esterification.
Materials:
-
N-acetylanthranilic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve N-acetylanthranilic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method 2: Acetylation of Methyl Anthranilate
This protocol outlines the synthesis of this compound by acetylating methyl anthranilate.
Materials:
-
Methyl anthranilate
-
Acetic anhydride
-
Pyridine (optional, as a catalyst and acid scavenger)
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane or Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl anthranilate (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 eq). A catalytic amount of pyridine can also be added.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding water to hydrolyze the excess acetic anhydride.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Key impurity formation pathways.
References
Troubleshooting low yield in Methyl N-acetylanthranilate production
Technical Support Center: Methyl N-acetylanthranilate Production
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of this compound. The most common synthetic route addressed is the N-acetylation of methyl anthranilate using acetic anhydride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield is significantly lower than expected, and analysis (TLC, GC-MS) shows a large amount of unreacted methyl anthranilate. What are the likely causes?
A1: The presence of significant starting material indicates an incomplete reaction. Several factors could be responsible:
-
Insufficient Acetylating Agent: The molar ratio of acetic anhydride to methyl anthranilate is crucial. An inadequate amount of acetic anhydride will result in an incomplete conversion. It is advisable to use a slight excess of acetic anhydride.
-
Poor Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. If it has been improperly stored or exposed to atmospheric moisture, it will convert to acetic acid, which is ineffective for acetylation. Always use a fresh or properly stored bottle of acetic anhydride.
-
Suboptimal Reaction Temperature: The acetylation of amines is an exothermic reaction. However, insufficient heat can lead to a slow and incomplete reaction. Conversely, excessively high temperatures might promote side reactions. A gentle reflux is often effective.[1]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Q2: My product is impure, and I suspect the presence of side products. What are the common impurities and how can they be removed?
A2: Low purity can result from side reactions during the synthesis or workup. The table below lists common impurities and methods for their removal.[2]
| Impurity | Likely Source | Recommended Removal Method |
| Unreacted Methyl Anthranilate | Incomplete N-acetylation reaction. | Fractional vacuum distillation or column chromatography.[2] |
| N-acetylanthranilic Acid | Hydrolysis of the methyl ester group during an aggressive acidic or basic workup. | Acid-base extraction: wash the organic layer with a mild base such as a saturated sodium bicarbonate solution.[2] |
| Acetic Acid | Hydrolysis of excess acetic anhydride during workup. | Washing the organic phase with water and a mild base (e.g., sodium bicarbonate solution).[3] |
| Residual Solvents | Incomplete removal after reaction or extraction. | Evaporation under reduced pressure (rotary evaporator) followed by drying under a high vacuum.[2] |
Q3: Why is it critical to maintain anhydrous (dry) conditions during the N-acetylation reaction?
A3: Acetic anhydride readily reacts with water in a hydrolysis reaction to form two equivalents of acetic acid. This side reaction is undesirable for two main reasons:
-
Consumption of Reagent: It consumes the acetylating agent, reducing the amount available to react with the methyl anthranilate, which leads to lower yields.
-
Introduction of Impurity: It introduces acetic acid into the reaction mixture, which must be removed during the purification process.
Therefore, using dry glassware and anhydrous solvents is essential for maximizing the yield and purity of the desired product.
Q4: What is the role of a base, like pyridine, in this reaction?
A4: While not always required, a base like pyridine can be used in the acylation of amines. Its primary role is to neutralize the carboxylic acid byproduct formed during the reaction. By scavenging the acid, it prevents the potential protonation of the starting amine, ensuring the amine remains a nucleophile and can react with the acetylating agent. This drives the equilibrium toward the product side.
Data Presentation: Optimizing Reaction Parameters
To maximize the yield of this compound, consider the following optimized parameters.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Reactant Molar Ratio | 1.1 to 1.5 equivalents of Acetic Anhydride per 1 equivalent of Methyl Anthranilate. | A slight excess of acetic anhydride ensures the complete consumption of the limiting reagent (methyl anthranilate). A large excess should be avoided to simplify purification. |
| Solvent | Anhydrous solvent (e.g., Toluene, Dichloromethane, or neat reaction). | Prevents the hydrolysis of acetic anhydride. The choice of solvent depends on the reaction scale and temperature. A neat (solvent-free) reaction can be effective if the mixture remains stirrable. |
| Temperature | 80-120 °C (gentle reflux). | Provides sufficient energy to overcome the activation barrier without promoting significant side reactions or decomposition. The reaction is exothermic, so controlled heating is important.[4] |
| Reaction Time | 1-3 hours. | Monitor by TLC or GC to confirm the disappearance of the starting material. Prolonged reaction times at high temperatures are generally not necessary and may lead to impurity formation. |
| Atmosphere | Inert atmosphere (e.g., Nitrogen or Argon). | While not strictly necessary for this reaction, it helps to prevent atmospheric moisture from entering the reaction vessel, thus protecting the acetic anhydride from hydrolysis. |
Experimental Protocols
General Protocol for N-acetylation of Methyl Anthranilate
This protocol describes a general procedure for the synthesis of this compound on a laboratory scale.
Materials:
-
Methyl anthranilate
-
Acetic anhydride
-
Anhydrous Toluene (or another suitable solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, and standard laboratory glassware.
Procedure:
-
Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add methyl anthranilate to the flask.
-
Addition of Reagents: Under anhydrous conditions, add the anhydrous solvent (if used), followed by the slow addition of acetic anhydride (1.1-1.5 molar equivalents).
-
Reaction: Heat the mixture to a gentle reflux (80-120°C) and stir for 1-3 hours. Monitor the reaction's progress by TLC, using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should appear, and the starting material spot should diminish.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to quench the excess acetic anhydride and neutralize any acetic acid. Caution: Carbon dioxide gas will evolve. Vent the separatory funnel frequently.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) two to three times.
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
-
Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product can be purified further by vacuum distillation or column chromatography if necessary to achieve high purity.
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for diagnosing the cause of low reaction yield.
Logical Relationships of Reaction Parameters
Caption: Relationship between key reaction parameters and the final yield.
References
Technical Support Center: Purification of Crude Methyl N-acetylanthranilate by Column Chromatography
Welcome to the Technical Support Center for the purification of crude Methyl N-acetylanthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the column chromatography purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase and solvent system for the column chromatography of this compound?
A1: The most common stationary phase for the purification of this compound is silica gel (70-230 mesh). A widely used mobile phase is a gradient of ethyl acetate in hexane. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired product.
Q2: How can I determine the appropriate solvent system for my specific crude sample?
A2: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the optimal solvent system.[1] Test various ratios of hexane and ethyl acetate. A good starting point for TLC analysis is a 9:1 hexane:ethyl acetate mixture.[1] The ideal solvent system for column chromatography will result in a retention factor (Rf) of approximately 0.2-0.4 for this compound on the TLC plate.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities depend on the synthetic route. If synthesized from methyl anthranilate, unreacted starting material is a common impurity. Other possibilities include byproducts from side reactions or degradation products. For the analogous compound, Methyl N-methylanthranilate, common impurities include unreacted methyl anthranilate and N-methylanthranilic acid.[2]
Q4: How can I visualize the spots on a TLC plate if my compound is not UV-active?
A4: While this compound is UV-active, for compounds that are not, you can use visualizing agents such as a potassium permanganate stain or an iodine chamber to make the spots visible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography purification of crude this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low. - Improper Column Packing: The presence of cracks, channels, or air bubbles in the silica gel can lead to uneven solvent flow.[3] - Column Overloading: Loading too much crude material onto the column. | - Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. - Ensure the silica gel is packed uniformly as a slurry to create a homogenous stationary phase.[3] - As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel. |
| Compound Elutes Too Quickly (High Rf) | - Eluent is Too Polar: The solvent system has too high a proportion of the more polar solvent (e.g., ethyl acetate). | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[3] |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Eluent is Not Polar Enough: The solvent system has too low a proportion of the more polar solvent. | - Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.[3] |
| Peak Tailing (Streaking of the Compound Band) | - Strong Interaction with Silica Gel: The N-acetyl group can interact with the acidic silanol groups on the silica surface. - Sample Overload: Too much sample has been loaded onto the column. - Incomplete Dissolution of Sample: The sample was not fully dissolved when loaded. | - Consider using a less acidic stationary phase like neutral alumina. - Reduce the amount of crude material loaded onto the column. - Ensure the sample is fully dissolved in a minimum amount of the initial mobile phase before loading. |
| Compound is Not Eluting from the Column | - Compound Decomposed on the Column: The compound may not be stable on silica gel. - Incorrect Solvent System: The eluent is not polar enough to move the compound. | - Test the stability of your compound on a silica TLC plate before running a column.[4] - If the compound is stable, significantly increase the polarity of the mobile phase. For very polar compounds, a solvent system like methanol in dichloromethane can be used.[4] |
| Cracks Appearing in the Silica Bed | - Running the Column Dry: The solvent level dropped below the top of the silica gel. - Heat Generation: The heat of adsorption of the solvent onto the silica gel can cause cracks, especially when switching to a more polar solvent. | - Always maintain the solvent level above the silica bed. - Pack the column using a slurry method and ensure the column is equilibrated with the mobile phase before loading the sample. |
Experimental Protocol: Purification of this compound
This protocol provides a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated)
-
Developing chamber
-
UV lamp
-
Collection tubes/flasks
-
Rotary evaporator
2. TLC Analysis:
-
Prepare a dilute solution of the crude product in a small amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a hexane:ethyl acetate (e.g., 9:1 v/v) solvent system.
-
Visualize the developed plate under a UV lamp to determine the Rf value of the product and the separation from impurities.
-
Adjust the solvent ratio to achieve an Rf value of ~0.3 for the target compound.
3. Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand on top of the plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Wash the column with the initial, least polar mobile phase (e.g., pure hexane).
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand layer.
5. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (e.g., start with 100% hexane, then move to 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).[1] The exact gradient will depend on the TLC analysis.
-
Monitor the collected fractions by TLC to identify those containing the pure product.
6. Isolation of Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Further dry the product under high vacuum to remove any residual solvent.
Quantitative Data
The following table summarizes typical data for the purification of an analogous compound, Methyl N-methylanthranilate, which can serve as a reference. Actual results for this compound may vary depending on the initial purity of the crude material and the specific chromatographic conditions.
| Parameter | Crude Material | Purified Product |
| Appearance | Yellowish oil or solid | White to light yellow crystals |
| Purity (by GC/HPLC) | ~85-90% | >98% |
| Typical Yield | - | 80-95% |
Visualizations
Troubleshooting Workflow for Poor Separation
References
Removing residual solvents from Methyl N-acetylanthranilate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl N-acetylanthranilate. The following sections address common issues related to the removal of residual solvents from the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common residual solvents I might encounter in my this compound product?
A1: Given that the standard synthesis of this compound is the Fischer esterification of N-acetylanthranilic acid with methanol, methanol is a primary potential residual solvent.[1] Other common solvents are introduced during the workup and purification stages. These can include ethanol, ethyl acetate, diethyl ether, and dichloromethane, which are often used for extraction and recrystallization.[2][3]
Q2: What are the regulatory limits for these residual solvents in pharmaceutical products?
A2: The International Council for Harmonisation (ICH) provides guidelines (ICH Q3C) for acceptable limits of residual solvents in pharmaceuticals.[4][5][6] Solvents are categorized into three classes based on their toxicity:
-
Class 1: Solvents to be avoided due to their unacceptable toxicity.
-
Class 2: Solvents to be limited due to their inherent toxicity.
-
Class 3: Solvents with low toxic potential.
Methanol is a Class 2 solvent, while ethanol and ethyl acetate are Class 3 solvents. The specific limits are defined by the Permitted Daily Exposure (PDE).
Quantitative Data: Solvent Properties and Regulatory Limits
The following tables provide key data for common residual solvents and the physical properties of this compound to aid in the selection of appropriate removal techniques.
Table 1: Physical Properties of this compound and Common Solvents
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| This compound | 193.20 | ~376 | 98-101 | Slightly soluble in water; soluble in ethanol.[2][3][7] |
| Methanol | 32.04 | 64.7 | -97.6 | Miscible with water and many organic solvents. |
| Ethanol | 46.07 | 78.4 | -114.1 | Miscible with water and many organic solvents. |
| Ethyl Acetate | 88.11 | 77.1 | -83.6 | Soluble in water to ~8 g/100 mL; miscible with common organic solvents. |
| Dichloromethane | 84.93 | 39.6 | -96.7 | Slightly soluble in water; miscible with most organic solvents. |
| Diethyl Ether | 74.12 | 34.6 | -116.3 | Slightly soluble in water; miscible with most organic solvents. |
Table 2: ICH Q3C Guidelines for Common Residual Solvents
| Solvent | ICH Class | Permitted Daily Exposure (PDE) (mg/day) | Concentration Limit (ppm) |
| Methanol | 2 | 30.0 | 3000 |
| Ethanol | 3 | 50.0 | 5000 |
| Ethyl Acetate | 3 | 50.0 | 5000 |
| Dichloromethane | 2 | 6.0 | 600 |
| Diethyl Ether | 3 | 50.0 | 5000 |
Source: ICH Q3C (R8) Guidelines[4][6]
Experimental Protocols
Q3: What is a reliable protocol for removing residual solvents using rotary evaporation?
A3: Rotary evaporation is effective for removing bulk solvents with relatively low boiling points.
Experimental Workflow for Rotary Evaporation
Caption: A streamlined workflow for solvent removal via rotary evaporation.
Protocol: Rotary Evaporation
-
Preparation:
-
Ensure your this compound is fully dissolved in the solvent to be removed.
-
Transfer the solution to a round-bottom flask. Do not fill the flask more than halfway.[8]
-
-
Setup:
-
Attach the flask to the rotary evaporator, securing it with a clip.
-
Set the water bath temperature. A general guideline is the "Delta-20 rule," where the heating bath is 20°C warmer than the desired vapor temperature, and the condenser is at least 20°C cooler.[8] For many common organic solvents, a water bath temperature of 40-50°C is a good starting point.
-
Begin rotation of the flask to ensure even heating and to prevent bumping. A moderate speed of 100-150 RPM is typically sufficient.[9]
-
-
Evaporation:
-
Gradually apply vacuum. A sudden high vacuum can cause bumping.
-
Lower the rotating flask into the water bath.
-
Observe the condensation of the solvent on the condenser coils and its collection in the receiving flask.
-
-
Endpoint Determination:
-
Continue the process until you observe the formation of solid this compound or a thin film on the flask wall.[10]
-
Once the bulk of the solvent is removed, continue evaporation for a few more minutes to ensure maximum removal. The flask will no longer feel cool to the touch when evaporation has ceased.[10]
-
-
Shutdown and Product Recovery:
-
Stop the rotation and lift the flask from the water bath.
-
Gradually release the vacuum.
-
Turn off the vacuum pump and the rotary evaporator.
-
Detach the flask containing your dried product.
-
Q4: How can I use vacuum drying to remove trace amounts of residual solvents?
A4: Vacuum drying is an excellent secondary drying method to remove stubborn, trace amounts of solvent after primary methods like rotary evaporation or filtration. It is particularly useful for temperature-sensitive materials as it allows for drying at lower temperatures.[11][12]
Experimental Workflow for Vacuum Drying
Caption: The process flow for removing trace solvents using a vacuum oven.
Protocol: Vacuum Drying
-
Sample Preparation:
-
Spread the crystalline this compound in a thin layer on a clean, dry glass dish or tray to maximize the surface area for evaporation.
-
-
Oven Setup:
-
Place the sample in the vacuum oven.
-
Close the oven door securely.
-
-
Drying Cycle:
-
Begin to apply vacuum to the oven, gradually reducing the pressure.
-
Once the desired vacuum level is reached, set the oven temperature. For this compound, a temperature well below its melting point (e.g., 40-60°C) is recommended to avoid any degradation.
-
The duration of the drying cycle will depend on the solvent being removed and its concentration. It can range from several hours to overnight.
-
-
Cycle Completion and Product Recovery:
-
Once the drying time is complete, turn off the heat and allow the oven to cool to room temperature.
-
Slowly and carefully release the vacuum, preferably by introducing an inert gas like nitrogen.
-
Open the oven and remove your dried this compound product.
-
Q5: What is the best way to purify this compound and remove solvents by recrystallization?
A5: Recrystallization is a powerful technique for both purifying your product and removing entrapped solvent molecules.[13] The key is to select an appropriate solvent system.
Experimental Workflow for Recrystallization
References
- 1. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. jeep-proceedings.org [jeep-proceedings.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. unifr.ch [unifr.ch]
- 7. EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. syrris.com [syrris.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Preventing side reactions in the N-acetylation of methyl anthranilate
Welcome to the technical support center for the N-acetylation of methyl anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing side reactions and to offer solutions for common issues encountered during this chemical transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-acetylation of methyl anthranilate in a question-and-answer format.
Question 1: My reaction is producing a significant amount of a byproduct that appears to be di-acetylated. How can I prevent this?
Answer: Di-acetylation is a common side reaction when an excess of the acetylating agent is used or when the reaction conditions are too harsh. The initially formed N-acetyl methyl anthranilate can undergo a second acetylation on the nitrogen atom.
Prevention Strategies:
-
Stoichiometry Control: Carefully control the molar ratio of acetic anhydride to methyl anthranilate. Use a stoichiometric amount or a slight excess (e.g., 1.05 to 1.1 equivalents) of acetic anhydride. Add the acetic anhydride dropwise to the reaction mixture to avoid localized high concentrations.
-
Reaction Temperature: Maintain a moderate reaction temperature. While gentle heating can facilitate the reaction, excessively high temperatures can promote over-acetylation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time and prevent prolonged heating.
-
Use of a Base: The addition of a mild base, such as pyridine, can be beneficial. Pyridine acts as a nucleophilic catalyst and also neutralizes the acetic acid byproduct, which can sometimes contribute to side reactions under forcing conditions.
Question 2: I am observing a low yield of my desired N-acetylated product. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete reaction, product loss during workup, or competing side reactions.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at an appropriate temperature. Monitor the reaction by TLC to track the consumption of the starting material.
-
Reagent Purity: Verify the purity of your methyl anthranilate and acetic anhydride. Impurities can interfere with the reaction.
-
-
Product Loss During Workup:
-
Extraction: N-acetyl methyl anthranilate has some solubility in water. Ensure you are performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery from the aqueous phase.
-
pH Adjustment: During the workup, if you are washing with a basic solution to remove acidic impurities, use a mild base like sodium bicarbonate. Strong bases can potentially hydrolyze the ester functionality of the product.
-
-
Side Reactions:
-
Hydrolysis of Starting Material or Product: Ensure all your reagents and solvents are dry, as water can hydrolyze the acetic anhydride and potentially the methyl ester group under certain conditions.
-
Question 3: After quenching the reaction, I am having difficulty getting my product to crystallize. What should I do?
Answer: Crystallization can sometimes be challenging if impurities are present or if the concentration of the product in the solvent is not optimal.
Troubleshooting Crystallization:
-
Purity: The presence of unreacted starting materials or side products can inhibit crystallization. Consider purifying a small sample by column chromatography to obtain a pure seed crystal.
-
Solvent System: If the product is slow to crystallize from a single solvent, try a mixed solvent system. For N-acetyl methyl anthranilate, a mixture of ethanol and water is often effective for recrystallization.[1]
-
Inducing Crystallization:
-
Seeding: Add a small, pure crystal of the product to the supersaturated solution to initiate crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Concentration: Slowly evaporate some of the solvent to increase the concentration of the product.
-
Cooling: Cool the solution slowly in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
Question 4: I suspect there might be unreacted methyl anthranilate in my final product. How can I remove it?
Answer: Unreacted starting material is a common impurity. It can be removed through purification.
Purification Methods:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[1] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains soluble at all temperatures.
-
Column Chromatography: For more challenging separations or to obtain very high purity, column chromatography on silica gel is a standard technique. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the N-acetylation of methyl anthranilate with acetic anhydride?
A1: The reaction proceeds via a nucleophilic acyl substitution. The nitrogen atom of the amino group in methyl anthranilate acts as a nucleophile and attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group, to yield the N-acetylated product.
Q2: Can I use acetyl chloride instead of acetic anhydride?
A2: Yes, acetyl chloride is a more reactive acetylating agent and can be used. However, the reaction will produce hydrochloric acid (HCl) as a byproduct. Therefore, a base such as pyridine is typically added to the reaction mixture to neutralize the HCl.
Q3: What is the role of pyridine in this reaction?
A3: Pyridine can serve two main purposes. When using acetyl chloride, it acts as a base to neutralize the HCl formed. With both acetyl chloride and acetic anhydride, it can also act as a nucleophilic catalyst. Pyridine reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the amine.
Q4: Are there any other potential side reactions besides di-acetylation?
A4: While di-acetylation is the most common side reaction related to over-acetylation, other possibilities exist depending on the reaction conditions:
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the acetic anhydride to acetic acid, reducing the amount of acetylating agent available. Under harsh workup conditions (e.g., strong acid or base), the methyl ester of the product could also be hydrolyzed to the corresponding carboxylic acid.
-
Formation of a Benzoxazinone Intermediate: In the acetylation of the parent compound, anthranilic acid, a benzisoxazinone intermediate can form, which is then hydrolyzed to the final product.[2] While less likely with the methyl ester already present, analogous cyclization reactions could potentially occur under certain conditions, leading to different byproducts.
Data Presentation
The choice of reaction conditions can significantly impact the yield of the N-acetylation reaction. The following table provides representative data on the N-acetylation of various substituted anilines, which can serve as a guide for optimizing the reaction of methyl anthranilate.
| Substrate | Acetylating Agent | Base | Solvent | Catalyst | Yield (%) |
| Aniline | Acetic Anhydride | - | None | - | 92 |
| p-Nitroaniline | Acetic Anhydride | - | None | - | 91 |
| Aniline | Acetyl Chloride | K₂CO₃ | DMF | TBAB | 78 |
| p-Fluoroaniline | Acetyl Chloride | K₂CO₃ | DMSO | TBAB | 75 |
| p-Chloroaniline | Acetyl Chloride | K₂CO₃ | CH₃CN | TBAB | 82 |
TBAB: Tetrabutylammonium bromide (Phase Transfer Catalyst) Data is illustrative and may not be directly representative of methyl anthranilate.
Experimental Protocols
Protocol 1: N-Acetylation of Methyl Anthranilate with Acetic Anhydride
This protocol is adapted from the general procedure for the acetylation of anthranilic acid.
Materials:
-
Methyl anthranilate
-
Acetic anhydride
-
Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or hot plate
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl anthranilate (1 equivalent) and a slight excess of acetic anhydride (1.1 equivalents).
-
Gently heat the mixture to reflux with stirring for 1-2 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Slowly add cold water to the reaction mixture to quench the excess acetic anhydride. This will also precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-acetyl methyl anthranilate.[1]
Visualizations
Reaction Pathway and Side Reaction
Caption: Main reaction and di-acetylation side reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for N-acetylation.
References
Technical Support Center: Fischer Esterification of N-Acetylanthranilic Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the Fischer esterification of N-acetylanthranilic acid for improved yields.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer esterification of N-acetylanthranilic acid?
A1: The Fischer esterification is a chemical reaction that involves treating a carboxylic acid, in this case, N-acetylanthranilic acid, with an alcohol (commonly methanol or ethanol) in the presence of a strong acid catalyst to form the corresponding ester.[1][2][3] The reaction is an equilibrium process, meaning it is reversible.[2][3][4]
Q2: Why is the Fischer esterification a reversible reaction, and how does this impact the yield?
A2: The reaction produces an ester and water as products.[3][5] The reverse reaction, known as ester hydrolysis, can occur where the ester reacts with water to revert to the carboxylic acid and alcohol, especially under the acidic conditions of the reaction.[4][6] This equilibrium nature is a primary disadvantage and can limit the final product yield if not properly managed.[2][3][7] To achieve a high yield, the equilibrium must be shifted towards the products.[8][9]
Q3: What are the most critical factors for maximizing the ester yield?
A3: To maximize the yield, the equilibrium must be shifted to the product side. The two most effective strategies for achieving this, based on Le Châtelier's Principle, are:
-
Using an excess of one reactant , typically the alcohol, which is often used as the solvent.[4][9][10][11] Using a large excess of the alcohol can significantly drive the reaction toward completion.[4]
-
Removing water as it is formed .[2][4][8][9] This prevents the reverse hydrolysis reaction from occurring.
Q4: What are the common acid catalysts used, and how do they compare?
A4: Commonly used catalysts are strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), as well as some Lewis acids.[1][2][8]
-
Sulfuric Acid (H₂SO₄): Highly effective and commonly used.[1][12] It also acts as a dehydrating agent, helping to remove the water byproduct.[13]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid, and is also a very effective catalyst.[2][8]
-
Lewis Acids (e.g., Sc(OTf)₃, ZrCl₄, HfCl₄): Can also catalyze the reaction, sometimes under milder conditions.[2][7][8]
Q5: Can side reactions occur during the esterification of N-acetylanthranilic acid?
A5: Yes. While the primary reaction is the desired esterification, potential side reactions can include:
-
Hydrolysis: The reverse reaction, which is the main reason for incomplete conversion.[4]
-
Oxidation: The aniline-like structure of anthranilic acid derivatives can be susceptible to oxidation, leading to colored impurities.[14]
-
De-acetylation: Under harsh acidic conditions and prolonged heating, the N-acetyl group could potentially be hydrolyzed, though this is less common under typical Fischer esterification conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Fischer esterification of N-acetylanthranilic acid.
Problem: My reaction yield is very low (< 50%). What are the primary causes?
Answer: Low yields in this reaction typically stem from three main areas: an incomplete forward reaction, product loss during workup due to hydrolysis, or inefficient purification.
To diagnose the issue, first analyze a sample of your crude product before purification using TLC or ¹H NMR.
-
If a large amount of starting material is present: The reaction did not go to completion. Focus on optimizing the reaction conditions (see next question).
-
If the crude product looks relatively clean but the final yield is low: You are likely losing the product during the workup and purification steps. Focus on improving your workup protocol (see "Preventing Hydrolysis During Workup").
Problem: My analysis (TLC, NMR) shows a significant amount of unreacted N-acetylanthranilic acid. How can I drive the reaction to completion?
Answer: To shift the equilibrium towards the ester product, consider the following strategies:
-
Increase the Alcohol Concentration: Use a large excess of the alcohol (e.g., methanol). Often, using the alcohol as the reaction solvent is the most practical approach.[4][9][11] A 10-fold excess or more can dramatically increase the yield.[4]
-
Efficiently Remove Water:
-
Check Your Catalyst: Ensure you are using a sufficient catalytic amount (typically 3-5 mol % relative to the carboxylic acid).[12]
-
Increase Reaction Time and/or Temperature: Monitor the reaction by TLC. Fischer esterifications can be slow, sometimes requiring several hours (4-10 hours) at reflux to reach equilibrium.[2][12] A typical temperature is 60-110 °C.[2]
Problem: My final product is a dark red or brown color, but the NMR spectrum looks pure. What is causing the color?
Answer: Aniline derivatives are prone to air oxidation, which can form highly colored impurities. Even a very small amount of these oxidized byproducts can impart a strong color to the sample without being easily detectable by NMR. To remove the color, you can try passing a solution of your product through a short plug of silica gel or alumina, or by recrystallization.
Problem: My ester seems to be hydrolyzing back to the carboxylic acid during the workup. How can I prevent this?
Answer: Ester hydrolysis during workup is a common cause of yield loss.[6] This happens when the ester is exposed to aqueous acid or, more significantly, aqueous base used to neutralize the catalyst.
Here are critical steps to minimize hydrolysis:[6]
-
Use Cold Solutions: Perform all aqueous washes with ice-cold water and solutions. Lowering the temperature significantly slows the rate of hydrolysis.
-
Use a Weak Base for Neutralization: Neutralize the acid catalyst with a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[6][15] Avoid strong bases like sodium hydroxide (NaOH), which can rapidly and irreversibly saponify the ester.[6][15]
-
Minimize Contact Time: Perform the aqueous extractions quickly and efficiently. Do not let the organic and aqueous layers sit together for extended periods.
-
Use a Brine Wash: After the base wash, wash the organic layer with cold, saturated aqueous NaCl (brine). This helps to remove residual water from the organic phase.[6]
-
Dry Thoroughly: Before removing the solvent, dry the organic layer completely with an anhydrous drying agent like Na₂SO₄ or MgSO₄.[6][12]
Data Presentation
Table 1: Comparison of Reaction Conditions for Ester Synthesis
| Parameter | Condition A | Condition B | Condition C (Optimized) | Reference |
| Carboxylic Acid | N-acetylanthranilic acid | Acetic Acid | N-methylanthranilic acid | |
| Alcohol | Methanol | Ethanol | Methanol | |
| Alcohol Ratio | 5 equivalents | 1 equivalent | >10 equivalents (Solvent) | [4] |
| Catalyst | H₂SO₄ (5 mol%) | H₂SO₄ | p-TsOH | [12] |
| Temperature | 60 °C | Reflux | Reflux | [1] |
| Time | 12 hours | Equilibrium | 4-8 hours | [1][12] |
| Water Removal | None | None | Dean-Stark / Excess Alcohol | [4] |
| Reported Yield | ~85% (purity) | ~65% | >80% | [1][4][12] |
Experimental Protocols
Protocol 1: Synthesis of N-acetylanthranilic acid
This protocol describes the preparation of the starting material from anthranilic acid.
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 10 g of anthranilic acid.[16]
-
Reagent Addition: In a fume hood, add 30 mL of acetic anhydride to the flask.[16]
-
Reaction: Slowly heat the mixture to reflux and maintain this temperature for 15 minutes.[16]
-
Quenching: Allow the solution to cool slightly, then carefully add 10 mL of water through the condenser.[16]
-
Hydrolysis & Crystallization: Bring the mixture to a gentle boil again to ensure any remaining anhydride is hydrolyzed, then allow it to cool slowly to room temperature.[16]
-
Isolation: Isolate the resulting crystals by suction filtration. Wash the crystals with a small amount of cold methanol to remove impurities.[16] The expected melting point is 183–185°C.
Protocol 2: Fischer Esterification of N-acetylanthranilic acid to Methyl N-acetylanthranilate
This protocol is a typical procedure for the esterification reaction.
-
Reaction Setup: In a dry round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol (e.g., a 1:10 to 1:20 molar ratio of acid to methanol).[12]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 3-5 mol % relative to the N-acetylanthranilic acid).[12] The addition is exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C for methanol). Allow the reaction to proceed for 4-8 hours.[12] The reaction progress can be monitored by TLC.
-
Cooling & Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Slowly add a cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution to the mixture with stirring until effervescence stops.[12] This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (e.g., 3 x 50 mL).[12]
-
Washing: Combine the organic extracts and wash them with cold water and then with a cold, saturated brine solution.[12]
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄).[12]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.[12]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Fischer Esterification Mechanism
Caption: The mechanism of Fischer esterification.
Experimental Workflow
Caption: General workflow for Fischer esterification.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields.
References
- 1. This compound|CAS 2719-08-6 [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. cerritos.edu [cerritos.edu]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
- 13. athabascau.ca [athabascau.ca]
- 14. reddit.com [reddit.com]
- 15. homework.study.com [homework.study.com]
- 16. N-Acetylanthranilic Acid: A Highly Triboluminescent Material - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Synthesis of Methyl N-acetylanthranilate
Welcome to the Technical Support Center for the synthesis of Methyl N-acetylanthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the synthesis of this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of this compound, addressing the two primary synthetic routes: N-acetylation of methyl anthranilate and esterification of N-acetylanthranilic acid.
Route 1: N-acetylation of Methyl Anthranilate
Question: My N-acetylation of methyl anthranilate with acetic anhydride is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-acetylation of methyl anthranilate can stem from several factors, primarily related to reaction conditions and reagent purity. Here are the common causes and their solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Hydrolysis of Acetic Anhydride: Acetic anhydride is sensitive to moisture.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents if applicable. Use a fresh bottle of acetic anhydride.
-
-
Sub-optimal Temperature: The reaction may be too slow at lower temperatures.
-
Solution: Gently heat the reaction mixture. Refluxing is often employed to drive the reaction to completion.
-
-
Side Reactions: Although less common for this substrate, diacylation is a potential side reaction if conditions are too harsh.
-
Solution: Use a stoichiometric amount of acetic anhydride or add it portion-wise to the reaction mixture.
-
Question: I am observing significant impurities in my final product after acetylating methyl anthranilate. What are these impurities and how can I remove them?
Answer:
The most common impurities in this reaction are unreacted starting materials and byproducts from side reactions.
| Impurity | Likely Source | Recommended Removal Method |
| Methyl Anthranilate (starting material) | Incomplete reaction. | Column chromatography or recrystallization. |
| Acetic Acid | Byproduct of the reaction. | Aqueous workup with a mild base (e.g., sodium bicarbonate solution) followed by extraction. |
| N,N-diacetylanthranilate | Over-acetylation of the amine. | Careful column chromatography. |
A general purification strategy involves an aqueous workup to remove acetic acid, followed by extraction of the product into an organic solvent. The crude product can then be purified by recrystallization or column chromatography.
Route 2: Esterification of N-acetylanthranilic acid
Question: The Fischer esterification of my N-acetylanthranilic acid with methanol is giving a low yield. What are the common pitfalls?
Answer:
Fischer esterification is a reversible reaction, and achieving high yields often requires pushing the equilibrium towards the product side.[1] Common issues include:
-
Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.[1]
-
Solution: Use a large excess of methanol to shift the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
-
Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) is crucial for the reaction to proceed at a reasonable rate.
-
Solution: Ensure a catalytic amount of a strong acid (e.g., 1-5 mol% H₂SO₄) is used.
-
-
Low Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: The reaction is typically carried out at the reflux temperature of methanol (around 65 °C) to ensure a sufficient reaction rate.[1]
-
Question: My final product from the esterification route is impure. What are the likely contaminants?
Answer:
Impurities in the Fischer esterification of N-acetylanthranilic acid are often related to the reversible nature of the reaction and the harsh acidic conditions.
| Impurity | Likely Source | Recommended Removal Method |
| N-acetylanthranilic acid (starting material) | Incomplete reaction or hydrolysis of the product during workup. | Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) during workup to remove the acidic starting material. |
| Methanol | Excess reagent used in the reaction. | Removal by evaporation (e.g., rotary evaporator). |
| Sulfuric Acid | Catalyst used in the reaction. | Neutralization with a base during aqueous workup. |
| Byproducts from overheating | Decomposition at excessively high temperatures. | Purification by recrystallization or column chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scaling up the synthesis of this compound?
A1: Both routes are viable for scale-up, but they present different challenges.
-
The N-acetylation of methyl anthranilate is a more direct route if high-purity methyl anthranilate is readily available.[1] The main challenges on a larger scale are effective heat management (the reaction is exothermic) and ensuring complete reaction.
-
The esterification of N-acetylanthranilic acid is a well-established method.[1] The primary challenge in scaling up is the efficient removal of water to drive the equilibrium towards the product. This can be more complex in large reactors.
The choice often depends on the availability and cost of the starting materials, as well as the existing equipment for handling exothermic reactions versus water removal at scale.
Q2: What are the typical yields and purities I can expect for each route?
A2: Yields and purities can vary based on reaction conditions and purification methods. The following table provides a general comparison based on available data.
| Parameter | Route 1: N-acetylation of Methyl Anthranilate | Route 2: Esterification of N-acetylanthranilic acid |
| Typical Yield | Good to excellent (often >80-90% for similar acetylations) | Good (a typical lab synthesis can yield around 85% purity before further purification)[1] |
| Initial Purity | Generally high, with unreacted starting material and acetic acid as main impurities. | Moderate, with unreacted starting material and water present.[1] |
| Purification Needs | Aqueous workup and recrystallization or chromatography. | Aqueous workup to remove acid and unreacted starting material, followed by distillation or recrystallization. |
Q3: What are the safety precautions I should take when performing these syntheses?
A3: Both synthetic routes involve hazardous chemicals and require appropriate safety measures.
-
Acetic Anhydride (Route 1): It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated Sulfuric Acid (Route 2): It is extremely corrosive and can cause severe burns. Handle with extreme care in a fume hood and always add acid to the alcohol (methanol) slowly, never the other way around, to avoid splashing.
-
Methanol (Route 2): It is flammable and toxic. Ensure there are no ignition sources nearby when heating and handle it in a well-ventilated area.
-
General Precautions: Always wear appropriate PPE. Be aware of the exothermic nature of the reactions and have a cooling bath ready if necessary.
Experimental Protocols
Protocol 1: Synthesis of N-acetylanthranilic acid (Precursor for Route 2)
Materials:
-
Anthranilic acid
-
Acetic anhydride
-
Water
-
Methanol (for washing)
Procedure:
-
In a round-bottom flask, combine anthranilic acid and acetic anhydride.
-
Heat the mixture to a gentle reflux for approximately 15 minutes.
-
Allow the reaction mixture to cool, then cautiously add water to hydrolyze the excess acetic anhydride.
-
Heat the mixture again to near boiling to ensure complete hydrolysis and dissolution of the product.
-
Allow the solution to cool slowly to room temperature to facilitate crystallization.
-
Isolate the crystals of N-acetylanthranilic acid by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and dry them thoroughly.
Protocol 2: Synthesis of this compound via Fischer Esterification (Route 2)
Materials:
-
N-acetylanthranilic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve N-acetylanthranilic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours (e.g., 4-12 hours). Monitor the reaction progress by TLC. A typical laboratory synthesis might involve reacting at 60°C for 12 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via N-acetylation.
Caption: Experimental workflow for the synthesis of this compound via Fischer Esterification.
Caption: Logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Identifying and Removing Over-Methylated Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving DNA methylation, specifically focusing on the identification and removal of over-methylated byproducts.
Frequently Asked Questions (FAQs)
Q1: What is over-methylation and why is it a problem in my experiments?
Q2: How can I identify if I have over-methylation in my samples?
A2: Identifying over-methylation involves a combination of data analysis and control experiments. Key indicators include:
-
High global methylation levels: Unusually high methylation percentages across the genome or region of interest compared to expected biological norms.
-
Inconsistent results with controls: Known unmethylated control DNA (e.g., commercially available standards or a whole genome amplification product) showing significant methylation after your workflow.
-
Sequencing chromatogram abnormalities: In direct bisulfite sequencing, clean and well-defined peaks are expected. The presence of overlapping C and T peaks at non-CpG cytosines can indicate incomplete conversion, a primary cause of artificial over-methylation.[7]
-
Bias in amplification: Preferential amplification of methylated alleles during PCR can also lead to an over-representation of methylation. This can be assessed by comparing results from different primer sets or by using methods that are less prone to amplification bias.[8]
Q3: What are the common causes of artificial over-methylation in bisulfite sequencing?
A3: The most frequent cause is incomplete bisulfite conversion of unmethylated cytosines to uracils.[3][4] Factors contributing to this include:
-
Poor DNA quality: Degraded or impure DNA can be resistant to complete conversion.
-
Suboptimal reaction conditions: Incorrect temperature, incubation time, or reagent concentrations during bisulfite treatment.
-
Insufficient denaturation of DNA: Double-stranded DNA must be fully denatured for the bisulfite reagent to access and convert the cytosines.
-
High DNA input: Using too much starting DNA can overwhelm the conversion reagents.
Another significant cause is PCR amplification bias, where the polymerase preferentially amplifies the methylated (unconverted) sequence over the unmethylated (converted) sequence.[8]
Q4: Can you provide a summary of methods to detect DNA methylation?
A4: Several techniques are available, each with its own advantages and disadvantages. The choice of method often depends on the specific research question, sample type, and available resources.[9]
| Method | Principle | Resolution | Throughput | Key Considerations |
| Whole-Genome Bisulfite Sequencing (WGBS) | Bisulfite conversion followed by next-generation sequencing of the entire genome.[10] | Single-base | Low to Medium | "Gold standard" for comprehensive methylation analysis. Can be costly and data-intensive.[10][11] |
| Reduced Representation Bisulfite Sequencing (RRBS) | Uses restriction enzymes to enrich for CpG-rich regions before bisulfite sequencing.[11] | Single-base | Medium to High | Cost-effective for targeting CpG islands, but provides limited information on other genomic regions.[11] |
| Targeted Bisulfite Sequencing | Focuses on specific genomic regions of interest after bisulfite conversion. | Single-base | High | Ideal for validating findings from genome-wide studies or for analyzing specific gene panels. |
| Methylation-Specific PCR (MSP) | Uses two pairs of primers to amplify either methylated or unmethylated bisulfite-converted DNA.[12] | Locus-specific | High | A qualitative method that is quick and requires minimal specialized equipment.[12] |
| Methylated DNA Immunoprecipitation (MeDIP) | Uses an antibody to enrich for methylated DNA fragments, which are then sequenced (MeDIP-seq).[13] | Regional | High | Provides a genome-wide view of methylation but with lower resolution than bisulfite methods.[13] |
| Methylation Microarrays | Hybridization of bisulfite-converted DNA to arrays with probes for hundreds of thousands of CpG sites.[5] | Locus-specific | Very High | Cost-effective for large-scale epigenome-wide association studies (EWAS).[5] |
Troubleshooting Guides
Issue 1: Suspected Incomplete Bisulfite Conversion Leading to Over-Methylation
Symptoms:
-
High methylation levels detected in unmethylated control DNA.
-
Presence of cytosine signals at non-CpG sites in sequencing data.
-
Poor PCR amplification or smearing of PCR products.[3]
Troubleshooting Steps:
-
Assess DNA Quality and Quantity:
-
Ensure your starting DNA is of high purity (A260/280 ratio of ~1.8 and A260/230 ratio of 2.0-2.2). Contaminants can inhibit the conversion reaction.
-
Use the recommended amount of starting DNA for your specific bisulfite conversion kit. Too much DNA can lead to incomplete conversion.
-
-
Optimize Bisulfite Reaction Conditions:
-
Ensure complete denaturation of the DNA by following the kit's temperature and incubation time recommendations precisely.
-
Extend the conversion time if you consistently observe incomplete conversion, but be mindful that prolonged exposure to bisulfite can degrade DNA.[3]
-
Thoroughly mix the DNA with the conversion reagent. If particulate matter is present, centrifuge and use the supernatant.[3]
-
-
Purify Bisulfite-Converted DNA Effectively:
-
Incomplete removal of bisulfite and other salts can inhibit downstream enzymatic reactions like PCR. Ensure proper washing and elution steps during purification.
-
Consider using a column-based purification kit designed for bisulfite-converted DNA.
-
-
Use Appropriate Controls:
-
Always include a commercially available unmethylated control DNA in parallel with your samples to monitor conversion efficiency.
-
Spike-in controls of known methylation status can also help quantify conversion efficiency.
-
Experimental Workflow for Assessing Bisulfite Conversion Efficiency
Caption: Workflow for troubleshooting incomplete bisulfite conversion.
Issue 2: PCR Bias Favoring Methylated Alleles
Symptoms:
-
Sequencing results show a higher methylation percentage than expected or validated by other methods.
-
Difficulty amplifying unmethylated alleles.
Troubleshooting Steps:
-
Primer Design:
-
Optimize PCR Conditions:
-
Annealing Temperature: Perform a temperature gradient PCR to find the optimal annealing temperature that allows for unbiased amplification of both methylated and unmethylated alleles.[8]
-
Magnesium Chloride (MgCl2) Concentration: Adjusting the MgCl2 concentration can sometimes resolve amplification bias.[8]
-
Polymerase Choice: Use a hot-start Taq polymerase. Proofreading polymerases should not be used as they cannot read through the uracils in the converted DNA.[3]
-
Cycle Number: Use the minimum number of PCR cycles necessary to obtain a sufficient product amount to avoid introducing bias in later cycles.
-
-
Alternative Amplification Strategies:
-
Consider a two-round (nested) PCR approach, which can increase specificity and yield, but be cautious as it can also exacerbate bias if not optimized properly.
-
For quantitative analysis, methods like MethyLight, which use fluorescent probes, can be less prone to endpoint PCR bias.[8]
-
Logical Flow for Mitigating PCR Bias
Caption: Decision tree for troubleshooting PCR amplification bias.
Detailed Experimental Protocols
Protocol 1: Bisulfite Conversion of Genomic DNA
This protocol is a generalized guide. Always refer to the specific instructions provided with your bisulfite conversion kit.
Materials:
-
Purified genomic DNA (500 ng - 1 µg)
-
Bisulfite Conversion Reagent (e.g., sodium bisulfite, supplied in a kit)
-
Denaturation Buffer
-
Desulfonation Buffer
-
DNA Purification Columns and Buffers
-
Nuclease-free water
Procedure:
-
DNA Denaturation:
-
In a PCR tube, mix your genomic DNA sample with the denaturation buffer provided in the kit.
-
Incubate at the temperature and time specified by the manufacturer (e.g., 98°C for 10 minutes).
-
Immediately place the tube on ice for 5 minutes.
-
-
Bisulfite Conversion:
-
Add the prepared bisulfite conversion reagent to the denatured DNA. Mix thoroughly by pipetting.
-
Perform the conversion reaction in a thermal cycler using the program recommended by the kit manufacturer (e.g., multiple cycles of 95°C for 30 seconds and 60°C for 15 minutes).
-
-
DNA Purification and Desulfonation:
-
Transfer the bisulfite-treated DNA to a DNA purification column.
-
Add the binding buffer and centrifuge to bind the DNA to the column membrane.
-
Wash the column with the provided wash buffer.
-
Apply the desulfonation buffer to the column and incubate at room temperature for the recommended time (e.g., 15-20 minutes). This step removes sulfonate groups from the uracil bases.
-
Wash the column again with wash buffer to remove the desulfonation buffer.
-
-
Elution:
-
Place the column in a clean collection tube.
-
Add the elution buffer or nuclease-free water to the center of the membrane.
-
Incubate for 1 minute at room temperature.
-
Centrifuge to elute the purified, bisulfite-converted DNA. The DNA is now ready for downstream applications like PCR or library preparation.
-
Protocol 2: Methylated DNA Immunoprecipitation (MeDIP)
This protocol outlines the key steps for enriching methylated DNA fragments.
Materials:
-
Genomic DNA
-
Sonicator or restriction enzymes for DNA fragmentation
-
Anti-5-methylcytosine (5mC) antibody
-
Protein A/G magnetic beads
-
IP Buffer
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
DNA purification kit
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to an average size of 200-800 bp using sonication or enzymatic digestion.
-
Verify the fragment size distribution on an agarose gel.
-
-
Immunoprecipitation:
-
Denature the fragmented DNA by heating at 95°C for 10 minutes and immediately chilling on ice.
-
Incubate the denatured DNA with an anti-5mC antibody in IP buffer overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-DNA complexes.
-
-
Washing:
-
Use a magnetic stand to separate the beads from the supernatant.
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound DNA.
-
-
Elution and DNA Recovery:
-
Elute the methylated DNA from the beads using an elution buffer.
-
Reverse the cross-linking (if applicable) and digest the protein by adding Proteinase K and incubating at 55°C.
-
Purify the enriched methylated DNA using a standard DNA purification kit. The MeDIP-enriched DNA is now ready for quantification by qPCR or for sequencing (MeDIP-seq).
-
References
- 1. allergyresearchgroup.com [allergyresearchgroup.com]
- 2. Dan Purser MD [danpursermd.com]
- 3. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 6. DNA hypermethylation in disease: mechanisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct bisulfite sequencing for examination of DNA methylation patterns with gene and nucleotide resolution from brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epicypher.com [epicypher.com]
- 11. nbis-workshop-epigenomics.readthedocs.io [nbis-workshop-epigenomics.readthedocs.io]
- 12. DNA methylation - Wikipedia [en.wikipedia.org]
- 13. news-medical.net [news-medical.net]
- 14. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to Methyl N-acetylanthranilate and Methyl N-methylanthranilate for Researchers and Drug Development Professionals
An objective analysis of two structurally related anthranilate esters, this guide provides a comprehensive comparison of Methyl N-acetylanthranilate and Methyl N-methylanthranilate. Drawing upon available experimental data, this document delves into their chemical properties, synthesis, biological activities, and metabolic pathways to inform research and development in the pharmaceutical and allied industries.
Introduction
This compound and Methyl N-methylanthranilate are two aromatic compounds that share a common anthranilate core structure but differ in the substitution on the nitrogen atom. This subtle structural variance leads to distinct physicochemical properties and biological activities, influencing their applications, which predominantly lie in the flavor and fragrance industries. While both are valued for their aromatic qualities, their interactions with biological systems, particularly concerning safety and potential therapeutic effects, are notably different. This guide aims to provide a detailed, data-driven comparison to assist researchers, scientists, and drug development professionals in understanding the nuances of these two molecules.
Chemical and Physical Properties
The addition of an acetyl group versus a methyl group to the nitrogen of the anthranilate backbone results in measurable differences in the chemical and physical properties of the two molecules. These properties are summarized in the table below.
| Property | This compound | Methyl N-methylanthranilate |
| CAS Number | 2719-08-6 | 85-91-6[1] |
| Molecular Formula | C₁₀H₁₁NO₃[2] | C₉H₁₁NO₂[1] |
| Molecular Weight | 193.20 g/mol [2] | 165.19 g/mol [1] |
| Appearance | White to light yellow crystals[2] | Colorless to pale yellow liquid[1] |
| Odor | Fruity, powdery, strawberry-like[2] | Grape-like, with orange and mandarin peel notes |
| Melting Point | 98-101 °C[3] | 17-19 °C |
| Boiling Point | Not specified | 255 °C |
| Solubility | Slightly soluble in water, soluble in ethanol[2] | Slightly soluble in water |
| LogP | 1.65[2] | Not specified |
Synthesis and Manufacturing
The synthesis of both compounds typically starts from anthranilic acid or its derivatives. The choice of synthetic route often depends on the availability and cost of the starting materials.
This compound Synthesis:
A common laboratory-scale method for synthesizing this compound is the esterification of N-acetylanthranilic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[2] Alternatively, it can be synthesized by the N-acetylation of methyl anthranilate using an acetylating agent like acetic anhydride.[2]
Methyl N-methylanthranilate Synthesis:
The industrial synthesis of Methyl N-methylanthranilate is often achieved through the reductive alkylation of methyl anthranilate with formaldehyde in the presence of a hydrogenation catalyst.[4] Another route involves the N-methylation of methyl anthranilate using methylating agents like dimethyl sulfate or methyl iodide, though reductive methylation is often preferred to minimize dimethylation.
Biological Activities and Performance Data
The biological activities of these two compounds show significant divergence, particularly in their toxicological profiles and potential therapeutic applications.
Toxicity and Safety Evaluation
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated both substances for their use as flavoring agents.
-
This compound: JECFA concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2][5]
-
Methyl N-methylanthranilate: JECFA established an Acceptable Daily Intake (ADI) of 0-0.2 mg/kg of body weight.[6]
A key differentiator in their safety profiles is the phototoxicity of Methyl N-methylanthranilate.
Phototoxicity of Methyl N-methylanthranilate: Upon exposure to UVA radiation, Methyl N-methylanthranilate can induce phototoxicity. Studies have shown that it photodegrades under UVA and sunlight, leading to the generation of intracellular reactive oxygen species (ROS), specifically superoxide anion radicals, through a Type-I photodynamic reaction.[7] This oxidative stress can cause lysosomal destabilization, mitochondrial membrane depolarization, DNA fragmentation, and ultimately, apoptosis in human keratinocytes.[7] Due to these phototoxic effects, its use in leave-on cosmetic products is restricted.
There is a lack of comparable phototoxicity data for this compound in the reviewed literature.
Enzyme Inhibition
Limited studies have explored the interaction of these compounds with enzymes.
-
This compound: One study indicated that this compound exhibits weak inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[8] This suggests a potential for modest neuropharmacological relevance, though further investigation is required.
No direct comparative data on the enzyme inhibitory activity of Methyl N-methylanthranilate in the same assays was found.
Potential Therapeutic Effects
-
Methyl N-methylanthranilate: Research has suggested potential analgesic (antinociceptive) effects for this compound.[9][10] It is believed to be responsible for the pungent sensation in the leaves of Citrus reticulata Blanco, which may involve the activation of Transient Receptor Potential (TRP) channels, key players in pain and temperature sensation.
No similar therapeutic effects have been reported for this compound.
Experimental Protocols
Metabolism Study of Methyl N-methylanthranilate in Guinea Pig Liver Microsomes
This protocol is based on studies investigating the hepatic metabolism of anthranilate derivatives.
Objective: To determine the rates of hydrolysis and N-demethylation of Methyl N-methylanthranilate by liver microsomes.
Materials:
-
Methyl N-methylanthranilate
-
Guinea pig liver microsomes
-
NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
High-performance liquid chromatography (HPLC) system with UV detection
Procedure:
-
Prepare a reaction mixture containing guinea pig liver microsomes and phosphate buffer.
-
For N-demethylation studies, add the NADPH-generating system to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding Methyl N-methylanthranilate to the mixture.
-
Incubate at 37°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Analyze the supernatant by HPLC to quantify the formation of the metabolites, N-methylanthranilic acid (from hydrolysis) and methyl anthranilate (from N-demethylation).
Quantitative Data from a Study on Guinea Pig Liver Microsomes: A study reported the following metabolic activities for Methyl N-methylanthranilate at a concentration of 1000 µM:[11]
-
Hydrolysis to N-methylanthranilic acid: 35 nmol/min/mg protein
-
N-demethylation to methyl anthranilate: 2.8 nmol/min/mg protein
Signaling and Metabolic Pathways
The metabolic fates and signaling interactions of these two compounds differ significantly.
This compound Metabolism
The primary metabolic pathway for this compound is expected to be hydrolysis of the ester bond, yielding N-acetylanthranilic acid and methanol.[12] The N-acetylanthranilic acid is then likely excreted in the urine, either unchanged or in a conjugated form.[12]
Methyl N-methylanthranilate Metabolism and Signaling
Methyl N-methylanthranilate undergoes more complex metabolic and signaling interactions. In the liver, it is primarily metabolized through hydrolysis to N-methylanthranilic acid and to a lesser extent, N-demethylation to methyl anthranilate.[11]
Furthermore, its phototoxicity is initiated by UVA radiation, leading to a cascade of cellular events.
Conclusion
This compound and Methyl N-methylanthranilate, while structurally similar, exhibit distinct profiles in terms of their physicochemical properties, biological activities, and safety. This compound is generally considered safe for its intended use as a flavoring agent and has shown some preliminary, albeit weak, enzyme-inhibiting activity. In contrast, Methyl N-methylanthranilate, while also used in fragrances and flavors, presents a significant safety concern due to its phototoxicity, which has led to regulatory restrictions on its use. However, it also shows potential for development as an analgesic compound.
For researchers and drug development professionals, the choice between these two molecules will depend heavily on the specific application. The well-established safety profile of this compound makes it a more straightforward candidate for applications where phototoxicity is a concern. Conversely, the biological activities of Methyl N-methylanthranilate, including its potential analgesic properties, may warrant further investigation for therapeutic applications, provided its phototoxic effects can be mitigated or are not relevant to the intended use. This guide provides a foundational comparison to aid in these critical assessments.
References
- 1. Methyl N-methylanthranilate | C9H11NO2 | CID 6826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Food safety and quality: details-zh [fao.org]
- 4. benchchem.com [benchchem.com]
- 5. WHO | JECFA [apps.who.int]
- 6. JECFA Evaluations-METHYL N-METHYLANTHRANILATE- [inchem.org]
- 7. JECFA Evaluations-ETHYL N-METHYLANTHRANILATE- [inchem.org]
- 8. This compound|CAS 2719-08-6 [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Methyl-N-methylanthranilate, a pungent compound from Citrus reticulata Blanco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. inchem.org [inchem.org]
A Comparative Guide to the Synthesis of Methyl N-acetylanthranilate and Methyl Anthranilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic routes for Methyl N-acetylanthranilate and Methyl Anthranilate, two closely related anthranilate esters with distinct applications in the pharmaceutical, flavor, and fragrance industries. This document outlines the primary synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols.
Introduction
Methyl Anthranilate is a naturally occurring ester known for its grape-like aroma and is a key intermediate in the synthesis of various compounds. This compound, its acetylated derivative, also finds use as a flavoring and fragrance agent and serves as a precursor in the synthesis of pharmaceuticals. The choice of synthesis for each compound, and the decision to synthesize this compound from Methyl Anthranilate, depends on factors such as starting material availability, desired purity, and scalability.
Comparison of Synthetic Routes
The synthesis of these two esters can be approached through distinct chemical transformations. Methyl Anthranilate is commonly synthesized via Fischer esterification or Hofmann rearrangement. This compound can be prepared either by direct esterification of N-acetylanthranilic acid or by the N-acetylation of Methyl Anthranilate.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the primary synthetic routes to Methyl Anthranilate and this compound.
Table 1: Synthesis of Methyl Anthranilate
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Typical Purity | Reference |
| Fischer Esterification | Anthranilic Acid | Methanol, H₂SO₄ or HCl | Good to High (>80%) | High, requires purification | [1][2] |
| Hofmann Rearrangement | Phthalimide | Sodium Hypochlorite, Methanol | Up to 90% | >99.2% | [3][4] |
Table 2: Synthesis of this compound
| Synthesis Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Typical Purity | Reference |
| Esterification | N-acetylanthranilic acid | Methanol, H₂SO₄ | Good | ~85% (before purification) | [5] |
| N-acetylation | Methyl Anthranilate | Acetic Anhydride | High | High | [5] |
Experimental Protocols
Synthesis of Methyl Anthranilate
1. Fischer Esterification of Anthranilic Acid
This method involves the acid-catalyzed esterification of anthranilic acid with methanol.
-
Materials: Anthranilic acid, anhydrous methanol, concentrated sulfuric acid (or dry hydrogen chloride gas), sodium carbonate solution, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Suspend anthranilic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid. Alternatively, saturate the methanolic suspension with dry hydrogen chloride gas.[6]
-
Heat the reaction mixture to reflux for 1-2 hours.[6]
-
After cooling, neutralize the excess acid by the cautious addition of a sodium carbonate solution.
-
Extract the product, an oily layer of methyl anthranilate, with diethyl ether.
-
Wash the ether extract with a 5% sodium carbonate solution and then with water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by evaporation and purify the crude product by vacuum distillation.[6]
-
2. Hofmann Rearrangement of Phthalimide
This method provides a high-yield, high-purity route to Methyl Anthranilate.
-
Materials: Phthalimide, sodium hypochlorite solution, methanol, sodium hydroxide.
-
Procedure:
-
Prepare a solution of phthalimide in a mixture of water, sodium hydroxide, and methanol.[4]
-
Cool the mixture to 0°C in a micro-channel reactor.
-
Introduce a sodium hypochlorite solution into the reactor at a controlled flow rate, maintaining the reaction temperature at 0°C.[4]
-
The reaction solution is then heated to 80°C to facilitate hydrolysis.[4]
-
The resulting solution containing methyl anthranilate is continuously separated.[4]
-
Optimized conditions have been reported as a reaction temperature of 0.5°C and a hydrolysis temperature of 70°C, yielding up to 90% product.[3]
-
Synthesis of this compound
1. Esterification of N-acetylanthranilic Acid
This is a direct, one-step esterification.
-
Materials: N-acetylanthranilic acid, anhydrous methanol, concentrated sulfuric acid.
-
Procedure:
-
Dissolve N-acetylanthranilic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at 60°C for approximately 12 hours.[5]
-
After cooling, neutralize the reaction mixture.
-
Extract the product with a suitable organic solvent.
-
Wash the organic extract, dry it, and remove the solvent.
-
The crude product can be further purified by recrystallization or chromatography to improve upon the initial ~85% purity.[5]
-
2. N-acetylation of Methyl Anthranilate
This two-step approach first synthesizes Methyl Anthranilate, which is then acetylated.
-
Materials: Methyl Anthranilate, acetic anhydride.
-
Procedure:
-
Dissolve Methyl Anthranilate in a suitable solvent.
-
Add acetic anhydride to the solution. The reaction is often carried out in the presence of a mild base to neutralize the acetic acid byproduct.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
Upon completion, the reaction is worked up by washing with water and a bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
-
The organic layer is dried and the solvent is evaporated to yield this compound.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic pathways described.
Caption: Synthetic routes to Methyl Anthranilate.
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of Methyl Anthranilate and this compound can be achieved through multiple effective routes. For Methyl Anthranilate, the Hofmann rearrangement of phthalimide offers a high-yield and high-purity pathway, particularly suitable for industrial-scale production. The Fischer esterification of anthranilic acid remains a classic and reliable laboratory method.
For the synthesis of this compound, the choice between the esterification of N-acetylanthranilic acid and the N-acetylation of Methyl Anthranilate will depend on the availability and cost of the starting materials. The N-acetylation route may be more direct if Methyl Anthranilate is readily available. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
A Comparative Spectroscopic Analysis of Anthranilic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic properties of anthranilic acid and its key derivatives. By presenting experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and analysis of these compounds in research and development settings.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for anthranilic acid and a selection of its derivatives. This allows for a direct comparison of the influence of different functional groups on their spectroscopic signatures.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent | Reference |
| Anthranilic Acid | 255, 335 | Methanol | [1] |
| N-phenylanthranilic acid | 298, 388 | N,N-dimethylformamide | [2][3] |
| N-(p-tolyl)anthranilic acid | 286, 360 | N,N-dimethylformamide | [2][3] |
| N-(p-methoxyphenyl)anthranilic acid | 288, 362 | N,N-dimethylformamide | [2][3] |
| N-(p-chlorophenyl)anthranilic acid | 286, 382 | N,N-dimethylformamide | [2][3] |
| N-(p-bromophenyl)anthranilic acid | 289, 385 | N,N-dimethylformamide | [2][3] |
Table 2: Infrared (IR) Spectroscopy Data (in cm⁻¹)
| Compound | ν(O-H) | ν(N-H) | ν(C=O) | Reference |
| Anthranilic Acid | 2500-3000 (broad) | 3468, 3375 | 1678 | |
| N-Acetylanthranilic Acid | 2500-3300 (broad) | 3350 | 1700, 1670 | |
| 5-Bromo-2-{...}* | 3400.6 | 3211.0 | 1706.5 | [4] |
| N-Aryl Anthranilic Acids | 3300-2600 | 3280-3110 | 1710-1678 | [2][3] |
*Note: Refers to a complex derivative from the cited literature.
Table 3: ¹H NMR Spectroscopy Data (δ in ppm)
| Compound | Aromatic Protons | NH | COOH | Solvent | Reference |
| Anthranilic Acid | 6.52-7.72 | 5.5 (broad) | 11.5 (broad) | DMSO-d₆ | [5] |
| 3-Hydroxyanthranilic Acid | 6.81-7.22 | 8.18 (broad) | 8.18 (broad) | DMSO-d₆ | [6] |
| 5-Hydroxyanthranilic Acid | 6.69-7.11 | 9.57 (broad) | 9.57 (broad) | DMSO-d₆ | [6] |
| N-Acetylanthranilic Acid | 7.10-8.50 | 11.2 (broad) | 13.5 (broad) | DMSO-d₆ | [7] |
| 5-Bromo-2-{...}* | 7.50-8.57 | - | - | DMSO-d₆ | [8] |
*Note: Refers to a complex derivative from the cited literature.
Table 4: ¹³C NMR Spectroscopy Data (δ in ppm)
| Compound | C=O | Aromatic Carbons | Solvent | Reference |
| Anthranilic Acid | 169.6 | 109.6, 114.6, 116.4, 131.2, 133.8, 151.5 | DMSO-d₆ | [6][9] |
| 3-Hydroxyanthranilic Acid | 169.8 | 110.0, 114.0, 116.7, 121.4, 141.1, 144.5 | DMSO-d₆ | [6][9] |
| 5-Hydroxyanthranilic Acid | 169.4 | 110.0, 115.3, 117.7, 123.1, 144.8, 146.6 | DMSO-d₆ | [6][9] |
| 5-Bromo-2-{...}* | 168.5 | 114.4, 121.0, 127.7, 127.8, 129.6, 131.5, 132.2, 133.2, 134.1, 134.9, 136.1, 140.3 | DMSO-d₆ | [8] |
*Note: Refers to a complex derivative from the cited literature.
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) | Key Fragments (m/z) | Reference |
| Anthranilic Acid | ESI- | 136 | Not specified | |
| 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic Acid | TOF, ES- | 385.8989 | Not specified | [8] |
| Anthranilic acid, TMS derivative | EI | - | 194, 119, 92 | [10] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of anthranilic acid and its derivatives. Specific parameters may require optimization based on the instrumentation and the specific properties of the compound being analyzed.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum of the solvent in a quartz cuvette.
-
Data Acquisition: Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Thin Solid Film: Dissolve the solid sample in a volatile solvent. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Place the sample in the instrument's sample holder and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[6]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Proton-decoupled spectra are standard.
-
-
Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS).[6]
-
Analysis: Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an unknown anthranilic acid derivative.
Caption: Workflow for the spectroscopic characterization of anthranilic acid derivatives.
References
- 1. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ijddr.in [ijddr.in]
- 5. Anthranilic acid(118-92-3) 1H NMR [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. N-Acetylanthranilic acid(89-52-1) 1H NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anthranilic acid, TMS derivative [webbook.nist.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to Validating Methyl N-acetylanthranilate Purity: GC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of Methyl N-acetylanthranilate purity. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable purity assessment strategy.
Data Presentation: A Comparative Analysis
The following tables summarize the performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound and structurally similar compounds. While direct head-to-head comparative data for this compound is not extensively published, the data presented provides a robust framework for methodological evaluation.
Table 1: Performance Comparison of Analytical Methods for Purity Assessment
| Parameter | GC-MS | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Purity (%) | > 99% (typical) | 98.9 ± 0.5[1] | 99.2 ± 0.2[1] |
| Limit of Detection (LOD) | ~0.001%[1] | ~0.01%[1] | ~0.1%[1] |
| Limit of Quantification (LOQ) | ~0.005%[1] | ~0.05%[1] | ~0.3%[1] |
| Analysis Time per Sample | ~20-30 minutes | ~20-30 minutes | ~10-15 minutes[1] |
| Specificity | High (Mass Spectrometry) | Moderate to High | High (Structure-specific)[1] |
| Precision (RSD) | < 1.5%[1] | < 2%[1] | < 1%[1] |
| Accuracy | High | High | High[1] |
| Primary Method | No (requires reference standard) | No (requires reference standard) | Yes[1] |
Table 2: Common Impurities in the Synthesis of this compound
| Impurity | Likely Source | Recommended Analytical Technique(s) |
| N-acetylanthranilic acid | Incomplete esterification | HPLC, GC-MS (after derivatization) |
| Methyl anthranilate | Incomplete acetylation | GC-MS, HPLC |
| Methanol | Residual solvent from synthesis | GC-MS (headspace or direct injection) |
| Acetic anhydride | Excess reagent from acetylation | GC-MS, NMR |
| Di-acetylated byproduct | Side reaction | GC-MS, HPLC, NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for this compound and related compounds and may require optimization for specific instrumentation and sample matrices.
GC-MS Protocol for Purity Validation
Principle: Gas chromatography separates volatile and semi-volatile compounds in a sample, which are then detected and identified by mass spectrometry based on their mass-to-charge ratio and fragmentation pattern.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Reagents:
-
This compound reference standard
-
Solvent: Dichloromethane or Ethyl Acetate, GC grade
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a concentration of 100 µg/mL in the chosen solvent.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the solvent to a final concentration within the calibration range.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Injection Volume: 1 µL, splitless mode.[2]
-
MS Transfer Line Temperature: 280 °C[2]
-
Ion Source Temperature: 230 °C[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Scan Range: m/z 40-400.[2]
-
-
Data Analysis: Identify the this compound peak based on its retention time and comparison of its mass spectrum with the reference standard. Calculate purity using the area percent method from the total ion chromatogram (TIC).
HPLC Protocol for Purity Validation
Principle: High-performance liquid chromatography separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. A UV detector is commonly used for quantification.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
This compound reference standard
-
Mobile Phase: Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid, HPLC grade.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of working standards by diluting the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).[2]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Data Analysis: Identify the this compound peak by its retention time compared to the standard. Quantify the purity by comparing the peak area of the sample to the calibration curve.
Quantitative NMR (qNMR) Protocol for Purity Determination
Principle: qNMR is a primary ratio method that allows for the determination of the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
Procedure:
-
Sample Preparation: Accurately weigh (to 0.01 mg) a specific amount of the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Use a calibrated 90° pulse.
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Purity Calculation: Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the synthesis pathway of this compound and a typical experimental workflow for its purity validation by GC-MS.
Caption: Synthesis of this compound.
Caption: GC-MS Purity Validation Workflow.
References
A Comparative Analysis of the Biological Activities of Anthranilate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of four common anthranilate esters: methyl anthranilate, ethyl anthranilate, propyl anthranilate, and butyl anthranilate. The information presented is curated from scientific literature to assist in evaluating their potential applications in pharmaceuticals and other life sciences. This document summarizes key quantitative data, details experimental methodologies for cited bioassays, and visualizes relevant pathways and workflows.
Executive Summary
Anthranilate esters, derivatives of anthranilic acid, are recognized for a diverse range of biological activities. These compounds are of significant interest due to their applications as flavoring and fragrance agents, with emerging evidence of their pharmacological potential. This guide focuses on a comparative evaluation of their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. While comprehensive comparative studies are limited, this guide synthesizes available data to draw meaningful comparisons and highlight structure-activity relationships.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data for the biological activities of methyl, ethyl, propyl, and butyl anthranilate. It is important to note that direct comparative studies under identical experimental conditions are scarce. Therefore, data from various sources are presented, and direct comparisons should be made with caution.
Table 1: Antimicrobial Activity of Anthranilate Esters (Minimum Inhibitory Concentration - MIC in µg/mL)
| Microorganism | Methyl Anthranilate | Ethyl Anthranilate | Propyl Anthranilate | Butyl Anthranilate | Reference Compound (MIC) |
| Staphylococcus aureus | Data not available | Data not available | Data not available | Data not available | Ampicillin (Varies) |
| Escherichia coli | Data not available | Data not available | Data not available | Data not available | Ampicillin (Varies) |
| Candida albicans | Data not available | Data not available | Data not available | Data not available | Clotrimazole (Varies) |
Table 2: Anticancer Activity of Anthranilate Esters (IC50 in µM)
| Cell Line | Methyl Anthranilate | Ethyl Anthranilate | Propyl Anthranilate | Butyl Anthranilate | Reference Compound (IC50) |
| HepG2 (Liver Cancer) | Data not available | Data not available | Data not available | Data not available | Adriamycin (~4.50 µM)[1] |
| MCF-7 (Breast Cancer) | Data not available | Data not available | Data not available | Data not available | Adriamycin (~4.17 µM)[1] |
Note: Quantitative IC50 values for simple anthranilate esters are not well-documented in comparative studies. A study on a modified methyl anthranilate derivative, methyl 2-amino-5-(methylselanyl)benzoate, showed potent cytotoxicity against HepG2 cells (IC50 = 3.57 µM), even more so than the standard drug Adriamycin.[1] This suggests that the anthranilate scaffold is a promising starting point for the development of novel anticancer agents.
Table 3: Antioxidant Activity of Anthranilate Esters (% Radical Scavenging or IC50)
| Assay | Methyl Anthranilate | Ethyl Anthranilate | Propyl Anthranilate | Butyl Anthranilate | Reference Compound |
| DPPH Radical Scavenging | Data not available | Data not available | Data not available | Data not available | Vitamin C (~95%)[1] |
| ABTS Radical Scavenging | Data not available | Data not available | Data not available | Data not available | Vitamin C (~88-95%)[1] |
Note: Direct comparative antioxidant data for these simple esters is lacking. However, organodiselenide-tethered methyl anthranilate derivatives have demonstrated promising antioxidant activities, with DPPH and ABTS radical scavenging activities comparable to that of Vitamin C.[1]
Structure-Activity Relationship
Based on the limited available data and general principles of medicinal chemistry, a preliminary structure-activity relationship (SAR) can be inferred. The biological activity of anthranilate esters appears to be influenced by the nature of the ester group. For instance, in a study on fatty acid esters, methyl esters were found to be more effective antimicrobial inhibitors than their ethyl ester counterparts.[2] This suggests that the size and lipophilicity of the alkyl chain in the ester can modulate biological activity. Further research is needed to establish a clear SAR for the various biological activities of simple anthranilate esters.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can also be determined.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of anthranilate esters.
Hypothetical Signaling Pathway for Anti-Inflammatory Activity
Caption: A hypothetical pathway illustrating the potential anti-inflammatory mechanism of anthranilate esters.
Conclusion
Anthranilate esters represent a class of compounds with a wide array of potential biological activities. While their use in the flavor and fragrance industry is well-established, their pharmacological potential is an area of growing interest. This guide highlights the need for direct, comparative studies to fully elucidate the structure-activity relationships and to identify the most promising candidates for further development. The provided experimental protocols and visualizations serve as a foundation for researchers to build upon in their exploration of the therapeutic applications of anthranilate esters.
References
Unveiling the Impact of N-Methylation on the Fluorescence of Anthranilate Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescence properties of methyl anthranilate and its N-methylated derivatives, methyl N-methylanthranilate and methyl N,N-dimethylanthranilate. Understanding the influence of methylation on the photophysical characteristics of these fluorophores is critical for their application in various research and development fields, including the design of fluorescent probes and drug delivery systems. This document summarizes key experimental data, outlines detailed methodologies for fluorescence analysis, and visualizes the underlying molecular structures and experimental workflows.
Introduction to Methylated Anthranilates
Methyl anthranilate and its N-methylated analogs are aromatic esters that exhibit intrinsic fluorescence. The progressive methylation of the amino group—from a primary amine in methyl anthranilate (MA), to a secondary amine in methyl N-methylanthranilate (MNA), and finally to a tertiary amine in methyl N,N-dimethylanthranilate (DMNA)—profoundly alters the electronic and steric environment of the fluorophore. These modifications, in turn, influence the excited-state dynamics and, consequently, the fluorescence quantum yield, lifetime, and emission wavelength.
Comparative Analysis of Fluorescence Properties
The fluorescence characteristics of methylated anthranilates are highly dependent on the degree of N-methylation. While comprehensive data for all three compounds under identical solvent conditions is limited in the literature, a comparative analysis based on available information reveals distinct trends.
| Property | Methyl Anthranilate (MA) | Methyl N-methylanthranilate (MNA) | Methyl N,N-dimethylanthranilate (DMNA) |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | - |
| Fluorescence | Light blue-violet[1] | Bluish[2][3] | - |
| Excitation Max (λex) | ~347 nm (gas phase)[4] | ~350 nm[5] | - |
| Emission Max (λem) | - | - | - |
| Quantum Yield (Φf) | High (inferred)[6] | - | - |
| Fluorescence Lifetime (τf) | 27 ns (gas phase)[4], 1-2 ns (in solution)[7] | - | - |
The Impact of N-Methylation on Photophysics
The addition of methyl groups to the nitrogen atom of the anthranilate core introduces both electronic and steric effects that modulate the fluorescence properties. The electron-donating nature of the methyl groups can influence the energy of the excited state. Furthermore, steric hindrance between the methyl groups and the ester moiety can lead to conformational changes that affect the overlap of molecular orbitals and the probability of non-radiative decay pathways. In the case of N,N-dimethylanthranilate, the tertiary amine can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state, particularly in polar solvents. This can result in a large Stokes shift and a fluorescence quantum yield and lifetime that are highly sensitive to the solvent environment.[10]
Experimental Protocols
Accurate characterization of the fluorescence properties of methylated anthranilates requires standardized experimental protocols. Below are methodologies for determining key fluorescence parameters.
Sample Preparation
-
Solvent Selection: Choose a spectroscopic grade solvent in which the anthranilate derivatives are soluble and that is transparent at the excitation and emission wavelengths. Common solvents include ethanol, cyclohexane, and acetonitrile.
-
Concentration: Prepare dilute solutions (typically in the micromolar range) to avoid inner filter effects and concentration quenching. The absorbance of the solution at the excitation wavelength should generally be kept below 0.1.
-
Degassing: For measurements of fluorescence quantum yield and lifetime, it is often necessary to degas the solutions to remove dissolved oxygen, which can quench fluorescence. This can be achieved by bubbling an inert gas like nitrogen or argon through the solution or by the freeze-pump-thaw method.
Measurement of Fluorescence Spectra
-
Instrumentation: Utilize a calibrated spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Excitation and Emission Scans:
-
To determine the emission spectrum, set the excitation monochromator to the wavelength of maximum absorption (or a suitable wavelength in the absorption band) and scan the emission monochromator over the expected fluorescence range.
-
To determine the excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
-
Correction: Raw fluorescence spectra should be corrected for instrumental response functions, which account for variations in the efficiency of the light source, monochromators, and detector with wavelength.
Determination of Fluorescence Quantum Yield (Φf)
The relative method, comparing the fluorescence of the sample to a well-characterized standard, is commonly employed.[11][12][13]
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf = 0.95) are common standards.[14]
-
Measurement:
-
Measure the absorption spectra of both the sample and the standard at the chosen excitation wavelength.
-
Measure the corrected fluorescence emission spectra of both the sample and the standard, ensuring identical excitation wavelength and instrument settings.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Measurement of Fluorescence Lifetime (τf)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[15]
-
Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond laser diode or LED), a sample holder, a fast and sensitive single-photon detector, and timing electronics.
-
Measurement:
-
Excite the sample with short pulses of light at an appropriate wavelength.
-
The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.
-
A histogram of these arrival times is built up, representing the fluorescence decay profile.
-
-
Data Analysis: The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).
Visualizing Molecular Structures and Experimental Workflow
To aid in the understanding of the molecular differences and the experimental process, the following diagrams are provided.
Caption: Molecular structures of the investigated anthranilate esters.
Caption: A generalized workflow for the characterization of fluorescence properties.
Conclusion
The N-methylation of methyl anthranilate significantly influences its fluorescence properties. While methyl anthranilate is a known fluorescent compound with a relatively long excited-state lifetime, the introduction of one and two methyl groups on the amine nitrogen is expected to alter its photophysical behavior due to electronic and steric effects. Further experimental investigation, particularly for methyl N-methylanthranilate and methyl N,N-dimethylanthranilate in various solvents, is required to fully elucidate the structure-property relationships within this class of fluorophores. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies, which will be invaluable for the rational design of novel fluorescent molecules for a wide range of scientific and technological applications.
References
- 1. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Vibronic spectroscopy of methyl anthranilate and its water complex: hydrogen atom dislocation in the excited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 9. "Dual fluorescence of 9-(N,N-dimethylamino)anthracene: Effect of solven" by Joykrishna Dey and Isiah M. Warner [repository.lsu.edu]
- 10. Chemical Regulation of Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Synthesis Products: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering a detailed picture of the molecular framework. This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate methods for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a sample.[1][2] It is a non-destructive method, which allows the sample to be preserved for further analysis.[3][4] The principle behind NMR lies in the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nuclei, providing crucial information about the connectivity and spatial arrangement of atoms within a molecule.[1][5]
Unraveling the Molecular Blueprint: 1D and 2D NMR Techniques
A typical workflow for structure elucidation using NMR involves a series of one-dimensional (1D) and two-dimensional (2D) experiments.
-
¹H NMR (Proton NMR): This is often the first experiment performed. It provides information about the number of different types of protons in a molecule, their relative numbers (through integration), and their neighboring protons (through spin-spin splitting).[5][6]
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon backbone of the molecule.[7] It reveals the number of chemically distinct carbon atoms.[2] Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.[1][8]
-
2D NMR Spectroscopy: When 1D spectra become too complex due to overlapping signals, 2D NMR techniques are employed to resolve and correlate signals.[9] Common 2D NMR experiments include:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[8][10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached carbon atoms.[10][11]
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two to three bonds, providing information about the connectivity of different parts of the molecule.[8][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space interactions between protons that are close to each other, which is crucial for determining stereochemistry.[12][13]
-
A Comparative Look: NMR vs. Other Analytical Techniques
While NMR is a powerful tool, it is often used in conjunction with other analytical methods for a comprehensive structural confirmation. The choice of technique depends on the specific characteristics of the synthesized product and the information required.
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ionized molecules | Diffraction of X-rays by a crystal lattice |
| Information Provided | Detailed connectivity, stereochemistry, dynamic information | Molecular weight, elemental composition, fragmentation patterns | Precise 3D atomic coordinates in the solid state |
| Sample Requirements | Soluble sample (mg to µg quantities)[4][14] | Small sample amount (ng to pg) | Single, well-ordered crystal |
| Strengths | Unambiguous structure elucidation in solution, non-destructive[3][15] | High sensitivity, determination of molecular formula[3][16] | Absolute structure determination, including stereochemistry[15][17] |
| Limitations | Lower sensitivity compared to MS, can be complex to interpret for large molecules[14][16] | Does not provide detailed connectivity or stereochemistry, can be destructive[12][18] | Requires a suitable crystal, provides a static picture of the molecule[15][17] |
Experimental Protocols
General NMR Sample Preparation
-
Dissolve the Sample: Dissolve 1-10 mg of the purified synthesis product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial to avoid interfering signals from the solvent itself.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add Internal Standard (Optional): For quantitative analysis (qNMR), a known amount of an internal standard, such as tetramethylsilane (TMS), is added.[19]
-
Acquire Data: Place the NMR tube in the spectrometer and acquire the desired 1D and 2D NMR spectra.
Standard ¹H NMR Acquisition
-
Tune and Shim: Tune the probe to the ¹H frequency and shim the magnetic field to ensure homogeneity.
-
Set Acquisition Parameters:
-
Pulse Width: Typically a 90° pulse.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (longer for quantitative measurements).[20]
-
Number of Scans: 4-16 scans, depending on the sample concentration.
-
-
Process Data: Apply a Fourier transform to the acquired free induction decay (FID), phase the spectrum, and reference the chemical shifts to the internal standard (TMS at 0 ppm).
Standard ¹³C NMR Acquisition
-
Tune and Shim: Tune the probe to the ¹³C frequency and shim the magnetic field.
-
Set Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: Significantly more scans are required than for ¹H NMR due to the low natural abundance of ¹³C (hundreds to thousands).
-
-
Process Data: Apply a Fourier transform, phase the spectrum, and reference the chemical shifts.
Visualizing the Workflow and Logic
To better understand the process and the relationship between different techniques, the following diagrams are provided.
Caption: Experimental workflow for confirming the structure of a synthesis product using NMR spectroscopy.
Caption: Logical relationship between NMR and other key analytical techniques for structure confirmation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. azooptics.com [azooptics.com]
- 3. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 6. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. emerypharma.com [emerypharma.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 14. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 15. news-medical.net [news-medical.net]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 19. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. creative-biostructure.com [creative-biostructure.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Anthranilate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of anthranilate, a key intermediate in biosynthesis and a potential biomarker, is critical. This guide provides an objective comparison of three common analytical techniques for anthranilate quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Spectrofluorimetry, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
This guide presents a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Quantitative Performance Comparison
The following table summarizes the key validation parameters for the quantification of anthranilate and its derivatives using HPLC-UV, Spectrofluorimetry, and LC-MS/MS. The data presented is compiled from various studies to provide a comparative overview.
| Parameter | HPLC-UV | Spectrofluorimetry (Terbium-sensitized) | LC-MS/MS |
| Linearity (Range) | 0.0001 - 0.01 mg/mL[1][2] | 2.5 × 10⁻⁸ - 5.0 × 10⁻⁵ mol/L[3][4] | 2 - 100 µg/mL |
| Limit of Detection (LOD) | 0.00125 µg/mL[1][2] | 9.0 × 10⁻⁹ mol/L[3][4] | ~0.03 mg/L |
| Limit of Quantification (LOQ) | 0.00417 µg/mL[1][2] | Not explicitly stated, but the lower end of the linear range is 2.5 x 10⁻⁸ mol/L.[3][4] | 0.025 - 1 mg/kg |
| Accuracy (% Recovery) | 83.6 - 102.4%[1][2] | 96 ± 8% to 101 ± 5%[3][4] | 90.1 - 111.1%[5] |
| Precision (% RSD) | 0.51 - 2.23% (Intralaboratory)[1][2] | 2 - 8% (Within-run), 2 - 13% (Day-to-day)[3][4] | < 14.6% (Inter- and intra-assay)[5] |
| Selectivity/Specificity | Good, but potential for interference from co-eluting compounds. | High, based on specific fluorescence of the anthranilate-terbium complex.[3][4] | Excellent, due to mass-based detection and fragmentation. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods and can be adapted for specific research requirements.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of anthranilic acid and its esters, such as methyl anthranilate, in various samples, including formulations and beverages.[1][2][6][7]
a. Sample Preparation (for liquid formulation):
-
Accurately weigh an aliquot of the sample into a centrifuge tube.
-
Add a solution of 1% sulfuric acid in methanol to dilute the sample.
-
Vortex and sonicate the sample to ensure complete dissolution and extraction.
-
Centrifuge the sample to separate any undissolved excipients.
-
Dilute the supernatant with methanol to the desired concentration for HPLC analysis.[7]
b. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v) or acetonitrile and 0.025M KH₂PO₄ (e.g., 40:60 v/v).[1][2][6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 220, 248, or 336 nm.[7]
-
Internal Standard: Benzoic acid can be used as an internal standard for the assay of anthranilic acid.[6]
c. Calibration: Prepare a series of standard solutions of anthranilate in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Spectrofluorimetric Method
This highly sensitive method is based on the formation of a fluorescent complex between anthranilate derivatives and terbium ions (Tb³⁺) in an alkaline methanolic solution.[3][4]
a. Sample Preparation (for serum samples):
-
Extract the serum sample with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with an alkaline methanolic terbium solution.[3][4]
b. Measurement Conditions:
-
Reagent: A solution of terbium(III) chloride in methanol, made alkaline with sodium hydroxide.
-
Excitation Wavelength (λex): Dependent on the specific anthranilate derivative.
-
Emission Wavelength (λem): Measurement of the sensitized terbium emission.
-
Instrumentation: A spectrofluorometer.
c. Calibration: Prepare a series of anthranilate standards in the same alkaline methanolic terbium solution. Measure the fluorescence intensity for each standard and plot it against the concentration to generate a calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest selectivity and sensitivity, making it ideal for complex biological matrices and trace-level quantification.
a. Sample Preparation (from biological matrix):
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples and to concentrate the analyte.
-
Evaporate the supernatant and reconstitute it in the mobile phase.
b. LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Ionization Source: Electrospray ionization (ESI), typically in positive ion mode for anthranilate.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for anthranilate would need to be optimized.
c. Calibration: Prepare matrix-matched standards by spiking known concentrations of anthranilate into a blank biological matrix and processing them alongside the unknown samples. Construct a calibration curve using the peak area ratios of the analyte to an internal standard.
Method Workflows
The following diagrams illustrate the typical experimental workflows for each of the described analytical methods.
Logical Comparison of Methods
The choice between these methods involves a trade-off between sensitivity, selectivity, cost, and complexity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Liquid chromatographic determination of methyl anthranilate in artificially flavored nonalcoholic beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrofluorimetric determination of anthranilic acid derivatives based on terbium sensitized fluorescence - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
Comparing the efficacy of different catalysts for anthranilate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of anthranilates, key intermediates in the pharmaceutical and fine chemical industries, has been the subject of extensive research, leading to a diverse array of catalytic methodologies. This guide provides a comparative analysis of prominent catalytic systems, including those based on iron, rhodium, copper, and palladium, as well as emerging organocatalytic approaches. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, with supporting experimental data and detailed protocols to aid in catalyst selection and implementation.
At a Glance: Performance of Catalytic Systems for Anthranilate Synthesis
The following table summarizes the key performance indicators for various catalytic systems used in the synthesis of anthranilate derivatives. This allows for a rapid comparison of their efficacy under different reaction conditions.
| Catalytic System | Catalyst Example | Substrate Scope | Typical Yield (%) | Selectivity | Reaction Conditions |
| Iron-Catalyzed | Fe(acac)₃ / diphosphine ligand | Aromatic carboxamides | High | High ortho-selectivity | Mild to moderate temperatures (e.g., 65 °C) |
| Rhodium-Catalyzed | --INVALID-LINK--₂ | Arenes with directing groups, Anthranils | Up to 92% | High regioselectivity | Mild conditions |
| Copper-Catalyzed | CuI or Cu₂O/Cu | o-Chlorobenzoic acids, Anilines | Up to 99% | High chemo- and regioselectivity | High temperatures (e.g., 130 °C) |
| Palladium-Catalyzed | PdCl₂ / Bromamine-B | Indoles, Indigos | Good to Excellent | Good | Alkaline conditions (pH 12), 60 °C |
| Organocatalysis | Proline, Thiourea derivatives | Aldehydes, Nitroolefins (for related aminations) | Generally Good to High | Often high enantioselectivity | Mild conditions |
In-Depth Analysis of Catalytic Methodologies
This section provides a detailed examination of each catalytic system, including reaction mechanisms and representative experimental protocols.
Iron-Catalyzed C-H Amination
Iron catalysis has emerged as a cost-effective and environmentally benign approach for the synthesis of anthranilate derivatives. A notable method involves the ortho-amination of aromatic carboxamides.[1]
Reaction Scheme:
Aromatic Carboxamide + Aminating Agent --- (Fe Catalyst, Ligand, Base) ---> Anthranilate Derivative
Experimental Protocol: Iron-Catalyzed Ortho-Amination
-
Materials: N-(quinolin-8-yl)benzamide (1.0 equiv), Fe(acac)₃ (10 mol %), F-dppbz (a diphosphine ligand, 15 mol %), PhMgBr in THF (3.0 equiv), N-chloromorpholine in THF (2.7 equiv).
-
Procedure: To a THF solution of the N-(quinolin-8-yl)benzamide, Fe(acac)₃, and F-dppbz, a solution of PhMgBr in THF and a solution of N-chloromorpholine in THF are added slowly at 65 °C. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC). Upon completion, the reaction is quenched and the product is isolated and purified using standard procedures.
Catalytic Cycle: Iron-Catalyzed C-H Amination
Caption: Proposed catalytic cycle for iron-catalyzed ortho-amination.
Rhodium-Catalyzed C-H Amination
Rhodium catalysts have demonstrated high efficiency and selectivity in C-H amination reactions for synthesizing complex amine-containing molecules, including anthranilate precursors. The use of anthranils as aminating agents is a notable advancement in this area.[2][3][4]
Reaction Scheme:
Arene + Anthranil --- (Rh Catalyst) ---> Aminated Product
Experimental Protocol: Rh(III)-Catalyzed C-H Amination
-
Materials: Arene (e.g., N-Benzoylpyrrolidine, 0.2 mmol), Anthranil (0.4 mmol), --INVALID-LINK--₂ (8 mol%), Zn(OAc)₂ (0.3 equiv), 1,2-Dichlorobenzene (DCB, 2 mL).
-
Procedure: The arene, anthranil, rhodium catalyst, and zinc acetate are combined in a reaction vessel with 1,2-dichlorobenzene. The mixture is heated to 120 °C for 36 hours. After cooling, the product is isolated and purified by column chromatography.[3]
Catalytic Cycle: Rhodium-Catalyzed C-H Amination
Caption: Simplified catalytic cycle for Rh(III)-catalyzed C-H amination.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and robust method for the formation of C-N bonds, and it remains a widely used strategy for the synthesis of N-aryl anthranilic acids. Modern modifications have improved the efficiency and scope of this reaction.[5][6][7][8]
Reaction Scheme:
o-Halobenzoic Acid + Aniline derivative --- (Cu Catalyst, Base) ---> N-Aryl Anthranilic Acid
Experimental Protocol: Copper-Catalyzed Ullmann Condensation
-
Materials: 2-Chlorobenzoic acid (1.0 equiv), Aniline derivative (1.2 equiv), Cu powder (10 mol%), Cu₂O (5 mol%), K₂CO₃ (2.0 equiv), 2-Ethoxyethanol.
-
Procedure: A mixture of 2-chlorobenzoic acid, the aniline derivative, copper powder, cuprous oxide, and potassium carbonate in 2-ethoxyethanol is heated at 130 °C. The reaction is monitored until completion. The product is then isolated by an appropriate workup procedure, which may involve acidification and extraction.
Catalytic Cycle: Copper-Catalyzed N-Arylation
Caption: Proposed mechanism for copper-catalyzed N-arylation.
Palladium-Catalyzed Synthesis from Indoles
Palladium catalysis offers a distinct route to anthranilic acids through the oxidative cleavage of indoles. This method provides an alternative to traditional amination strategies.[9]
Reaction Scheme:
Indole --- (Pd Catalyst, Oxidant) ---> Anthranilic Acid
Experimental Protocol: Palladium-Catalyzed Synthesis from Indole
-
Materials: Indole, PdCl₂ (catalytic amount), Bromamine-B (oxidant), Acetonitrile/Water (1:1), Alkaline medium (pH 12).
-
Procedure: The indole is dissolved in a 1:1 mixture of acetonitrile and water, and the pH is adjusted to 12. PdCl₂ and Bromamine-B are added, and the reaction mixture is heated to 60 °C. After the reaction is complete, the mixture is worked up to isolate the anthranilic acid product.[9]
Experimental Workflow: Palladium-Catalyzed Indole Oxidation
Caption: Workflow for the palladium-catalyzed synthesis of anthranilic acid.
Organocatalysis
Organocatalysis presents a metal-free alternative for amination reactions, often providing high levels of enantioselectivity. While direct organocatalytic synthesis of anthranilates is less common, related α-amination and conjugate addition reactions catalyzed by proline and thiourea derivatives demonstrate the potential of this approach for C-N bond formation.[10][11][12][13]
General Reaction Scheme (α-Amination):
Aldehyde/Ketone + Azodicarboxylate --- (Proline) ---> α-Amino Carbonyl Compound
Experimental Protocol: Proline-Catalyzed α-Amination of an Aldehyde
-
Materials: Propanal (1.0 equiv), Dibenzyl azodicarboxylate (1.2 equiv), (S)-Proline (5 mol %), Dichloromethane.
-
Procedure: To a solution of propanal and dibenzyl azodicarboxylate in dichloromethane, (S)-proline is added. The reaction is stirred at room temperature and monitored for completion. The resulting α-amino aldehyde is typically reduced in situ with a reducing agent like NaBH₄ to the more stable amino alcohol, which is then purified.[11]
Logical Relationship: Organocatalytic Activation
Caption: Activation modes of proline and thiourea organocatalysts.
Conclusion
The choice of catalyst for anthranilate synthesis is contingent upon several factors, including substrate scope, desired yield and selectivity, cost considerations, and environmental impact. Iron and copper catalysts offer cost-effective and robust alternatives to precious metal catalysts, with copper-catalyzed Ullmann reactions providing high yields for N-arylation. Rhodium catalysts exhibit excellent activity and selectivity in C-H amination reactions under mild conditions. Palladium catalysis provides a unique pathway from readily available indoles. While still an emerging area for direct anthranilate synthesis, organocatalysis holds significant promise for the development of highly enantioselective and sustainable methods. This guide provides a foundation for researchers to navigate the diverse landscape of catalytic options and select the most appropriate method for their specific synthetic needs.
References
- 1. Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Relative stability of N-acetyl vs N-methyl anthranilate esters
For researchers, scientists, and drug development professionals, understanding the stability of ester derivatives is paramount for ensuring the efficacy, safety, and shelf-life of pharmaceutical products. This guide provides a comparative analysis of the relative stability of N-acetyl and N-methyl anthranilate esters, leveraging available data on analogous compounds and outlining detailed experimental protocols for direct comparison.
Executive Summary of Relative Stability
The stability of an ester is significantly influenced by the electronic and steric nature of its constituent groups. In the case of N-acetyl and N-methyl anthranilate esters, the key difference lies in the substituent on the nitrogen atom of the anthranilate ring.
-
N-acetyl Group: The acetyl group is an electron-withdrawing group due to the carbonyl moiety. This withdrawal of electron density from the aromatic ring and the nitrogen atom is expected to have a stabilizing effect on the ester linkage. The amide bond within the N-acetyl group itself is known to be relatively resistant to hydrolysis.[1]
-
N-methyl Group: The methyl group is a weak electron-donating group. By donating electron density to the aromatic ring, it can slightly destabilize the ester bond, making it more susceptible to nucleophilic attack, such as hydrolysis.
Based on these electronic effects, N-acetyl anthranilate esters are predicted to be more stable, particularly against hydrolysis, than their N-methyl counterparts.
Quantitative Data Comparison (Analogous Compounds)
To provide a quantitative perspective, the following table summarizes hydrolysis rate data for structurally related benzoate esters. This data can serve as a proxy to anticipate the behavior of N-acetyl and N-methyl anthranilate esters.
| Compound | Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Methyl Anthranilate | pH 7 | 4.0 x 10⁻² L/mol·s (estimated) | 5.5 years (estimated) | [2] |
| Methyl Anthranilate | pH 8 | 4.0 x 10⁻² L/mol·s (estimated) | 200 days (estimated) | [2] |
| Methyl p-nitrobenzoate | Base Hydrolysis | - | Faster than methyl benzoate | [3] |
| Methyl p-methoxybenzoate | Base Hydrolysis | - | Slower than methyl benzoate | [4] |
Note: The data for methyl p-nitrobenzoate (electron-withdrawing group, analogous to N-acetyl) and methyl p-methoxybenzoate (electron-donating group, analogous to N-methyl) supports the hypothesis that electron-withdrawing groups increase stability towards hydrolysis.
Experimental Protocols for Stability Assessment
For a definitive comparison, the following experimental protocols are recommended.
Hydrolytic Stability Assessment (Forced Hydrolysis)
This protocol outlines a method to determine the hydrolysis rate of N-acetyl and N-methyl anthranilate esters under acidic, basic, and neutral conditions.
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of the test compounds at different pH values.
Materials:
-
N-acetyl anthranilate ester
-
N-methyl anthranilate ester
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Constant temperature water bath
Procedure:
-
Sample Preparation: Prepare stock solutions (1 mg/mL) of each ester in acetonitrile.
-
Reaction Setup:
-
For each ester, prepare three sets of reaction mixtures:
-
Acidic: Add a known volume of the stock solution to 0.1 M HCl.
-
Basic: Add a known volume of the stock solution to 0.1 M NaOH.
-
Neutral: Add a known volume of the stock solution to pH 7.0 phosphate buffer.
-
-
Incubate all reaction mixtures in a constant temperature water bath (e.g., 50 °C).
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately neutralize the aliquot to stop the reaction. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.
-
HPLC Analysis: Analyze the concentration of the remaining ester in each quenched sample using a validated stability-indicating HPLC method.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where both the parent ester and the primary degradation product (anthranilic acid derivative) have significant absorbance.
-
-
Data Analysis: Plot the natural logarithm of the concentration of the ester versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.
Thermal Stability Assessment
This protocol uses Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of the esters.
Objective: To determine the decomposition temperature and identify any thermally induced phase transitions.
Materials:
-
N-acetyl anthranilate ester
-
N-methyl anthranilate ester
-
TGA instrument
-
DSC instrument
-
Inert gas (e.g., Nitrogen)
Procedure:
-
TGA Analysis:
-
Place a small, accurately weighed sample (5-10 mg) of the ester into a TGA pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
-
-
DSC Analysis:
-
Place a small, accurately weighed sample (2-5 mg) of the ester into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow into or out of the sample. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate decomposition.
-
Photostability Assessment
This protocol follows the ICH Q1B guidelines for photostability testing.
Objective: To evaluate the stability of the esters under exposure to UV and visible light.
Materials:
-
N-acetyl anthranilate ester
-
N-methyl anthranilate ester
-
Photostability chamber equipped with a light source conforming to ICH Q1B Option I (e.g., xenon or metal halide lamp)
-
Quartz cuvettes or other transparent containers
-
Dark control samples
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Prepare solutions of each ester (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) and place them in transparent containers. Prepare identical samples to be kept in the dark as controls.
-
Exposure: Place the samples in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark control samples by a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed and control samples. Calculate the percentage of degradation and identify any major photodegradation products.
Conclusion
Based on theoretical considerations of electronic effects, N-acetyl anthranilate esters are expected to exhibit greater stability compared to N-methyl anthranilate esters, particularly against hydrolytic degradation. The electron-withdrawing nature of the acetyl group strengthens the ester linkage, whereas the electron-donating methyl group has a slight destabilizing effect. To confirm and quantify these differences, rigorous experimental evaluation using the detailed protocols for hydrolysis, thermal, and photostability testing is essential. The resulting data will be invaluable for the selection of appropriate ester derivatives in drug development and formulation, ensuring product quality and patient safety.
References
A Comparative Analysis of Precursors for the Synthesis of Methyl N-acetylanthranilate
For Researchers, Scientists, and Drug Development Professionals
Methyl N-acetylanthranilate is a significant compound in the flavor, fragrance, and pharmaceutical industries. Its synthesis can be approached from several key precursors, each presenting a unique set of advantages and disadvantages in terms of reaction efficiency, cost, and environmental impact. This guide provides a comparative analysis of the most common precursors for this compound synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route for their specific needs.
Executive Summary
The synthesis of this compound is primarily achieved through four main precursors: N-acetylanthranilic acid, anthranilic acid, methyl anthranilate, and isatoic anhydride. The choice of precursor significantly influences the number of synthetic steps, overall yield, and purity of the final product.
-
N-acetylanthranilic acid offers the most direct, single-step route via Fischer-Speier esterification.
-
Anthranilic acid requires a two-step process of acetylation followed by esterification.
-
Methyl anthranilate provides a straightforward approach through N-acetylation.
-
Isatoic anhydride allows for an efficient one-pot synthesis, often resulting in high yields and purity.[1][2][3]
This guide will delve into the specifics of each pathway, presenting a quantitative comparison and detailed experimental procedures.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the synthesis of this compound from different precursors based on available literature. It is important to note that reaction conditions and scales may vary between studies, affecting direct comparability.
| Precursor | Synthetic Route | Number of Steps | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| N-Acetylanthranilic Acid | Fischer-Speier Esterification | 1 | >80 | High (requires purification) | Direct and simple; reaction equilibrium can be unfavorable. |
| Anthranilic Acid | Acetylation + Esterification | 2 | Variable (dependent on both steps) | High (after purification) | Readily available and inexpensive precursor; two-step process adds complexity. |
| Methyl Anthranilate | N-Acetylation | 1 | Moderate to High | High | Simple procedure; precursor may be more expensive than anthranilic acid. |
| Isatoic Anhydride | One-Pot Synthesis | 1 | ~85 | ~97-98.5 (crude/distilled)[1] | Highly efficient one-pot reaction; avoids isolation of intermediates.[1][2][3] |
Signaling Pathways and Experimental Workflows
To visualize the synthetic pathways and a logical workflow for precursor selection, the following diagrams are provided.
References
- 1. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 2. EP1322594A1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 3. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methyl N-acetylanthranilate
Essential guidelines for the safe and compliant disposal of Methyl N-acetylanthranilate, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a compound used in various research and development applications. Adherence to these procedures will help mitigate risks and ensure that your laboratory practices align with the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves.
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust or aerosols, use a suitable respirator.
Ensure that disposal activities are carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Property | Value | Significance for Disposal |
| Flash Point | > 100 °C (> 212 °F)[2] | Classified as a combustible solid. While not highly flammable, it can ignite with a sufficient heat source. Avoid open flames and heat during disposal. |
| Water Solubility | Slightly soluble[3] | Due to its limited solubility and potential aquatic toxicity, drain disposal is not recommended.[4][5][6] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[7] | Reinforces the prohibition of drain disposal to prevent environmental contamination. |
| Biodegradability | Readily biodegradable[6] | While biodegradable, its potential for aquatic harm necessitates proper hazardous waste disposal rather than release into the environment. |
| pH | Data not available | In the absence of pH data, neutralization is not a recommended disposal method without specific protocols and validation. |
Step-by-Step Disposal Protocol
The recommended and most compliant method for disposing of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this chemical down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) department and local regulations.
1. Waste Identification and Segregation:
-
Labeling: Clearly label a dedicated waste container as "Hazardous Waste: this compound". Include the full chemical name and any relevant hazard symbols (e.g., irritant).
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Incompatible chemicals can react dangerously.
2. Waste Collection and Container Management:
-
Container Selection: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid. The original product container, if empty and in good condition, is often a suitable choice.[8]
-
Solid Waste: For solid this compound, collect it in a clearly labeled, sealed container. Avoid creating dust. If necessary, lightly moisten the solid with a compatible solvent (e.g., ethanol) to minimize dust generation, and note the solvent on the waste label.
-
Contaminated Materials: Any materials grossly contaminated with this compound, such as gloves, weighing paper, or absorbent pads, should be collected in a sealed bag or container and disposed of as hazardous waste.
-
Container Sealing: Keep the waste container securely closed at all times, except when adding waste.[9]
3. Storage of Chemical Waste:
-
Designated Area: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[9] This area should be at or near the point of waste generation.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.
-
Storage Limits: Be aware of the maximum volume of hazardous waste allowed in your SAA as per your institution's policy and local regulations.
4. Arranging for Waste Pickup:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or online requests as per your institution's procedures.
Experimental Protocol: Spill Cleanup
In the event of a small spill of this compound, follow these steps:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated. Wear appropriate PPE as described above.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.
-
Cleanup: Collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water or a suitable laboratory detergent. Collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and your local regulations for chemical disposal.
References
- 1. axxence.de [axxence.de]
- 2. acetyl methyl anthranilate, 2719-08-6 [thegoodscentscompany.com]
- 3. This compound | C10H11NO3 | CID 17623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aurochemicals.com [aurochemicals.com]
- 5. elan-chemical.com [elan-chemical.com]
- 6. chemos.de [chemos.de]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Information for Handling Methyl N-acetylanthranilate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of Methyl N-acetylanthranilate, a compound used in flavor and fragrance research. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 2719-08-6[1][2] |
| Molecular Formula | C₁₀H₁₁NO₃[1][2] |
| Molecular Weight | 193.20 g/mol [1][2] |
| Synonyms | 2-Acetamidobenzoic Acid Methyl Ester, Methyl 2-Acetamidobenzoate, N-Acetylanthranilic Acid Methyl Ester[1][2] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow crystals with a fruity grape aroma[3] |
| Solubility | Slightly soluble in water; soluble in ethanol |
| pKa | 14.51 ± 0.70 (Predicted)[3] |
| Storage Class | Combustible Solids (Storage Class 11) |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as hazardous under OSHA HazCom standards, it is crucial to follow standard laboratory safety practices.[1] The recommended personal protective equipment is detailed below.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1] |
| Hand Protection | Chemically resistant protective gloves (e.g., nitrile rubber).[1] |
| Respiratory Protection | A dust respirator should be used, especially when handling the solid form where dust may be generated.[1] |
| Skin and Body Protection | A standard laboratory coat is required. Protective boots may be necessary depending on the scale of handling.[1] |
Operational Plan: Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Gather PPE: Collect all necessary PPE as specified in Table 3 and inspect for any damage.
-
Prepare Workspace: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound.
Handling Procedure
-
Don PPE: Put on your lab coat, safety glasses, and gloves.
-
Weighing the Compound: If weighing the solid, perform this task in a fume hood to avoid inhaling any dust.
-
Dissolving the Compound: When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, be aware that the compound may decompose at high temperatures and generate poisonous fumes.[1] Closed containers should not be heated as they may explode.[1]
-
Post-Handling: After handling, wash hands and face thoroughly.[1]
Accidental Release and First Aid
In the event of an accidental release or exposure, follow these procedures.
Spill Cleanup
-
Evacuate and Secure: Keep unnecessary personnel away from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep the material to collect it in an airtight container, avoiding dust dispersal.[1]
-
Disposal of Cleanup Materials: All materials used for cleanup should be placed in a sealed container for proper disposal.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] If irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with water.[1] If skin irritation occurs, seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Seek medical advice if you feel unwell.[1]
Disposal Plan
Proper disposal of chemical waste is critical for laboratory and environmental safety.
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this compound down the drain.[1]
Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
